Ternatin B
Description
Properties
CAS No. |
98512-96-0 |
|---|---|
Molecular Formula |
C75H81O41 |
Molecular Weight |
1638.42 |
Synonyms |
Ternatin B2 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Ternatin B: A Technical Guide to its Structure Elucidation
For Immediate Release
This technical guide provides an in-depth overview of the scientific methodologies employed in the structural elucidation of Ternatin B, a key polyacylated anthocyanin responsible for the vibrant blue hue of the Butterfly Pea (Clitoria ternatea) flower. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the complex molecular architecture of highly stable anthocyanins.
Ternatins are a class of delphinidin-based anthocyanins characterized by extensive glycosylation and acylation, which contribute to their remarkable color stability across a range of pH values.[1][2] The "B" group of ternatins, including variants like B2, B3, and B4, are defined by their asymmetric side chains attached to the core delphinidin structure. Specifically, one of the side chains at the 3' or 5' position terminates with a D-glucose unit, while the other terminates with a p-coumaric acid unit.[3] The elucidation of this intricate structure has been a multi-step process relying on a combination of chromatographic separation, chemical degradation, and advanced spectroscopic techniques.
The Structure Elucidation Workflow
The determination of this compound's structure follows a systematic workflow, beginning with the extraction from its natural source and culminating in detailed spectroscopic analysis. This process involves isolating the target molecule from a complex mixture of similar compounds and then using analytical techniques to piece together its molecular puzzle.
Caption: Workflow for the isolation and structural elucidation of this compound.
Experimental Protocols
The elucidation of this compound's structure relies on precise experimental methodologies for extraction, purification, and analysis.
Extraction and Purification Protocol
A common procedure for obtaining an anthocyanin-rich fraction from Clitoria ternatea flowers involves the following steps:
-
Extraction: Dried and ground flower petals are macerated in a solvent such as methanol (e.g., 5g of powder in 50 mL of 60:40 methanol:water) with sonication for approximately 60 minutes at room temperature.[4]
-
Centrifugation: The resulting mixture is centrifuged (e.g., at 16,000 x g for 30 minutes) to separate the solids from the liquid extract.[4]
-
Purification: The supernatant is passed through a solid-phase extraction cartridge, such as Amberlite XAD-16 or C18. The cartridge is washed with water to remove highly polar impurities, and the anthocyanin fraction is then eluted with methanol.[4][5]
-
Isolation: Individual ternatins, including this compound variants, are isolated from the purified fraction using preparative High-Performance Liquid Chromatography (HPLC).[6]
Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is critical for determining the molecular weight and fragmentation patterns, which helps identify the core structure and the attached acyl and glycosyl groups.
-
Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.[4]
-
Column: A reverse-phase column, such as an Agilent Zorbax Eclipse C18 (2.1 × 50.0 mm, 1.8 μm).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[7]
-
Mass Spectrometer: A triple quadrupole (QQQ) or Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
-
Ionization Mode: Both positive and negative ion modes are used, as they can provide complementary fragmentation data.[4]
-
MS Conditions (Example):
-
Gas Temperature: 275 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 3500 V[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms within the molecule. 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) experiments are used to assign protons and carbons and to establish the linkages between the delphinidin core, the sugar units, and the acyl groups.
-
Solvent: A mixture of deuterated dimethyl sulfoxide and deuterated trifluoroacetic acid (e.g., DMSO-d6:TFA-d = 9:1) is often used to solubilize the anthocyanin and obtain clear spectra.[1]
-
Instrument: A high-field NMR spectrometer (e.g., 600 MHz).[1]
-
Referencing: Chemical shifts (δ) are referenced to the residual solvent signal (e.g., DMSO at 2.50 ppm for ¹H).[1]
-
Experiments:
-
¹H NMR: To identify and assign all proton signals.
-
¹³C NMR: To identify all carbon signals.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within a glucose ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different molecular fragments (e.g., linking a sugar to the aglycone).
-
Quantitative Data and Spectroscopic Analysis
The combination of MS and NMR data provides the definitive evidence for the structure of this compound.
Mass Spectrometry Data
Mass spectrometry confirms the molecular formula and provides key structural information through fragmentation analysis (MS/MS). For example, Ternatin B4 has been identified with a protonated molecular ion ([M+H]⁺) at an m/z of 1329.3152. Its fragmentation pattern reveals the sequential loss of glucose (G) and p-coumaric acid (C) units.[5]
| Compound | Parent Ion ([M+H]⁺) | Key Fragment Ions (m/z) | Reference |
| Ternatin B4 | 1329.3152 | 1021.2403 ([M-G-C]⁺), 788.4357 ([M-malonate-G-2C]⁺), 611.1727 ([M-malonate-2G-C]⁺), 465.1190 ([M-malonate-2G-2C]⁺) | [5] |
¹H NMR Spectral Data
¹H NMR spectroscopy allows for the detailed assignment of protons in the molecule. The chemical shifts of the delphinidin core are characteristic and provide information about the substitution pattern.
| Proton Assignment | Ternatin B2 (δ ppm) | General Chemical Shift Range (δ ppm) | Reference |
| Dp-4 | 8.49 | 8.44 - 8.55 | [1] |
| Dp-2', 6' | 8.05 | 8.05 - 8.15 | [1] |
| Dp-6 | 6.90 | 6.85 - 6.95 | [1] |
| Dp-8 | 7.05 | 7.00 - 7.10 | [1] |
Dp = Delphinidin core; Data recorded in DMSO-d6-TFA-d (9:1) at 600 MHz.[1]
Structural Representation of this compound
The elucidated structure of the this compound series is based on a delphinidin 3-(6''-malonylglucoside) core. The B-ring is further substituted at the 3' and 5' positions with side chains composed of repeating D-glucose (G) and p-coumaric acid (C) units. The defining feature of the this compound group is the asymmetry of these chains.
Caption: General molecular components of a this compound anthocyanin.
This comprehensive approach, integrating meticulous isolation with powerful spectroscopic analysis, has been instrumental in fully characterizing the complex and unique structure of this compound. This foundational knowledge is essential for ongoing research into its biosynthesis, stability, and potential applications as a natural colorant and bioactive compound.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
- 3. Five new anthocyanins, ternatins A3, B4, B3, B2, and D2, from Clitoria ternatea flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.sgu.ac.id [repository.sgu.ac.id]
- 7. Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Composition of Ternatin B: A Technical Guide
An In-depth Examination of the Polyacylated Anthocyanins and Cyclic Peptides Known as Ternatins
The name "Ternatin B" is associated with two distinct classes of natural products, each with a unique chemical structure and biological activity. This guide provides a detailed technical overview of both the polyacylated anthocyanin ternatins derived from the butterfly pea flower (Clitoria ternatea) and the cyclic heptapeptide ternatins isolated from fungi. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these compounds.
The Two Classes of Ternatins: An Overview
The term "ternatin" can be a source of ambiguity in scientific literature, as it refers to both a family of complex plant pigments and a specific cyclic peptide with antifungal and anticancer properties. It is crucial to distinguish between these two groups of molecules.
-
Polyacylated Anthocyanins from Clitoria ternatea : These are a series of highly stable blue pigments responsible for the vibrant color of the butterfly pea flower. They are based on a delphinidin core structure that is extensively glycosylated and acylated. The ternatins are categorized into series (A, B, and D) based on the nature of their side chains. This compound, in this context, refers to a subgroup within this family.[1][2]
-
Cyclic Heptapeptides : Isolated from fungi such as Coriolus versicolor, this type of ternatin is a cyclic peptide with potent biological activities, including the inhibition of fat accumulation and, more recently discovered, anticancer effects through the inhibition of protein synthesis.[3][4]
This guide will first detail the chemical composition of the anthocyanin this compound series, followed by an analysis of the cyclic peptide ternatin.
This compound: The Polyacylated Anthocyanin
The ternatins from Clitoria ternatea are renowned for their exceptional stability, which is attributed to intramolecular stacking interactions between the anthocyanidin core and the aromatic acyl groups in the side chains.[5][6]
Chemical Structure and Composition
The general structure of the ternatin anthocyanins consists of a delphinidin 3,3',5'-triglucoside core, which is malonylated and has side chains at the 3' and 5' positions. These side chains are composed of alternating D-glucose and p-coumaric acid units.[2] The "B series" of ternatins is characterized by having one side chain terminating in a D-glucose unit and the other in an acylated (p-coumaric acid) glucose unit.[2]
Several specific members of the this compound series have been identified, including Ternatin B2, B3, and B4.[1][5]
Quantitative Data
The following table summarizes the key quantitative data for a representative member of the this compound series, Ternatin B4.
| Property | Value | Reference |
| Molecular Formula | C60H64O34 | [7] |
| Molecular Weight | 1329.138 g/mol | [7] |
| CAS Number | 172854-68-1 | [7] |
| Appearance | Solid | [7] |
Experimental Protocols
The isolation of ternatins from Clitoria ternatea petals is a multi-step process that leverages chromatographic techniques.[8]
-
Extraction : The initial step involves the extraction of anthocyanins from the flower petals. This is typically performed using an aqueous solvent mixture, such as aqueous methanol or ethanol.[9][10] Ultrasound-assisted extraction can be employed to increase the yield.[9]
-
Purification : The crude extract is then purified to enrich the anthocyanin content. Column chromatography using resins like Amberlite XAD-16 is an effective method for this purpose.[11]
-
Separation : The final separation of individual ternatin compounds is achieved through high-performance liquid chromatography (HPLC), often in a preparative or semi-preparative scale.[8][12] Thin-layer chromatography (TLC) can also be used for separation, though it typically yields smaller quantities.[8]
The complex structure of ternatins is determined using a combination of spectroscopic and spectrometric methods.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a key technique for identifying the different ternatin compounds in a mixture and determining their molecular weights.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR experiments are essential for elucidating the precise connectivity of the atoms and the stereochemistry of the sugar and acyl groups.
-
UV-Vis Spectroscopy : The absorption maxima in the visible region (around 548 nm at acidic pH) are characteristic of the anthocyanin chromophore.[14]
Biological Activity and Signaling Pathways
The anthocyanin ternatins exhibit a range of biological activities, primarily linked to their antioxidant and anti-inflammatory properties.[6][15]
-
Anti-inflammatory Effects : Ternatins have been shown to exert anti-inflammatory effects in macrophage cells by inhibiting the NF-κB signaling pathway and reducing the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[16] They have also been reported to inhibit COX-2 activity.[16]
Figure 1. Simplified signaling pathway of this compound's anti-inflammatory action.
Ternatin: The Cyclic Heptapeptide
The cyclic peptide known as ternatin is a distinct molecule with a different origin and biological profile compared to the anthocyanins.
Chemical Structure and Composition
Ternatin is a highly N-methylated cyclic heptapeptide.[3] Its cyclic structure contributes to its stability and biological activity.
Quantitative Data
The following table summarizes the key quantitative data for the cyclic peptide ternatin.
| Property | Value | Reference |
| Molecular Formula | C37H67N7O8 | [4] |
| Molecular Weight | 738.0 g/mol | [4] |
| CAS Number | 148619-41-4 | [4] |
| Appearance | White solid | [4] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO; limited water solubility. | [4] |
Experimental Protocols
The chemical synthesis of the cyclic peptide ternatin typically involves a combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization.[3]
-
Linear Peptide Synthesis : The linear sequence of amino acids is assembled on a solid support.
-
Cleavage from Resin : The completed linear peptide is cleaved from the resin.
-
Cyclization : The peptide is cyclized in solution under high-dilution conditions to favor intramolecular reaction.
-
Purification : The final cyclic peptide is purified using HPLC.
Biological Activity and Signaling Pathways
The primary biological activity of the cyclic peptide ternatin is the inhibition of protein synthesis, which leads to its cytotoxic effects on cancer cells.[17]
-
Mechanism of Action : Ternatin targets the eukaryotic translation elongation factor 1A (eEF1A) ternary complex (eEF1A-GTP-aminoacyl-tRNA). By binding to this complex, ternatin stalls the elongation phase of protein synthesis.[3][17]
Figure 2. Mechanism of action of the cyclic peptide ternatin.
Conclusion
The name "this compound" encompasses a fascinating diversity of chemical structures and biological functions. The polyacylated anthocyanins from Clitoria ternatea are complex natural pigments with potential applications as food colorants and anti-inflammatory agents. In contrast, the cyclic peptide ternatin is a potent inhibitor of protein synthesis with demonstrated anticancer activity. For researchers and drug development professionals, a clear understanding of the specific class of ternatin being investigated is paramount to accurate and effective scientific inquiry. Further research into both classes of these natural products holds significant promise for various applications in food science, cosmetics, and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. ternatin C5 biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ternatin B4 | TargetMol [targetmol.com]
- 4. toku-e.com [toku-e.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. cymitquimica.com [cymitquimica.com]
- 8. repository.sgu.ac.id [repository.sgu.ac.id]
- 9. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
- 10. researchmgt.monash.edu [researchmgt.monash.edu]
- 11. Antioxidant, cytotoxic, and antibacterial activities of Clitoria ternatea flower extracts and anthocyanin-rich fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.sgu.ac.id [repository.sgu.ac.id]
- 13. Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Biological Activity of Ternatin B from Clitoria ternatea
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Clitoria ternatea, commonly known as the butterfly pea, is a plant recognized for its vibrant blue flowers. These petals owe their intense coloration to a group of polyacylated anthocyanins known as ternatins.[1][2] The unique and complex structure of these ternatins contributes to their remarkable stability, making them of significant interest for applications in the food and pharmaceutical industries.[3] This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of a specific class of these compounds, the Ternatin B series, with a focus on their potential as therapeutic agents.
The ternatins are structurally based on a delphinidin core, which is polyacylated with p-coumaric acid and glycosylated with glucose moieties.[4][5] They are categorized into several series, including A, B, C, and D, based on their acylation and glycosylation patterns.[1][5] The this compound group, which includes Ternatin B1, B2, B3, and B4, represents a significant portion of the total ternatin content in C. ternatea flowers.[1][5] Beyond their function as natural colorants, ternatins have demonstrated potent anti-inflammatory and antioxidant properties.[6] Notably, research has indicated that ternatin anthocyanins can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. This guide will detail the methodologies for extracting and isolating this compound and explore the molecular mechanism of its anti-inflammatory action.
Experimental Protocols
Extraction of Total Ternatins from Clitoria ternatea Petals
This protocol outlines a general method for the extraction of the crude ternatin mixture from fresh or dried butterfly pea flowers.
Materials:
-
Fresh or freeze-dried Clitoria ternatea petals
-
Methanol:water (60:40, v/v)[7]
-
Sonicator[7]
-
Centrifuge[7]
-
Rotary evaporator
-
Filtration apparatus (e.g., PVDF syringe filter, 0.2 µm)[7]
Procedure:
-
Sample Preparation: Fresh petals should be washed and blotted dry. Freeze-dried petals can be used directly.[4]
-
Extraction: Macerate 5 g of the petal material in 50 mL of methanol:water (60:40, v/v).[7]
-
Sonication: Sonicate the mixture for 60 minutes at room temperature.[7]
-
Centrifugation: Centrifuge the slurry at 16,000 × g for 30 minutes to pellet the solid material.[7]
-
Supernatant Collection: Carefully decant and collect the supernatant containing the ternatin extract.
-
Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Filtration: Re-dissolve the crude extract in a minimal amount of the extraction solvent and filter it through a 0.2 µm PVDF syringe filter to remove any remaining particulate matter.[7] The resulting solution is the crude ternatin extract.
Purification of this compound
This section describes a multi-step chromatographic approach for the purification of the this compound fraction from the crude extract.
2.1. Solid-Phase Extraction (SPE) for Preliminary Purification
Materials:
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with methanol followed by deionized water.
-
Sample Loading: Load the crude ternatin extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with deionized water to remove highly polar impurities.[7]
-
Elution: Elute the ternatin fraction with methanol.[7]
-
Concentration: Concentrate the eluted fraction using a rotary evaporator to yield a partially purified ternatin mixture.
2.2. Preparative High-Performance Liquid Chromatography (HPLC) for Isolation of this compound
This protocol provides a general framework for the separation of individual this compound compounds. Optimization of the gradient and other parameters may be necessary depending on the specific HPLC system and column used.
Instrumentation and Materials:
-
Preparative HPLC system with a Diode Array Detector (DAD)
-
Preparative C18 column (e.g., Zorbaz Eclipse C18)[7]
-
Mobile Phase A: Water with 0.1% formic acid[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[7]
-
Partially purified ternatin mixture
Procedure:
-
Sample Preparation: Dissolve the partially purified ternatin mixture in a small volume of the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: Preparative C18 column[7]
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A suggested starting gradient could be: 0-30 min, 5% to 45% B; 30-35 min, 45% B; 35-40 min, 45% to 5% B.[8]
-
Flow Rate: To be optimized for the preparative column.
-
Detection: Monitor the elution profile at 535 nm.[7]
-
Injection Volume: To be optimized based on the column dimensions and sample concentration.
-
-
Fraction Collection: Collect the fractions corresponding to the peaks of the this compound compounds based on the chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC-MS.
-
Lyophilization: Lyophilize the pure fractions to obtain the isolated this compound compounds as a powder.
Quantitative Data
The following tables summarize quantitative data related to the extraction and composition of ternatins from Clitoria ternatea.
Table 1: Comparison of Extraction Methods for Total Anthocyanin Content (TAC)
| Extraction Method | Solvent | Total Anthocyanin Content (mg/g dry weight) | Reference |
| Maceration | 50% Ethanol | Not specified, but yield increased by 16-247% over conventional methods | [4] |
| Ultrasound-Assisted | Water | 1.126 (delphinidin-3-O-glucoside equivalent) | [3] |
| Conventional | Ethanol | 0.325 (delphinidin-3-O-glucoside equivalent) | [3] |
| Soxhlet | 70% Ethanol | Highest extractive value (89%) | [9] |
Table 2: Relative Abundance of Different Ternatin Series in C. ternatea Flower Extract
| Ternatin Series | Relative Abundance (%) | Reference |
| A | Present | [1][5] |
| B | Present | [1][5] |
| C | Present | [1][5] |
| D | Present | [1][5] |
Note: Specific percentages vary depending on the plant variety and extraction method.
Table 3: Spectroscopic Data for Ternatin Extract
| pH | Wavelength of Maximum Absorbance (λmax) | Color | Reference |
| < 3 | 548 nm | Magenta | [10] |
| 4 - 8 | 576 nm - 622 nm | Blue/Green | [10] |
| > 8 | 380 - 400 nm (increase in absorbance) | Yellowish | [10] |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Inhibition of NF-κB Signaling Pathway by this compound
Caption: this compound inhibits NF-κB signaling.
Conclusion
The ternatins, particularly the this compound series from Clitoria ternatea, represent a promising class of natural compounds with significant therapeutic potential. Their inherent stability and demonstrated anti-inflammatory activity, mediated through the inhibition of the NF-κB signaling pathway, make them attractive candidates for further investigation in drug discovery and development. The methodologies outlined in this guide provide a foundation for the extraction, isolation, and characterization of these bioactive molecules. Further research focusing on optimizing purification protocols, elucidating the precise molecular interactions with signaling pathway components, and conducting in vivo efficacy studies is warranted to fully realize the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
- 4. Extraction methods of butterfly pea (Clitoria ternatea) flower and biological activities of its phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mastelf.com [mastelf.com]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Ternatin B and its Congeners: A Technical Guide to their Antioxidant Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ternatins, a class of polyacylated delphinidin-type anthocyanins isolated from the petals of Clitoria ternatea (Butterfly Pea), have garnered significant scientific interest for their potent antioxidant and anti-inflammatory properties. As major constituents of this class, Ternatin B and its related structures exhibit a multi-faceted mechanism of action against oxidative stress. This technical guide provides an in-depth exploration of these mechanisms, detailing both direct radical-scavenging activities and the modulation of critical cellular signaling pathways. We present collated quantitative data, detailed experimental protocols for key assays, and visual diagrams of the underlying biochemical pathways to serve as a comprehensive resource for research and development.
Core Antioxidant Mechanisms of Ternatins
The antioxidant capacity of this compound and its congeners stems from two primary strategies: direct chemical neutralization of free radicals and indirect modulation of cellular pathways that control redox homeostasis.
1.1 Direct Radical Scavenging Activity
As polyphenolic compounds, ternatins can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The structure of anthocyanins allows them to act as antioxidants through two principal mechanisms[1][2]:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the anthocyanin backbone can donate a hydrogen atom to a free radical, quenching its reactivity.
-
Single Electron Transfer (SET): The molecule can transfer an electron to reduce the free radical. In both pathways, the resulting ternatin radical is stabilized by resonance, making it significantly less reactive and preventing the propagation of oxidative damage[1][2].
Chemical-based assays confirm this direct antioxidant potential. An anthocyanin-rich fraction from C. ternatea flowers, containing a mixture of ternatins, demonstrated potent radical scavenging activity[3].
1.2 Indirect Antioxidant and Anti-inflammatory Mechanisms
Beyond direct scavenging, ternatins exert powerful antioxidant effects by intervening in cellular signaling cascades that generate oxidative stress, primarily through an anti-inflammatory mode of action.
1.2.1 Inhibition of the NF-κB Signaling Pathway The most significant documented indirect mechanism is the potent inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway[4][5]. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB transcription factor is activated and translocates to the nucleus, where it initiates the transcription of numerous pro-inflammatory and pro-oxidant genes[6][7][8][9].
Studies on RAW 264.7 macrophage cells show that a ternatin-rich anthocyanin fraction effectively inhibits the nuclear translocation of NF-κB[4][5]. By preventing NF-κB from reaching its nuclear targets, ternatins suppress the entire downstream inflammatory cascade.
1.2.2 Suppression of Pro-Oxidant Enzyme Expression A direct consequence of NF-κB inhibition is the downregulation of enzymes that produce ROS and RNS. Specifically, ternatins have been shown to:
-
Inhibit Inducible Nitric Oxide Synthase (iNOS) Expression: By blocking the NF-κB pathway, ternatins suppress the expression of the iNOS protein[4][5][10].
-
Reduce Nitric Oxide (NO) Production: The suppression of iNOS leads to a significant decrease in the production of nitric oxide, a key inflammatory mediator and reactive nitrogen species[4][5][11].
In silico molecular docking studies support these findings, demonstrating that ternatin flavonoids can bind effectively to the active sites of both iNOS and Cyclooxygenase-2 (COX-2), providing a structural basis for their inhibitory potential[12]. This modulation of macrophage function is a cornerstone of ternatins' anti-inflammatory and indirect antioxidant effects[11].
References
- 1. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
- 2. Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant, cytotoxic, and antibacterial activities of Clitoria ternatea flower extracts and anthocyanin-rich fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Role of Ternatin Anthocyanins and Quercetin Glycosides from Butterfly Pea (Clitoria ternatea Leguminosae) Blue Flower Petals against Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Ternatin, an anti-inflammatory flavonoid, inhibits thioglycolate-elicited rat peritoneal neutrophil accumulation and LPS-activated nitric oxide production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myfoodresearch.com [myfoodresearch.com]
An In-depth Technical Guide to the Cyclic Peptide Ternatin B
Disclaimer: The term "Ternatin" can refer to distinct classes of natural products, including polyacylated anthocyanins from the Clitoria ternatea flower and a flavonoid.[1] This guide focuses specifically on Ternatin B, the N-methylated cyclic heptapeptide originally isolated from the mushroom Coriolus versicolor, which is of significant interest to researchers in drug development for its potent cytotoxic and anti-proliferative activities.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound (Cyclic Peptide)
| Property | Value | Reference(s) |
| CAS Number | 98512-96-0 | [5] |
| Molecular Formula | C₇₅H₈₁O₄₁ | [5] |
| Molecular Weight | 1638.42 g/mol | [5] |
| Class | Highly N-methylated cyclic heptapeptide | [6] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.[7] | [7] |
| Stability | Specific stability data is not available. However, cyclic peptides generally exhibit enhanced stability against proteolysis due to their constrained conformation.[3][4] | [3][4] |
| Purity | Available commercially with a purity of minimum 95%.[5] | [5] |
Mechanism of Action and Signaling Pathways
The primary mechanism of this compound's cytotoxic and anti-proliferative effects is the potent and specific inhibition of protein synthesis.[6] It achieves this by directly targeting the eukaryotic translation elongation factor 1A (eEF1A).[6]
Specifically, this compound binds to the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA (aa-tRNA).[1][8] This binding event traps eEF1A in its GTPase-activated conformation, which physically prevents the proper accommodation of the aa-tRNA into the A-site of the ribosome, thereby halting the elongation phase of translation.[8]
Furthermore, eEF1A has been shown to be an upstream activator of the mTOR (mechanistic target of rapamycin) signaling pathway.[9][10] By inhibiting eEF1A, this compound consequently disrupts this activation, leading to the downstream inhibition of the mTORC1 complex.[5][9] The inhibition of mTORC1, a central regulator of cell growth, proliferation, and survival, contributes significantly to this compound's biological effects, including its observed role as a potent inhibitor of autophagy.[5]
Biological Activities
This compound and its synthetic analogues exhibit potent biological activities across various cell lines and models. Its anti-proliferative effects have been documented in several cancer cell lines, and it was initially identified as a powerful inhibitor of fat accumulation.
Table 2: Biological Activities and IC₅₀ Values of this compound
| Activity | Cell Line / Model | Quantitative Data (IC₅₀) | Reference(s) |
| Anti-proliferative | HCT116 (Colon Cancer) | 71 ± 10 nM | [6] |
| Anti-adipogenic | 3T3-L1 (Murine Adipocytes) | EC₅₀ of 20 nM | [6] |
| Cytotoxicity | 3T3-L1 (Murine Adipocytes) | Effective at >200 nM | [6][11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Protocol: Cell Viability and Proliferation (MTT Assay)
This protocol is used to determine the concentration at which this compound inhibits cell proliferation by 50% (IC₅₀). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]
Methodology:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight to allow for cell attachment.[5][14]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[14] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 20 minutes at room temperature.[14]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[2][14]
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.
Protocol: Global Protein Synthesis Rate (Puromycin Incorporation Assay)
This assay directly measures the rate of new protein synthesis. Puromycin, an analog of aminoacyl-tRNA, is incorporated into nascent polypeptide chains, which can then be detected by Western blotting with an anti-puromycin antibody.[6][15]
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for a specified time. Include a positive control for inhibition (e.g., cycloheximide) and a negative (vehicle) control.[7]
-
Puromycin Labeling: 10-30 minutes before harvesting, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for the Western blot.
-
Western Blotting: Separate 20-30 µg of total protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and then incubate it with a primary antibody specific for puromycin (e.g., clone 12D10) overnight at 4°C.[15] Following washes, incubate with an appropriate HRP-conjugated secondary antibody.
-
Signal Quantification: Visualize the bands using a chemiluminescent substrate and an imaging system. Quantify the band intensity for each lane and normalize it to a loading control (e.g., total protein stain or a housekeeping protein like β-actin) to determine the relative rate of protein synthesis.[6]
Protocol: Target Identification (Photo-affinity Labeling)
This advanced technique is used to covalently link a ligand to its protein target, enabling definitive identification. It requires a synthetic version of this compound that incorporates a photoreactive group (e.g., benzophenone, diazirine) and a reporter tag (e.g., alkyne for click chemistry).[16][17]
Methodology:
-
Probe Incubation: Incubate cell lysates (e.g., from HEK293T cells) with the photo-affinity this compound probe. To demonstrate specificity, include a competition experiment where lysates are pre-incubated with an excess of non-probe this compound before adding the photo-probe.[1]
-
UV Crosslinking: Expose the samples to UV light (typically 350-365 nm) on ice for 15-30 minutes to activate the photoreactive group, forming a covalent bond between the probe and its binding target(s).[17][18]
-
Click Chemistry: Add a reporter tag, such as biotin-azide, along with the necessary copper catalyst (CuSO₄), ligand (TBTA), and reducing agent (sodium ascorbate) to perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This attaches biotin to the probe-protein complex.[17]
-
Enrichment: Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated protein complexes.
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads, often by boiling in SDS-PAGE sample buffer.
-
Analysis: Run the eluates on an SDS-PAGE gel. The target protein can be visualized by in-gel fluorescence (if the probe also had a fluorophore) or by silver/Coomassie staining.
-
Identification: Excise the protein band of interest from the gel, perform an in-gel tryptic digest, and identify the protein using mass spectrometry (LC-MS/MS).[18]
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assay [bio-protocol.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT cell viability assay [bio-protocol.org]
- 6. 2.3.1. Puromycin Incorporation Assay [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. biorxiv.org [biorxiv.org]
- 9. Comparative mRNA Expression of eEF1A Isoforms and a PI3K/Akt/mTOR Pathway in a Cellular Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating In Vivo Translation Inhibition via Puromycin Labeling in Botrytis cinerea Germlings Treated With Antifungal Peptides [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unveiling Ternatin B: A Technical Guide to its Natural Sources and Variants
For Immediate Release
This technical guide provides a comprehensive overview of Ternatin B, a polyacylated anthocyanin found in the petals of the butterfly pea flower (Clitoria ternatea). This document is intended for researchers, scientists, and drug development professionals interested in the natural sources, chemical diversity, and biological activities of this class of compounds.
Natural Source and Variants of this compound
This compound is a member of a larger family of anthocyanins known as ternatins, which are responsible for the vibrant blue hue of Clitoria ternatea flowers.[1][2] These compounds are characterized by a delphinidin core structure. The ternatin family is broadly categorized into series A, B, C, and D based on the glycosylation and acylation patterns at the 3' and 5' positions of the delphinidin B-ring.
The this compound series is distinguished by the presence of a D-glucose unit and an acylated (p-coumaric acid) glucose chain attached to these positions.[3] Several variants of this compound have been isolated and identified from Clitoria ternatea, including Ternatin B1, B2, B3, and B4.[1]
Quantitative Analysis of this compound and Other Major Phytochemicals
The flowers of Clitoria ternatea are a rich source of various phytochemicals. Quantitative analyses have revealed the relative abundance of different ternatin variants and other phenolic compounds. The distribution of these compounds can vary based on factors such as the age of the flower and the specific cultivar.
| Phytochemical Constituent | Content | Source Organism Part | Reference |
| Total Phenols | 93 ± 0.95 mg GAE/g Fwt | Flower | [4] |
| Total Flavonoids | 469 ± 0.61 Catechin mg/g Fwt | Flower | [4] |
| Total Anthocyanins | 178 ± 0.37 CGE/g Fwt | Flower | [4] |
| Ternatin B2 | 23.9% (peak area) | Flower | |
| Ternatin B3 | Detected | Flower | |
| Ternatin B4 | Detected | Flower | |
| Ternatin D1 | 20.4% (peak area) | Flower | |
| Ternatin D2 | 20.0% (peak area) | Flower |
Experimental Protocols
The isolation and purification of this compound and its variants from Clitoria ternatea flowers involve a multi-step process combining extraction and chromatographic techniques.
Extraction
A common method for extracting ternatins from butterfly pea flowers involves the use of an aqueous organic solvent.
-
Plant Material: Fresh or dried petals of Clitoria ternatea.
-
Solvent Systems:
-
Procedure:
-
Immerse the flower petals in the chosen solvent system. Soaking overnight is a common practice.
-
Repeat the extraction process multiple times (e.g., four times) to ensure maximum yield.
-
Combine the crude extracts.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) to obtain the crude extract.
-
Purification
Purification of the crude extract is typically achieved through a series of column chromatography steps.
-
Adsorbents:
-
Diaion HP-20 resin.
-
Polyvinylpyrrolidone (PVP).
-
-
Procedure:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 1% aqueous acetic acid).
-
Load the solution onto an HP-20 resin column.
-
Wash the column with 1% aqueous acetic acid to remove impurities.
-
Elute the ternatin-containing fraction with a solution of 70% aqueous ethanol containing 1% acetic acid.
-
Evaporate the solvent from the eluted fraction.
-
For further purification, dissolve the residue in a solution of 0.1 N HCl:methanol (3:7, v/v) and apply it to a PVP column equilibrated with the same solvent.
-
High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification
Final isolation of individual this compound variants and their quantification are performed using preparative and analytical High-Performance Liquid Chromatography (HPLC).
-
Column: Develosil ODS-HG-5 (analytical) or Inertsil ODS-2 (semi-preparative).
-
Mobile Phase: A gradient of solvent A (0.5% aqueous trifluoroacetic acid (TFA)) and solvent B (acetonitrile containing 0.5% TFA).
-
Gradient Elution (example):
-
Start with a higher concentration of solvent A.
-
Gradually increase the concentration of solvent B over a set period (e.g., 40-60 minutes).
-
-
Detection: UV-Vis detector at 530 nm.
Signaling Pathway
Ternatin anthocyanins have been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This inhibition leads to the downstream suppression of pro-inflammatory mediators.
The canonical NF-κB signaling pathway is initiated by stimuli such as lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[3][7] Phosphorylated IκBα is targeted for degradation, releasing the p50/p65 NF-κB dimer to translocate into the nucleus.[3][7] In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[8] iNOS, in turn, is responsible for the production of nitric oxide (NO), a key inflammatory mediator.[8][9]
Ternatin anthocyanins intervene in this pathway by inhibiting the nuclear translocation of the p50/p65 NF-κB dimer.[6] This action prevents the transcription of iNOS, leading to reduced iNOS protein expression and consequently, a decrease in nitric oxide production.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of the expression of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ternatin, an anti-inflammatory flavonoid, inhibits thioglycolate-elicited rat peritoneal neutrophil accumulation and LPS-activated nitric oxide production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Siege: A Technical Guide to the Mechanism of Action of (-)-Ternatin Cyclic Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ternatin, a cyclic heptapeptide originally isolated from the mushroom Coriolus versicolor, has emerged as a potent inhibitor of eukaryotic protein synthesis.[1] Initially identified for its anti-adipogenic properties, subsequent research has unveiled its significant cytotoxic activity against cancer cells, positioning it as a valuable chemical probe and a potential scaffold for therapeutic development.[2] This technical guide provides an in-depth exploration of the molecular mechanism of action of (-)-Ternatin, focusing on its direct interaction with the translation elongation machinery. We will delve into the quantitative aspects of its activity, detail the key experimental protocols used to elucidate its function, and visualize the intricate molecular pathways it perturbs.
Core Mechanism of Action: Targeting the eEF1A Ternary Complex
The central mechanism of (-)-Ternatin's biological activity is the inhibition of protein synthesis.[1] It achieves this by specifically targeting the eukaryotic elongation factor-1A (eEF1A) in the context of its ternary complex with GTP and aminoacyl-tRNA (aa-tRNA).[1][3] This complex is a crucial player in the elongation phase of translation, responsible for delivering the correct aa-tRNA to the A-site of the ribosome.[4] By binding to this transient, yet essential, intermediate, (-)-Ternatin effectively stalls the ribosomal machinery, leading to a global shutdown of protein production and subsequent cell death.[1][5]
Signaling Pathway Perturbation
(-)-Ternatin's action directly impacts the fundamental process of translation elongation. The following diagram illustrates the eukaryotic translation elongation cycle and the point of intervention by (-)-Ternatin.
Caption: Inhibition of the eukaryotic translation elongation pathway by (-)-Ternatin.
Quantitative Data on (-)-Ternatin and its Analogs
Structure-activity relationship (SAR) studies have been crucial in understanding the pharmacophore of (-)-Ternatin and in the development of synthetic variants with significantly enhanced potency. The data below summarizes the inhibitory concentrations (IC50) of (-)-Ternatin and key analogs against various cancer cell lines and in protein synthesis inhibition assays.
| Compound | Modification | Cell Line | Cell Proliferation IC50 (nM) | Protein Synthesis Inhibition IC50 (nM) | Reference |
| (-)-Ternatin (1) | Natural Product | HCT116 | 71 ± 10 | ~200 | [1][2] |
| Ternatin-4-Ala (2) | Leucine-4 to Alanine substitution | HCT116 | > 10,000 | No effect | [1][2] |
| Compound 3 | Position 6 substitution with pipecolic acid | HCT116 | 35 ± 5 | - | [1] |
| Compound 4 (Ternatin-4) | Position 6: pipecolic acid; Position 4: dehydro-homoleucine | HCT116 | 4.6 ± 1.0 | < 50 | [1][6] |
| Ternatin-4 | - | Jurkat | - | 2.3 ± 0.4 | [3][6] |
| Didemnin B | (Comparator) | Jurkat | - | 4.5 ± 0.6 | [3] |
Experimental Protocols
The elucidation of (-)-Ternatin's mechanism of action has relied on a combination of sophisticated biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Protein Synthesis Inhibition Assay
This assay measures the rate of new protein synthesis in cells treated with the inhibitor.
Methodology:
-
Cell Culture: Culture cells (e.g., HCT116) to a density of ~80% confluency in a 24-well plate.
-
Compound Treatment: Treat cells with varying concentrations of (-)-Ternatin or its analogs for a predetermined time (e.g., 2 hours). Include a vehicle control.
-
Methionine Starvation: Wash the cells with PBS and incubate in methionine-free medium for 30 minutes to deplete intracellular methionine pools.
-
Radiolabeling: Add ³⁵S-methionine to the medium and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Precipitation: Precipitate the total protein from the lysate using trichloroacetic acid (TCA).
-
Scintillation Counting: Wash the protein pellets, resuspend them in a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the total protein concentration for each sample and plot the percentage of protein synthesis inhibition against the compound concentration to determine the IC50 value.
Photo-affinity Labeling for Target Identification
This technique was instrumental in identifying eEF1A as the direct binding partner of (-)-Ternatin.
Methodology:
-
Probe Synthesis: Synthesize a photo-affinity probe derivative of (-)-Ternatin. This typically involves incorporating a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., biotin or an alkyne for click chemistry) into the molecule at a position that does not disrupt its biological activity.[7][8]
-
Cell Treatment and Crosslinking: Incubate cells with the photo-affinity probe. After allowing for cellular uptake and target binding, irradiate the cells with UV light to induce covalent crosslinking between the probe and its binding partner(s).[9]
-
Cell Lysis and Affinity Purification: Lyse the cells and use the affinity tag on the probe to pull down the crosslinked protein complexes. For a biotin tag, use streptavidin-coated beads.[8]
-
Elution and SDS-PAGE: Elute the captured proteins from the beads and separate them by SDS-PAGE.
-
Target Identification: Excise the protein band(s) of interest and identify the protein(s) by mass spectrometry (e.g., LC-MS/MS).[9]
-
Validation: Confirm the interaction using orthogonal methods, such as Western blotting with an antibody against the identified target or by demonstrating competition with the unmodified (-)-Ternatin.
Caption: Experimental workflow for identifying the molecular target of (-)-Ternatin.
Fluorescence Polarization (FP) Assay for Binding Analysis
FP assays can be used to quantify the binding affinity of (-)-Ternatin to its target in a high-throughput format.[10]
Methodology:
-
Fluorescent Ligand Preparation: Synthesize a fluorescently labeled version of (-)-Ternatin (the tracer) that retains its binding activity.
-
Binding Reaction: In a microplate, incubate a constant concentration of the fluorescent tracer with increasing concentrations of the purified eEF1A ternary complex.
-
Polarization Measurement: Measure the fluorescence polarization of each sample using a plate reader equipped with polarizing filters. When the small fluorescent tracer is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the large protein complex, its tumbling slows, leading to an increase in polarization.[11]
-
Competition Assay: To determine the binding affinity of unlabeled compounds, perform a competition experiment. Incubate the fluorescent tracer and the eEF1A ternary complex with increasing concentrations of the unlabeled competitor (e.g., (-)-Ternatin or its analogs).
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the protein complex (for direct binding) or the competitor (for competition assays) to determine the binding affinity (Kd) or inhibitory constant (Ki).
Logical Relationships in Mechanism of Action Studies
Caption: Logical progression of research to elucidate (-)-Ternatin's mechanism of action.
Conclusion
(-)-Ternatin is a potent inhibitor of eukaryotic protein synthesis with a well-defined mechanism of action. Its ability to specifically target the eEF1A ternary complex makes it an invaluable tool for studying the intricacies of translation elongation. Furthermore, the development of highly potent synthetic analogs, such as Ternatin-4, underscores the potential of this cyclic peptide scaffold for the development of novel anti-cancer therapeutics. The experimental methodologies detailed in this guide provide a framework for the continued investigation of (-)-Ternatin and other natural products that modulate fundamental cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. elifesciences.org [elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Eukaryotic Translation Elongation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 6. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Fluorescence Polarization Based Screening Assay for Nucleic Acid Polymerase Elongation Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of (-)-Ternatin as a Protein Synthesis Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Subject: The discovery and mechanism of action of (-)-Ternatin, a cyclic peptide natural product, as a potent inhibitor of eukaryotic protein synthesis.
Executive Summary
(-)-Ternatin is a cyclic heptapeptide that has been identified as a potent cytotoxic agent and a specific inhibitor of the elongation phase of eukaryotic protein synthesis. Initial mechanism-of-action studies were unclear, but subsequent research employing advanced chemical biology and structural analysis techniques revealed its direct molecular target and intricate inhibitory mechanism. This guide details the pivotal experiments and data that led to the characterization of (-)-Ternatin and its synthetic analogs as inhibitors that function by binding to the eukaryotic elongation factor-1A (eEF1A) in complex with GTP and aminoacyl-tRNA. By stabilizing this ternary complex on the ribosome, Ternatin stalls translation, leading to cell death. This discovery has highlighted eEF1A as a promising therapeutic target for cancer and other diseases characterized by dysregulated protein synthesis.
Mechanism of Action: Targeting the Translation Elongation Machinery
(-)-Ternatin exerts its biological activity by arresting the elongation cycle of protein synthesis. Unlike inhibitors that block the initiation phase, Ternatin allows ribosomes to assemble on mRNA but prevents the subsequent addition of amino acids to the growing polypeptide chain.
The specific target of Ternatin is the eukaryotic elongation factor-1A (eEF1A).[1][2] eEF1A is a crucial GTPase that, in its GTP-bound state, forms a ternary complex with an aminoacyl-tRNA (aa-tRNA). This eEF1A•GTP•aa-tRNA complex delivers the correct aa-tRNA to the A-site of the ribosome. Upon successful codon recognition, GTP is hydrolyzed, and eEF1A-GDP is released, allowing the aa-tRNA to fully accommodate into the A-site for peptide bond formation.
(-)-Ternatin and its more potent synthetic variant, Ternatin-4, bind to a common allosteric site on eEF1A, but only when it is part of the eEF1A•GTP•aa-tRNA ternary complex.[1][3] This binding event traps eEF1A on the ribosome in an intermediate state, even after GTP hydrolysis.[3][4] This stalled complex physically obstructs the accommodation of the aa-tRNA into the ribosomal A-site, thereby halting the elongation cycle.[5][6] Cryo-electron microscopy studies have revealed that Ternatin-4 binds within a cleft located between domain I and domain III of eEF1A.[4]
Target Identification and Validation
The identification of eEF1A as the direct target of (-)-Ternatin was a critical breakthrough achieved through photo-affinity labeling. This technique uses a chemically modified version of the inhibitor equipped with a photoreactive group and a reporter tag to covalently label and identify its binding partners.
An analog of Ternatin was synthesized to create a clickable photo-affinity probe (referred to as probe 5 ).[7] This probe contained a photoreactive group that forms a covalent bond with its target upon UV irradiation and an alkyne handle for "clicking" on a fluorescent reporter tag (e.g., TAMRA-azide) for visualization.[7][8]
Experiments using this probe on cell lysates revealed preferential and saturable labeling of a single 50-kDa protein band.[7][8] This labeling was competitively inhibited by the presence of excess unlabeled Ternatin analog 4 , confirming the specificity of the interaction. Given that Ternatin was known to inhibit translation elongation, the 50-kDa protein was hypothesized to be eEF1A. This was confirmed in experiments using lysates from cells overexpressing Flag-tagged eEF1A, where the labeled protein could be specifically pulled down using anti-Flag antibodies.[7]
Final validation of eEF1A as the functional target came from resistance-conferring mutation studies. Cells engineered to express a mutant form of eEF1A, specifically with an Alanine to Valine substitution at position 399 (A399V) in domain III, exhibited significant resistance to the cytotoxic effects of Ternatin.[7] This mutation is located on an exposed surface near the Ternatin binding site identified by cryo-EM, providing conclusive evidence that engagement with eEF1A is necessary for Ternatin's activity.[4][8]
Quantitative Analysis of Inhibition
The inhibitory potency of (-)-Ternatin and its synthetic analogs has been quantified primarily through cell-based proliferation assays. These assays measure the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).
| Compound | Description | Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| (-)-Ternatin (1) | Natural Product | HCT116 | Cell Proliferation | 71 ± 10 | [7] |
| Ternatin-4 (4) | Potent Synthetic Analog | HCT116 | Cell Proliferation | ~0.14 (Calculated)¹ | [7] |
| Photo-probe (5) | Clickable Photo-affinity Probe | HCT116 | Cell Proliferation | 460 ± 71 | [7] |
| ¹ IC₅₀ for Ternatin-4 is often cited as being up to 500-fold more potent than the parent compound. |
The enhanced potency of synthetic analogs like Ternatin-4, which incorporates substitutions such as pipecolic acid and dehydro-homoleucine, demonstrates the tractability of the Ternatin scaffold for chemical optimization.[7] The strong correlation of IC₅₀ values for Ternatin and Ternatin-4 across a diverse panel of 21 cancer cell lines further indicates a conserved mechanism of action.[7]
Key Experimental Methodologies
Cell Proliferation Assay
This assay is used to determine the cytotoxic potency (IC₅₀) of Ternatin and its analogs.
-
Cell Line: Human colorectal carcinoma cells (HCT116) are commonly used.[7][9]
-
Protocol:
-
Seeding: HCT116 cells are seeded into 96-well plates at a density of approximately 2 x 10⁴ cells/cm² and allowed to adhere for 24 hours in McCoy's 5a medium supplemented with 10% FBS.[10][11]
-
Treatment: A serial dilution of the test compound (e.g., (-)-Ternatin) in the appropriate vehicle (e.g., DMSO) is added to the wells. Control wells receive only the vehicle.
-
Incubation: Plates are incubated for a period of 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Measurement: Cell viability is assessed using a resazurin-based reagent (e.g., CellTiter-Blue). The reagent is added to each well, and plates are incubated for 1-4 hours. Metabolically active cells reduce resazurin to the fluorescent product resorufin.
-
Data Acquisition: Fluorescence is measured using a plate reader (e.g., Ex 545 nm, Em 590 nm).[7]
-
Analysis: Fluorescence values are normalized to the vehicle-treated control wells. IC₅₀ values are calculated by fitting the dose-response data to a nonlinear regression curve.
-
In Vitro Translation Assay
This cell-free assay directly measures the effect of a compound on the process of protein synthesis.
-
System: Commercial rabbit reticulocyte lysate or other cell-free expression systems (e.g., HeLa cell extracts) are used, as they contain all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors).[4][5]
-
Protocol:
-
Reaction Setup: The lysate is programmed with a specific mRNA transcript, typically one encoding a reporter protein like Firefly Luciferase.
-
Inhibitor Addition: The reaction mix is aliquoted and treated with various concentrations of the test compound (e.g., Ternatin-4) or a vehicle control.
-
Translation Reaction: The reaction is initiated by adding amino acids (including, for example, ³⁵S-methionine for radioactive detection or unlabeled for luminescence) and incubating at 30°C for 60-90 minutes.
-
Detection:
-
Luminescence: If a luciferase mRNA was used, a luciferin substrate is added, and the light produced is measured with a luminometer. A decrease in luminescence relative to the control indicates inhibition of protein synthesis.[6]
-
Radioactivity: The synthesized proteins are precipitated using trichloroacetic acid (TCA), collected on filters, and the incorporated radioactivity is measured by scintillation counting.
-
-
Analysis: The level of protein synthesis is quantified for each compound concentration and normalized to the control to determine the IC₅₀ for translation inhibition.
-
Photo-affinity Labeling Protocol
This protocol is used to covalently link Ternatin to its binding partner for subsequent identification.
-
Reagents: A photo-affinity probe (e.g., probe 5 with a photoreactive group and an alkyne handle), cell lysate (e.g., HEK293T), a fluorescent azide reporter (e.g., TAMRA-azide), and a competitor compound (e.g., Ternatin-4).[7][8]
-
Protocol:
-
Incubation: HEK293T cell lysates are incubated with the photo-affinity probe (e.g., at various concentrations) for 20-30 minutes at room temperature to allow for binding to the target protein. For competition experiments, lysates are pre-incubated with a high concentration of an unlabeled competitor before adding the probe.
-
Photocrosslinking: The samples are irradiated with UV light (e.g., 355-365 nm) for 90-120 seconds to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its target.[8][12] A no-UV control is included to check for non-specific interactions.
-
Click Reaction: The fluorescent reporter (TAMRA-azide) is "clicked" onto the probe's alkyne handle using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Analysis: The proteins in the lysate are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the proteins that have been covalently labeled by the probe. The protein band of interest can be excised and identified using mass spectrometry.
-
Polysome Profiling
This technique separates ribosomes based on the number attached to an mRNA molecule, allowing researchers to distinguish between effects on translation initiation versus elongation.
-
Protocol:
-
Cell Treatment: Cells (e.g., HCT116) are treated with the inhibitor (e.g., Ternatin-4) or a vehicle control for a short period. Immediately before harvesting, cells are treated with cycloheximide (100 µg/mL) for 3-5 minutes to "freeze" the ribosomes on the mRNA.[13]
-
Lysis: Cells are lysed in a buffer containing detergents and RNase inhibitors.
-
Sucrose Gradient Ultracentrifugation: The cell lysate is carefully layered onto a linear sucrose gradient (e.g., 15% to 40%).[14] The gradients are then subjected to ultracentrifugation for several hours, which separates the cellular components by size and density.
-
Fractionation and Analysis: The gradient is fractionated from top to bottom while continuously monitoring the absorbance at 254 nm (A₂₅₄) with a spectrophotometer. The resulting trace shows peaks corresponding to free ribosomal subunits (40S, 60S), single ribosomes (80S monosomes), and multiple ribosomes (polysomes).
-
Interpretation: An inhibitor of elongation, like Ternatin, causes ribosomes to accumulate on the mRNA, leading to a stabilization or increase in the polysome peaks and a decrease in the monosome peak. In contrast, an initiation inhibitor would cause polysomes to "run off" the mRNA, leading to a decrease in polysome peaks and an increase in the 80S monosome peak. The unchanged polysome profile observed with Ternatin-4 treatment was a key piece of evidence indicating it inhibits elongation, not initiation.[7]
-
References
- 1. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Molecule Fluorescence Energy Transfer Study of Ribosome Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. 4.10. Protein Synthesis Inhibition Assay [bio-protocol.org]
- 7. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
- 9. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 11. encodeproject.org [encodeproject.org]
- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (-)-Ternatin Analogues: A Technical Guide
Abstract
(-)-Ternatin, a cyclic heptapeptide, has garnered significant interest as a potent inhibitor of fat accumulation and, more recently, as a potential anti-cancer agent. Its unique mechanism of action, involving the inhibition of protein synthesis via targeting the eukaryotic elongation factor-1A (eEF1A), has spurred the development of various analogues to enhance its potency and elucidate its structure-activity relationship (SAR). This technical guide provides a comprehensive overview of the SAR of (-)-Ternatin analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Introduction to (-)-Ternatin
(-)-Ternatin is a naturally occurring, highly N-methylated cyclic heptapeptide originally isolated from the mushroom Coriolus versicolor.[1] It was initially identified as a potent inhibitor of fat accumulation in 3T3-L1 adipocytes with an EC50 of 0.02 µg/mL.[1] Subsequent research revealed its cytotoxic effects at higher concentrations, leading to investigations into its potential as an anti-cancer therapeutic.[2] The core structure of (-)-Ternatin is a cyclo [d-allo-Ile1-l-(NMe)Ala2-l-(NMe)Leu3-l-Leu4-l-(NMe)Ala5-d-(NMe)Ala6-(2R,3R)-3-hydroxy-Leu7].[1]
Mechanism of Action: Targeting the eEF1A Ternary Complex
The primary molecular target of (-)-Ternatin and its analogues is the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA).[2] By binding to this complex, Ternatin inhibits cellular protein synthesis, a fundamental process for cell proliferation and survival.[2] This mode of action explains its potent anti-proliferative activity across a wide range of cancer cell lines.[2] The inhibition of protein synthesis by Ternatin analogues correlates well with their ability to block cell proliferation.[2]
Signaling Pathway of (-)-Ternatin Action
The following diagram illustrates the inhibitory effect of (-)-Ternatin on the protein synthesis machinery.
Caption: Mechanism of protein synthesis inhibition by (-)-Ternatin analogues.
Structure-Activity Relationship (SAR) of (-)-Ternatin Analogues
The development of synthetic analogues of (-)-Ternatin has been instrumental in defining the key structural features required for its biological activity. Modifications to the cyclic peptide backbone have led to the identification of analogues with significantly enhanced potency.
Quantitative SAR Data
The following table summarizes the in vitro activities of key (-)-Ternatin analogues against various cancer cell lines.
| Compound | Structure / Modification | Cell Line | IC50 (nM) | Reference |
| 1. (-)-Ternatin | Parent Compound | HCT116 | 71 ± 10 | [2] |
| 2. Ternatin-4-Ala | Leucine at position 4 replaced with Alanine | HCT116 | > 10,000 | [2] |
| 3. Analogue 3 | Modification at position 6 | HCT116 | - | [2] |
| 4. Analogue 4 | Dehydro-homoleucine at position 4 and Pipecolic acid at position 6 | HCT116 | Potent (exact value not specified) | [2] |
| 4. Analogue 4 | Dehydro-homoleucine at position 4 and Pipecolic acid at position 6 | 21 diverse cancer cell lines | 20- to >500-fold more potent than (-)-Ternatin | [2] |
Key SAR Findings
-
Position 4 is Critical for Activity: The substitution of leucine at position 4 with alanine (Ternatin-4-Ala) completely abolishes the anti-proliferative activity, highlighting the critical role of this residue.[2]
-
Modifications at Positions 4 and 6 Enhance Potency: The most potent analogues to date feature modifications at both positions 4 and 6. Specifically, the introduction of a dehydro-homoleucine at position 4 and a pipecolic acid at position 6 (Analogue 4) results in a dramatic increase in potency, ranging from 20- to over 500-fold depending on the cell line.[2]
-
N-Methylation: The high degree of N-methylation in the cyclic heptapeptide structure is a characteristic feature of this class of compounds.[1]
-
Biotinylation at Position 6: For mechanistic studies, biotinylation at the 6-position (NMe-D-ProGly moiety) has been shown to yield a compound that retains sufficient fat-accumulation inhibitory effect, suggesting this position is amenable to modification for the introduction of probes.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections outline the key experimental protocols employed in the evaluation of (-)-Ternatin analogues.
Cell Proliferation Assay
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Cancer cell lines (e.g., HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the (-)-Ternatin analogues. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a period of 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Protein Synthesis Inhibition Assay
This assay directly measures the effect of the compounds on the rate of new protein synthesis.
-
Cell Treatment: Cells are treated with various concentrations of the (-)-Ternatin analogues for a short period (e.g., 2-4 hours).
-
Metabolic Labeling: Cells are then pulsed with a radiolabeled amino acid, such as ³⁵S-methionine, for a short duration (e.g., 30 minutes).
-
Cell Lysis: After labeling, cells are washed and lysed to release the cellular proteins.
-
Protein Precipitation: The total protein is precipitated using an acid (e.g., trichloroacetic acid) and collected on a filter mat.
-
Scintillation Counting: The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is normalized to the control to determine the percentage of protein synthesis inhibition at each compound concentration.
Experimental Workflow for SAR Screening
The diagram below outlines a typical workflow for the screening and evaluation of novel (-)-Ternatin analogues.
Caption: A representative workflow for the SAR-guided development of (-)-Ternatin analogues.
Conclusion
The structure-activity relationship of (-)-Ternatin analogues has revealed critical insights into the structural requirements for potent inhibition of the eEF1A ternary complex and, consequently, protein synthesis and cancer cell proliferation. The dramatic increase in potency achieved through modifications at positions 4 and 6 of the cyclic heptapeptide backbone underscores the potential for developing highly effective anti-cancer agents based on the Ternatin scaffold. Future research will likely focus on further optimizing these lead compounds to improve their pharmacological properties and to fully elucidate the nuances of their interaction with the eEF1A complex. The detailed experimental protocols and established SAR provide a solid foundation for the continued development of this promising class of natural product-inspired therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of biotin-labeled (-)-ternatin, a potent fat-accumulation inhibitor against 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Ternatin: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the target identification and validation of (-)-Ternatin, a cyclic heptapeptide natural product with potent cytotoxic and anti-adipogenic activities. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the mechanism of action of this promising molecule.
Introduction
(-)-Ternatin is a natural product that has garnered significant interest for its potent biological activities, particularly its cytotoxicity against a range of cancer cell lines.[1][2] Initial studies revealed its ability to inhibit adipogenesis at nanomolar concentrations and induce cytotoxicity at slightly higher concentrations.[2] Understanding the precise molecular target and mechanism of action of (-)-Ternatin is crucial for its development as a potential therapeutic agent and as a chemical probe to investigate fundamental cellular processes. This guide outlines the key experiments and findings that have elucidated the molecular basis of (-)-Ternatin's effects.
Target Identification: Unveiling the Molecular Target of (-)-Ternatin
The primary molecular target of (-)-Ternatin was identified as the eukaryotic translation elongation factor 1A (eEF1A).[1][2] Specifically, (-)-Ternatin binds to the ternary complex of eEF1A, guanosine triphosphate (GTP), and aminoacyl-tRNA (aa-tRNA).[1][2][3] This pivotal discovery was achieved through a series of elegant experiments, most notably photo-affinity labeling.
Experimental Workflow: Photo-Affinity Labeling
The identification of eEF1A as the target of (-)-Ternatin was accomplished using a photo-affinity probe. This technique involves a chemically modified version of the parent compound that incorporates a photoreactive group and a reporter tag.
Quantitative Data: Potency of (-)-Ternatin and its Analogs
Synthetic modifications of the original (-)-Ternatin structure have led to the development of significantly more potent analogs. Ternatin-4, for instance, exhibits up to 500-fold greater potency in killing cancer cells compared to the parent compound.[2] The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.
| Compound | Cell Line | IC50 (nM) |
| (-)-Ternatin (1) | HCT116 | 71 ± 10 |
| Ternatin-4 (4) | HCT116 | 4.6 ± 1.0 |
| Ternatin-4 (4) | A549 | ~10 |
| Ternatin-4 (4) | MCF7 | ~5 |
| Ternatin-4 (4) | P388 | ~1 |
Table 1: IC50 values for (-)-Ternatin and its potent analog, Ternatin-4, in various cancer cell lines. Data extracted from Carelli et al., 2015.[1]
Target Validation and Mechanism of Action
The identification of eEF1A as the target of (-)-Ternatin was further validated through several lines of evidence, including competition assays and the generation of drug-resistant mutations.[2] The mechanism of action was determined to be the inhibition of protein synthesis.[2]
Signaling Pathway: Inhibition of Protein Translation Elongation
(-)-Ternatin exerts its cytotoxic effects by disrupting the process of protein synthesis.[1] Specifically, it binds to the eEF1A•GTP•aa-tRNA ternary complex and traps it on the ribosome, thereby stalling translation elongation.[1] This prevents the accommodation of the aminoacyl-tRNA into the A-site of the ribosome, halting the addition of new amino acids to the growing polypeptide chain.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the target identification and validation of (-)-Ternatin.
Photo-affinity Labeling Protocol
This protocol is adapted from the methodologies described for the target identification of (-)-Ternatin.[2]
-
Probe Synthesis: A photo-affinity probe of (-)-Ternatin is synthesized to include a photoreactive group (e.g., diazirine) and a reporter handle (e.g., an alkyne for click chemistry).
-
Cell Lysis: Cancer cells (e.g., HEK293T) are harvested and lysed to prepare a whole-cell lysate.
-
Incubation: The cell lysate is incubated with the photo-affinity probe at a specific concentration (e.g., 1-10 µM) for a designated time to allow for binding to its target.
-
UV Crosslinking: The lysate-probe mixture is irradiated with UV light (e.g., 365 nm) on ice to induce covalent crosslinking between the probe and its binding partner(s).
-
Click Chemistry: A reporter tag, such as biotin-azide, is attached to the alkyne handle of the crosslinked probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Affinity Purification: The biotinylated protein complexes are enriched from the lysate using streptavidin-coated beads.
-
Elution and Analysis: The enriched proteins are eluted from the beads, separated by SDS-PAGE, and visualized by in-gel fluorescence or Coomassie staining.
-
Mass Spectrometry: The protein bands of interest are excised from the gel and subjected to mass spectrometry for identification.
In Vitro Protein Synthesis Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of (-)-Ternatin on protein synthesis.[2][4]
-
Reaction Setup: An in vitro translation system (e.g., rabbit reticulocyte lysate or a purified system) is prepared. This system contains all the necessary components for protein synthesis, including ribosomes, tRNAs, and amino acids.
-
Template Addition: A messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase) is added to the reaction mixture.
-
Inhibitor Treatment: The in vitro translation reactions are treated with varying concentrations of (-)-Ternatin or its analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reactions are incubated at an optimal temperature (e.g., 30-37°C) for a specific duration to allow for protein synthesis.
-
Detection of Protein Synthesis: The amount of newly synthesized reporter protein is quantified. For luciferase, this is done by adding the luciferin substrate and measuring the resulting luminescence.
-
Data Analysis: The luminescence signal is normalized to the vehicle control, and the IC50 value for the inhibition of protein synthesis is calculated.
Conclusion
The target of the cyclic peptide (-)-Ternatin has been unequivocally identified as the eEF1A ternary complex, and its mechanism of action is the inhibition of protein translation elongation.[1][2][3] The use of sophisticated chemical biology tools, such as photo-affinity labeling, has been instrumental in this discovery. The detailed understanding of its molecular target and mechanism provides a solid foundation for the further development of (-)-Ternatin and its potent analogs as potential anti-cancer therapeutics. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the fields of chemical biology, drug discovery, and cancer biology.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translation Elongation Factor 1A Mutants with Altered Actin Bundling Activity Show Reduced Aminoacyl-tRNA Binding and Alter Initiation via eIF2α Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Ternatin: A Technical Guide to its Cytotoxic and Anti-proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Ternatin is a cyclic heptapeptide natural product that has demonstrated potent cytotoxic and anti-proliferative activities across a broad range of cancer cell lines. Originally identified as an anti-adipogenic compound, subsequent research has revealed its primary mechanism of action to be the inhibition of protein synthesis, a fundamental cellular process. This is achieved through the specific targeting of the eukaryotic translation elongation factor-1A (eEF1A) ternary complex. This technical guide provides a comprehensive overview of the cytotoxic and anti-proliferative effects of (-)-Ternatin, including quantitative data on its activity, detailed experimental protocols for key assays, and a visualization of its molecular mechanism of action.
Quantitative Data: Anti-proliferative Activity
The anti-proliferative activity of (-)-Ternatin (referred to as compound 1 in the source study) and a more potent synthetic analog (compound 4 ) were evaluated against a panel of 21 human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment. The data reveals broad-spectrum activity across various tumor types, with the synthetic analog consistently demonstrating significantly greater potency.
| Cell Line | Cancer Type | (-)-Ternatin (IC50, nM)[1] | Compound 4 (IC50, nM)[1] |
| HCT116 | Colon | 71 ± 10 | 4.6 ± 1.0 |
| A549 | Lung | >1000 | 20 |
| H460 | Lung | 130 | 10 |
| HOP62 | Lung | >1000 | 180 |
| NCI-H226 | Lung | >1000 | 140 |
| NCI-H522 | Lung | 200 | 10 |
| OVCAR-3 | Ovarian | 280 | 10 |
| OVCAR-4 | Ovarian | 250 | 10 |
| OVCAR-5 | Ovarian | 300 | 20 |
| OVCAR-8 | Ovarian | 300 | 20 |
| IGROV1 | Ovarian | 120 | 10 |
| SK-OV-3 | Ovarian | >1000 | 150 |
| COLO205 | Colon | 150 | 10 |
| HCC-2998 | Colon | 200 | 10 |
| HT29 | Colon | 150 | 10 |
| KM12 | Colon | 150 | 10 |
| SW-620 | Colon | 150 | 10 |
| UO-31 | Renal | >1000 | 120 |
| 786-0 | Renal | >1000 | 200 |
| A498 | Renal | >1000 | 180 |
| SN12C | Renal | >1000 | 150 |
Mechanism of Action: Inhibition of Protein Synthesis
(-)-Ternatin exerts its cytotoxic effects by directly interfering with the machinery of protein synthesis. This mechanism is highly specific and targets a crucial component of the translation process.
Signaling Pathway
(-)-Ternatin's primary molecular target is the eukaryotic elongation factor-1A (eEF1A) ternary complex, which is composed of eEF1A, GTP, and an aminoacyl-tRNA.[1] By binding to this complex, (-)-Ternatin stalls the elongation phase of translation, leading to a global shutdown of protein synthesis. This abrupt cessation of protein production ultimately results in cell death. While the direct downstream consequences leading to apoptosis or specific cell cycle arrest have not been explicitly detailed for (-)-Ternatin, inhibitors of eEF1A are known to induce these effects. For instance, other compounds targeting eEF1A have been shown to cause G1 cell cycle arrest and apoptosis. Therefore, it is plausible that (-)-Ternatin's inhibition of protein synthesis could trigger downstream apoptotic pathways due to cellular stress.
References
The Central Role of eEF1A in the Mechanism of Action of (-)-Ternatin: A Technical Guide
Introduction
(-)-Ternatin is a cyclic heptapeptide natural product originally recognized for its anti-adipogenic properties. Subsequent research has revealed its potent cytotoxic activity against cancer cells, sparking interest in its therapeutic potential.[1] The molecular mechanism underlying these effects remained elusive until studies identified the eukaryotic elongation factor-1A (eEF1A) as its direct cellular target.[2][3][4][5] This technical guide provides an in-depth exploration of the pivotal role of eEF1A in the mechanism of action of (-)-Ternatin and its potent synthetic analogs. We will delve into the biochemical and structural basis of their interaction, the downstream cellular consequences, and the experimental methodologies used to elucidate this pathway. This document is intended for researchers, scientists, and drug development professionals working in oncology and molecular pharmacology.
Identification of eEF1A as the Target of (-)-Ternatin
The journey to pinpointing eEF1A as the molecular target of (-)-Ternatin involved a combination of chemical biology, proteomics, and genetic approaches. Initial studies were propelled by the synthesis of more potent variants of (-)-Ternatin.
Enhanced Potency of Synthetic Ternatin Analogs
Inspired by the structures of related cyclic peptides, synthetic variants of (-)-Ternatin were designed, with some exhibiting up to 500-fold greater cytotoxic potency than the parent natural product.[2][3][4][5] This increased potency provided a crucial tool for subsequent target identification experiments.
Photo-affinity Labeling
A key experiment in identifying the target involved the use of a photo-affinity probe, a modified version of a potent ternatin analog.[2] This probe was designed to covalently bind to its target upon UV irradiation. When incubated with cell lysates, the probe specifically labeled a 50-kDa protein.[2] This labeling was shown to be saturable and could be competed away by excess amounts of the non-probe ternatin analog, indicating a specific binding interaction.[2]
Confirmation through Genetic and Biochemical Evidence
The 50-kDa protein was identified as eukaryotic elongation factor-1A (eEF1A).[2] Further evidence supporting this came from studies using cancer cell lines (HCT116) with specific point mutations in the EEF1A1 gene.[2] Cells with a mutation at alanine 399 (A399V or A399T) in domain III of eEF1A showed significant resistance to the cytotoxic effects of potent ternatin analogs.[2][6] Furthermore, the photo-affinity probe did not label the mutant A399V eEF1A protein, confirming that this residue is critical for the interaction.[2][7]
Molecular Mechanism of Action
(-)-Ternatin and its analogs inhibit protein synthesis, and their potency in this process correlates directly with their anti-proliferative activity.[2]
Specific Targeting of the eEF1A Ternary Complex
eEF1A is a GTPase that plays a canonical role in delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of protein synthesis.[8] It does so as part of a ternary complex with GTP and aa-tRNA.[8] Strikingly, (-)-Ternatin does not bind to eEF1A alone; instead, it specifically recognizes and binds to the eEF1A·GTP·aa-tRNA ternary complex.[1][2] This selective binding to the active form of eEF1A is a key feature of its mechanism.
Inhibition of Translation Elongation
By binding to the eEF1A ternary complex, (-)-Ternatin stalls it on the ribosome after GTP hydrolysis but before the release of eEF1A-GDP and the accommodation of the aa-tRNA into the ribosomal A-site.[6][7][9] This effectively freezes the ribosome in an intermediate state of aa-tRNA selection, preventing the subsequent steps of peptide bond formation and translocation.[6][10][11] The result is a global inhibition of protein synthesis, leading to cell death.
The Ternatin Binding Site on eEF1A
Cryo-electron microscopy (cryo-EM) studies have revealed that ternatin-4, a potent synthetic analog, binds to a hydrophobic pocket at the interface of domain I and domain III of eEF1A.[1][6][11] This is the same binding site as another structurally unrelated eEF1A inhibitor, didemnin B.[6][7][9] The resistance conferred by the A399V mutation in domain III strongly supports the location of this binding site.[2][6]
Structural Insights into the Ternatin-eEF1A Interaction
Cryo-EM reconstructions of the ternatin-4-stalled ribosome complex have provided a detailed view of the inhibitory mechanism.
-
Binding Pocket: Ternatin-4 occupies the cleft between domain I (the G domain) and domain III of eEF1A.[6][11]
-
Conformational State: The ribosome is trapped in an unrotated conformation, with eEF1A bound to the GTPase activating center.[6][11]
-
Post-GTP Hydrolysis State: Ternatin-4 stalls eEF1A on the ribosome after GTP hydrolysis and the release of inorganic phosphate (Pi), as evidenced by the lack of density for the γ-phosphate of GTP.[6][7]
-
Increased Dynamics: A key difference between the action of ternatin-4 and didemnin B is that ternatin-4 induces greater conformational flexibility in eEF1A, particularly in the switch I and switch II loops of the G domain.[1][6][7] These loops are crucial for GTP hydrolysis and subsequent conformational changes. The increased disorder in these loops in the ternatin-4-bound state suggests a less rigidly stalled complex compared to that induced by didemnin B.[6][11] This increased dynamism may contribute to the observed differences in the reversibility of their cellular effects.[1][7]
Cellular Consequences of eEF1A Inhibition
The primary effect of (-)-Ternatin is the potent inhibition of protein synthesis, which leads to cytotoxicity in rapidly proliferating cells like cancer cells.[2][4] Beyond this, the stalling of eEF1A on the ribosome by ternatin-4 triggers a novel cellular quality control pathway.[8][12] This pathway recognizes the stalled ribosome-eEF1A complex and leads to the ubiquitination and subsequent proteasomal degradation of eEF1A.[8][12] This cellular response to A-site occlusion involves the E3 ligases RNF14 and RNF25 and the ribosome collision sensor GCN1.[12]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of (-)-Ternatin and its analogs.
| Compound | Cell Line | IC50 (nM) for Cell Proliferation | Citation |
| (-)-Ternatin | HCT116 | ~1000 | [2] |
| Ternatin-4 | HCT116 | ~2 | [2] |
| Didemnin B | HCT116 | ~1 | [6] |
| Ternatin-4 | HCT116 (A399V mutant) | >30,000 | [2] |
| Compound | Assay | IC50 (nM) | Citation |
| Ternatin-4 | smFRET aa-tRNA accommodation | 2.3 ± 0.4 | [6][7] |
| Didemnin B | smFRET aa-tRNA accommodation | 4.5 ± 0.6 | [6][7] |
| Ternatin-2 | smFRET aa-tRNA accommodation | Inactive | [6][7] |
| Ternatin-3 | smFRET aa-tRNA accommodation | ~11.5 | [6][7] |
Experimental Protocols
Photo-affinity Labeling of eEF1A
Objective: To identify the direct binding target of (-)-Ternatin in cell lysates.
Methodology:
-
Probe Incubation: HEK293T cell lysates are incubated with varying concentrations of a clickable photo-affinity ternatin probe (e.g., probe 5 from Carelli et al., 2015) for 20 minutes at room temperature.[2]
-
UV Crosslinking: The samples are irradiated with UV light (e.g., 355 nm) to induce covalent crosslinking of the probe to its binding partner(s).[2] A control sample is not irradiated.
-
Click Chemistry: A fluorescent azide reporter tag (e.g., TAMRA-azide) is "clicked" onto the alkyne handle of the probe.[2]
-
Gel Electrophoresis and Imaging: The proteins are separated by SDS-PAGE, and the gel is scanned for in-gel fluorescence to visualize the labeled proteins.[2]
-
Competition Assay: To demonstrate specificity, the labeling is performed in the presence of an excess of a non-probe ternatin analog (e.g., ternatin-4). A successful competition results in a decrease in the fluorescent signal of the target protein.[2]
Cell Proliferation Assay
Objective: To quantify the cytotoxic effects of (-)-Ternatin and its analogs on cancer cells.
Methodology:
-
Cell Seeding: HCT116 cells (wild-type and eEF1A mutant) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for 72 hours.[2]
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is normalized to DMSO-treated controls, and IC50 values are calculated by fitting the data to a dose-response curve.
Single-Molecule FRET (smFRET) Assay for aa-tRNA Accommodation
Objective: To kinetically and mechanistically dissect the effect of (-)-Ternatin on the delivery of aa-tRNA to the ribosome by eEF1A.
Methodology:
-
System Reconstitution: The assay is performed using purified and reconstituted human translation components. 80S initiation complexes are assembled on a biotinylated mRNA and immobilized on a streptavidin-coated quartz slide. The P-site tRNA is labeled with a donor fluorophore (e.g., Cy3).[6]
-
Ternary Complex Formation: The eEF1A·GTP·aa-tRNA ternary complex is formed using eEF1A, GTP, and an aa-tRNA (e.g., Phe-tRNA) labeled with an acceptor fluorophore (e.g., Cy5).[6]
-
Real-time Imaging: The ternary complex, along with the inhibitor of interest (e.g., ternatin-4), is delivered to the immobilized ribosomes, and the fluorescence signals from single molecules are recorded in real-time using total internal reflection fluorescence (TIRF) microscopy.[6]
-
FRET Analysis: The FRET efficiency between the donor on the P-site tRNA and the acceptor on the aa-tRNA changes as the aa-tRNA moves through different states (codon recognition, GTPase activation, accommodation). The analysis of these FRET trajectories provides kinetic information about the progression of aa-tRNA selection and reveals the specific step at which the inhibitor acts.[6]
Visualizations
Caption: The eukaryotic translation elongation cycle and the point of inhibition by (-)-Ternatin.
Caption: Experimental workflow for the identification of eEF1A as the target of (-)-Ternatin.
Caption: Pathway for ubiquitin-mediated degradation of eEF1A stalled by Ternatin-4.
References
- 1. mdpi.com [mdpi.com]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 4. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - OAK Open Access Archive [oak.novartis.com]
- 5. doaj.org [doaj.org]
- 6. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | Sciety [sciety.org]
- 11. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]
- 12. Elucidating quality control at the ribosome with the natural product ternatin [escholarship.org]
An In-Depth Technical Guide to the Natural Product Discovery of Cyclic Peptides: The Case of (-)-Ternatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of cyclic peptides, using the potent fungal metabolite (-)-ternatin as a central case study. Cyclic peptides represent a promising class of therapeutic agents due to their high affinity, target specificity, and enhanced stability compared to their linear counterparts. This document details the experimental protocols and key findings that have advanced our understanding of this important class of natural products.
Introduction to Cyclic Peptides
Cyclic peptides are polypeptide chains where the amino and carboxyl termini, or a terminus and a side chain, are linked by an amide bond, forming a ring structure. This cyclization confers significant pharmacological advantages, including increased metabolic stability, improved bioavailability, and conformational rigidity, which can lead to high binding affinity and selectivity for biological targets[1][2]. Fungi, in particular, are a rich source of structurally diverse and biologically active cyclic peptides, which exhibit a wide range of activities, including antimicrobial, immunosuppressive, and cytotoxic effects[3].
(-)-Ternatin, a highly N-methylated cyclic heptapeptide originally isolated from the mushroom Coriolus versicolor, is a prime example of such a compound[4]. Initially noted for its ability to inhibit fat accumulation, its potent cytotoxic properties have made it a subject of intense research in oncology[4][5].
Discovery, Isolation, and Biosynthesis
The discovery of novel cyclic peptides like (-)-ternatin follows a well-established natural product discovery pipeline, from isolation and characterization to biosynthesis elucidation.
(-)-Ternatin is a secondary metabolite produced by several fungal species, including Coriolus versicolor and Didymocladium ternatum sacc[4][5]. The general protocol for its isolation is as follows:
-
Fungal Fermentation: The source fungus is cultured in a large-volume liquid medium under optimal conditions to encourage the production of secondary metabolites.
-
Extraction: The culture broth and/or mycelium are extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic phase, containing the desired compounds, is then concentrated under vacuum[6].
-
Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography to isolate the pure compound.
-
Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., chloroform/methanol) to separate compounds based on polarity[6]. Fractions are tested for the desired biological activity.
-
High-Performance Liquid Chromatography (HPLC): Active fractions are further purified using semi-preparative or preparative reverse-phase HPLC (RP-HPLC) to yield the pure cyclic peptide[6][7].
-
-
Structure Elucidation: The precise chemical structure of the isolated compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with final confirmation often achieved through X-ray crystallography[4].
Fungal cyclic peptides are not synthesized by the ribosome but are instead assembled on large, modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs)[8][9]. Each module is responsible for the incorporation of a single amino acid into the growing peptide chain.
Core NRPS Domains:
-
Adenylation (A) Domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate[10].
-
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid to its phosphopantetheine cofactor[10].
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream peptide and the newly added amino acid[9].
Specialized Domains in (-)-Ternatin Biosynthesis:
-
N-methyltransferase (M) Domain: Methylates the amide nitrogens, a key feature of (-)-ternatin[4][11].
-
Epimerization (E) Domain: Converts L-amino acids to their D-isomers, which are also present in the ternatin structure[4].
The assembly process concludes with a specialized release domain. In many fungal NRPSs, a terminal Condensation-like (Cτ) domain catalyzes an intramolecular cyclization reaction, releasing the final cyclic peptide product from the enzyme[8][12].
Methodologies: Chemical Synthesis and Target Identification
The scarcity of natural products often necessitates chemical synthesis for further study. Identifying the molecular target is a critical step in understanding the compound's mechanism of action.
The chemical synthesis of (-)-ternatin and its analogs is achieved through a multi-step process, beginning with the assembly of the linear peptide on a solid support[13].
-
Resin Selection and Loading: A 2-chlorotrityl chloride resin is typically used for synthesizing a fully protected peptide acid, which minimizes side reactions during cleavage[14]. The C-terminal amino acid is loaded onto this resin.
-
Iterative Deprotection and Coupling: The linear peptide is built using the Fmoc/tBu strategy[2][15].
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF[14].
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and added to the resin to form the next peptide bond[14]. This cycle is repeated for all seven residues.
-
-
Cleavage from Resin: The protected linear peptide is cleaved from the resin using a mild acidic solution (e.g., dilute trifluoroacetic acid (TFA) in DCM) to keep the side-chain protecting groups intact.
-
Macrocyclization: The head-to-tail cyclization is performed in a dilute solution to favor the intramolecular reaction over intermolecular polymerization. A macrolactamization reagent like DPPA (diphenylphosphoryl azide) or HATU is used to catalyze the ring formation. This is often the most challenging and lowest-yielding step of the synthesis[5].
-
Global Deprotection: All remaining acid-labile side-chain protecting groups are removed using a strong acid cocktail, typically 95% TFA with scavengers, to yield the final cyclic peptide.
-
Purification: The final product is purified by RP-HPLC.
Photo-affinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex proteome[5][16][17].
-
Probe Synthesis: A derivative of the parent molecule (e.g., ternatin) is synthesized to include two key moieties:
-
Incubation: The photo-affinity probe is incubated with live cells or cell lysates, allowing it to bind to its protein target(s)[18].
-
UV Cross-linking: The sample is irradiated with UV light (typically ~365 nm) to activate the diazirine. This generates a reactive carbene that forms a covalent bond with the nearest molecule, ideally the target protein[18].
-
Lysis and Enrichment: If performed on live cells, the cells are lysed. The proteome is then incubated with an affinity matrix that binds the reporter tag (e.g., streptavidin-coated beads for a biotin tag) to enrich the probe-protein complexes[18].
-
Washing and Elution: Unbound proteins are washed away. The captured proteins are then eluted from the beads.
-
Analysis and Identification: The eluted proteins are separated by SDS-PAGE. Protein bands of interest are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification[5][18]. For (-)-ternatin, this method unequivocally identified the eukaryotic elongation factor-1A (eEF1A) as its direct molecular target[5][19].
Biological Activity and Mechanism of Action of (-)-Ternatin
(-)-Ternatin and its synthetic analogs exhibit potent anti-proliferative and cytotoxic activity against a broad range of cancer cell lines[5]. This activity is a direct result of its unique mechanism of action.
(-)-Ternatin inhibits protein synthesis by specifically targeting the eukaryotic translation elongation factor 1A (eEF1A) [5][13]. eEF1A is a crucial GTPase that delivers aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation[20]. Ternatin does not bind to eEF1A alone; rather, it selectively recognizes and binds to the ternary complex of eEF1A•GTP•aa-tRNA [5][13]. This binding event traps the complex on the ribosome after GTP hydrolysis, stalling translation and ultimately leading to cell death[20][21]. Cryo-EM studies have revealed that ternatin binds in a cleft between domains I and III of eEF1A, physically obstructing the conformational changes required for its release from the ribosome[21].
Quantitative Bioactivity Data
Structure-activity relationship (SAR) studies, guided by the structures of other cytotoxic cyclic peptides, led to the synthesis of highly potent ternatin analogs. Ternatin-4, which incorporates a pipecolic acid and a dehydro-homoleucine substitution, is up to 500 times more potent than the parent natural product[5].
Table 1: Antiproliferative Activity (IC₅₀) of (-)-Ternatin and Ternatin-4 Across Cancer Cell Lines
| Cell Line | Cancer Type | (-)-Ternatin (IC₅₀, nM) | Ternatin-4 (IC₅₀, nM) | Potency Increase |
|---|---|---|---|---|
| HCT116 | Colon | 71 | 0.8 | ~89x |
| A549 | Lung | 150 | 1.1 | ~136x |
| K562 | Leukemia | 24 | 0.05 | ~480x |
| MDA-MB-231 | Breast | 220 | 2.5 | ~88x |
| U2OS | Osteosarcoma | 1100 | 2.1 | ~524x |
Data sourced from Carelli et al., 2015[5].
Table 2: Comparative Activity of Key Ternatin Analogs against HCT116 Cells
| Compound | Key Feature | IC₅₀ vs. HCT116 (nM) |
|---|---|---|
| 1. (-)-Ternatin | Natural Product | 71 ± 10 |
| 2. Ternatin-4-Ala | Inactive Control (L-Leu4 -> Ala) | >10,000 |
| 3. Ternatin-3 | Pip & dhML Hybrid | 1.8 ± 0.2 |
| 4. Ternatin-4 | Optimized Hybrid | 0.8 ± 0.1 |
Data sourced from Carelli et al., 2015 and eLife, 2016[5][13].
Modern Strategies in Cyclic Peptide Discovery
The discovery of novel cyclic peptides is being accelerated by modern high-throughput and in-silico technologies that complement traditional natural product screening.
-
Display Technologies: Methods like phage display and mRNA display allow for the screening of massive libraries (10⁹ or more) of cyclic peptides against a target of interest, enabling the rapid identification of high-affinity binders[1][22].
-
Bioinformatics and Genome Mining: With the explosion in microbial genome sequencing, bioinformatics tools can now predict NRPS gene clusters and the structures of their corresponding peptide products. This allows for a targeted approach where predicted natural products (pNPs) can be chemically synthesized and tested, bypassing the need for culturing and isolation[8].
-
AI and Computational Design: Deep learning tools, such as modified versions of AlphaFold, are being developed to accurately predict the three-dimensional structures of cyclic peptides. This enables the de novo design of peptides with specific shapes and functionalities for therapeutic applications[11][23].
By integrating these advanced techniques with classical natural product chemistry, the pipeline for discovering and developing next-generation cyclic peptide therapeutics continues to evolve at a rapid pace.
References
- 1. Cyclic Peptide Screening Methods for Preclinical Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural aspects of non-ribosomal peptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. elifesciences.org [elifesciences.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 16. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - OAK Open Access Archive [oak.novartis.com]
- 20. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Methodological & Application
Ternatin B extraction and purification from butterfly pea flowers
Application Notes & Protocols: Ternatin B from Clitoria ternatea
Document ID: ANP-CT-TB-2025 Version: 1.0 Prepared For: Researchers, scientists, and drug development professionals.
Introduction
The butterfly pea (Clitoria ternatea) flower is a vibrant blue blossom recognized for its use in traditional medicine and as a natural colorant. The distinct blue color is attributed to a class of highly stable, polyacylated anthocyanins known as ternatins[1][2]. These compounds are derivatives of delphinidin 3,3′,5′-triglucoside[1][2]. The high degree of glycosylation and acylation confers significant stability to ternatins, particularly compared to other anthocyanins, making them promising candidates for applications in the food, cosmetic, and pharmaceutical industries[3][4].
This document provides detailed protocols for the extraction and purification of this compound, a specific group of these compounds, from C. ternatea flowers. It also summarizes key quantitative data and outlines a known biological signaling pathway associated with ternatin bioactivity.
Extraction of Ternatins from Butterfly Pea Flowers
The initial step involves extracting the crude mixture of ternatins from the flower petals. Both conventional and non-conventional methods can be employed, with the choice depending on desired yield, purity, and available equipment. Fresh petals generally yield higher anthocyanin content than dried petals[5].
General Workflow for Ternatin Extraction
The overall process involves sample preparation, extraction using a selected solvent and method, and subsequent separation of the crude extract from the solid plant material.
Caption: General Workflow for Ternatin Extraction.
Protocol 1: Conventional Solvent Extraction (Maceration)
This method is straightforward but may require longer extraction times.
Materials:
-
Fresh or dried butterfly pea flowers
-
Grinder or blender
-
Shaker or magnetic stirrer
-
Centrifuge and tubes or filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Preparation: Weigh 50 g of fresh or dried flower petals. If using dried petals, grind them into a coarse powder. For fresh petals, homogenize them in a blender[5][6].
-
Extraction: Place the prepared material into a flask. Add the solvent at a 1:4 solid-to-solvent ratio (w/v)[5].
-
Maceration: Seal the flask and place it on a shaker or use a magnetic stirrer. Macerate for 6-24 hours at room temperature (25°C), protected from light[5][6]. Note: Light can cause more degradation than temperature[5].
-
Separation: Separate the extract from the solid residue by centrifuging at 16,000 x g for 30 minutes or by vacuum filtration[7].
-
Collection: Collect the supernatant/filtrate, which is the crude ternatin extract.
-
Concentration: Remove the solvent from the extract using a rotary evaporator at ≤40°C to prevent thermal degradation. The resulting concentrate can be lyophilized for long-term storage.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE uses acoustic cavitation to disrupt cell walls, significantly improving extraction efficiency and reducing time[1][6].
Materials:
-
Fresh or dried butterfly pea flowers
-
Solvent: Deionized water or aqueous ethanol solutions
-
Grinder or blender
-
Ultrasonic bath or probe sonicator
-
Centrifuge and tubes or filtration apparatus
Procedure:
-
Preparation: Prepare 50 g of flower petals as described in Protocol 2.2.
-
Extraction: Place the material in a beaker and add the solvent (e.g., water) at a specified ratio (e.g., 1:10 w/v)[5].
-
Sonication: Place the beaker in an ultrasonic bath or use a probe sonicator. Sonicate at a set frequency (e.g., 40 kHz) for 15-60 minutes at a controlled temperature (e.g., 25-50°C)[5][7].
-
Separation: Centrifuge the mixture at 16,000 x g for 30 minutes to pellet the solid material[7].
-
Collection: Carefully decant and collect the supernatant.
-
Concentration: Concentrate the extract as described in Protocol 2.2. Studies have shown that UAE with water can increase anthocyanin yield by over 246% compared to conventional extraction with 95% methanol[6][8].
Comparison of Extraction Methods
The efficiency of ternatin extraction is highly dependent on the chosen method and parameters.
| Method | Solvent | Key Parameters | Total Anthocyanin Content / Yield | Reference(s) |
| Maceration | Methanol | 72 hours, 1:4 (w/v) ratio | Fresh Flowers: 551.06 mg/L; Dried Flowers: 217.09 mg/L | [5] |
| Maceration | 50% Ethanol | 24 hours, room temperature | Yield: 23.7% - 53.4% | [6] |
| Conventional | Hot Water | Temp: 60-70°C | Optimum extraction at 70°C; degradation observed at 80°C | [6][8] |
| Ultrasound-Assisted | Water | 15-60 min, 25-50°C | 246.5% higher yield than conventional 95% methanol extraction | [2][6][8] |
| Ultrasound-Assisted | 30% Ethanol | 20 min, 25°C | TPC: 58.55 mg GAE/g d.w. (Highest among 0-100% ethanol) | [9] |
Purification of this compound
Following crude extraction, purification is necessary to isolate this compound from other ternatins, flavonols, and phytochemicals[10]. This is typically achieved through chromatographic techniques.
General Workflow for this compound Purification
The process begins with the crude extract and uses techniques like Solid-Phase Extraction (SPE) for sample cleanup, followed by High-Performance Liquid Chromatography (HPLC) for high-resolution separation.
References
- 1. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
- 2. Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectral Characteristic, Storage Stability and Antioxidant Properties of Anthocyanin Extracts from Flowers of Butterfly Pea (Clitoria ternatea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction methods of butterfly pea (Clitoria ternatea) flower and biological activities of its phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Ternatin B using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ternatins are a group of polyacylated anthocyanins derived from the blue petals of the Butterfly Pea flower (Clitoria ternatea). These compounds are responsible for the flower's vibrant blue color and are gaining significant interest for their potential as natural colorants and bioactive agents. Ternatin B, a specific class within this family, has been associated with various biological activities, including anti-inflammatory and antioxidant effects. Accurate and precise quantification of this compound is crucial for quality control in natural product development, pharmacokinetic studies, and understanding its therapeutic potential. This document provides a detailed protocol for the quantification of this compound using a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV-Vis detection.
Principle
This method utilizes RP-HPLC to separate this compound from other related anthocyanins and compounds present in the Clitoria ternatea extract. The separation is achieved on a C18 stationary phase, which retains nonpolar compounds more strongly. A mobile phase gradient consisting of an acidified aqueous solvent and an organic solvent (acetonitrile) is used. By gradually increasing the concentration of the organic solvent, compounds are eluted from the column based on their hydrophobicity. Ternatins are detected by their strong absorbance in the visible light spectrum, typically around 530-540 nm. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from a standard of known concentration.
Experimental Protocols
Sample Preparation: Extraction from Clitoria ternatea Petals
-
Collection and Drying : Collect fresh Butterfly Pea flowers and separate the petals. Lyophilize (freeze-dry) the petals or dry them in a shaded, well-ventilated area to preserve the anthocyanin content.
-
Grinding : Grind the dried petals into a fine powder using a laboratory mill or mortar and pestle.
-
Extraction :
-
Weigh 1 gram of the powdered petals into a conical flask.
-
Add 20 mL of the extraction solvent (e.g., Methanol with 0.1% Formic Acid). Acidification helps to stabilize the anthocyanins in their colored flavylium cation form.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
-
Centrifugation : Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration : Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]
HPLC Method for this compound Quantification
This protocol is a representative method synthesized from common practices for anthocyanin analysis.[1][2] Analysts should perform internal validation for their specific equipment and samples.
-
Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions : The specific parameters for the HPLC method are detailed in Table 1.
Method Validation Protocol
To ensure the reliability of the quantitative results, the analytical method should be validated according to international guidelines (e.g., ICH or AOAC).[3][4] The following parameters should be assessed:
-
Specificity : Inject a blank (solvent), a placebo (matrix without analyte), and the sample to demonstrate that no interfering peaks co-elute with the this compound peak.
-
Linearity : Prepare a series of at least five concentrations of a this compound standard. Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3][5]
-
Precision :
-
Repeatability (Intra-day precision) : Analyze at least three different concentrations (low, medium, high) of the standard on the same day in multiple replicates (n=6).
-
Intermediate Precision (Inter-day precision) : Repeat the analysis on different days with different analysts or equipment. The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be ≤ 2%.[4]
-
-
Accuracy : Perform a recovery study by spiking a sample matrix with known concentrations of the this compound standard at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.[6][7]
Data Presentation
Quantitative data for the HPLC method and its validation are summarized in the tables below.
Table 1: HPLC Method Parameters for Ternatin Quantification
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.5% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.5% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid |
| Gradient Elution | 10-30% B (0-20 min), 30-50% B (20-30 min), return to 10% B (30-35 min) |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 535 nm[2] |
| Run Time | 40 minutes |
Table 2: Illustrative Method Validation Summary (Note: These values are representative examples for a typical validated HPLC method for natural products and should be confirmed experimentally.)
| Validation Parameter | Acceptance Criteria | Illustrative Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| LOD | Report Value | 0.3 µg/mL |
| LOQ | Report Value | 0.9 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Precision (Intra-day %RSD) | ≤ 2% | 1.2% |
| Precision (Inter-day %RSD) | ≤ 2% | 1.8% |
Table 3: Example Retention Times for Major Ternatins (Retention times are approximate and will vary based on the specific HPLC system and conditions.)
| Compound | Approximate Retention Time (min) |
|---|---|
| Ternatin C group | 10 - 15 |
| Ternatin D group | 15 - 20 |
| This compound group | 20 - 25 |
| Ternatin A group | 25 - 30 |
Visualizations
Experimental and Analytical Workflow
The diagram below outlines the complete workflow from sample acquisition to final data analysis for the quantification of this compound.
Caption: Workflow for this compound quantification.
Logical Relationship of Ternatin Classes
Ternatins are all derived from a core delphinidin structure, differing in the number and type of attached glucose and p-coumaric acid groups. This structural relationship influences their chromatographic behavior.
Caption: Hierarchical structure of Ternatin family.
Postulated Anti-Inflammatory Signaling Pathway
Ternatins, like many other anthocyanins, are believed to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10] This pathway is a central mediator of the inflammatory response.
Caption: this compound inhibits NF-κB signaling.
References
- 1. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 2. Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jabonline.in [jabonline.in]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Protective Role of Ternatin Anthocyanins and Quercetin Glycosides from Butterfly Pea (Clitoria ternatea Leguminosae) Blue Flower Petals against Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ternatin B as a Natural Blue Food Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternatin B is a polyacylated anthocyanin derived from the petals of the butterfly pea flower (Clitoria ternatea).[1][2] This natural pigment is responsible for the flower's vibrant blue hue and has garnered significant interest as a stable and natural alternative to synthetic blue food colorants.[3] Ternatins, the class of anthocyanins to which this compound belongs, are derivatives of delphinidin 3,3′,5′-triglucoside.[2] Their unique polyacylated structure contributes to their enhanced stability, particularly in neutral and mildly acidic conditions, a significant advantage over many other anthocyanins.[1] This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound for its use as a natural blue food colorant, along with a summary of its physicochemical properties and safety data.
Physicochemical Properties and Stability
This compound and other ternatins from Clitoria ternatea exhibit a vibrant blue color in solutions with a pH ranging from 5.5 to 7.0. The color is sensitive to pH changes, turning violet at more acidic pH values and green to yellow in alkaline conditions. The stability of ternatins is influenced by temperature, light, and the presence of oxygen.
Data Presentation: Stability of this compound
The following table summarizes the thermal degradation kinetics of ternatins from Clitoria ternatea flower extract at pH 7. The degradation follows first-order reaction kinetics.
| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | Activation Energy (Ea) (kJ/mol) |
| 7 | Stable (minimal degradation over 56 days) | > 56 | N/A |
| 30 | Faster degradation than at 45°C | - | - |
| 45 | - | - | 83.21 (without headspace) |
| 60 | - | - | 101.15 (with 50% headspace) |
| 75 | - | - | |
| 90 | - | - |
Data compiled from Marpaung et al., 2017.[4][5][6][7] It is noted that the presence of headspace (oxygen) significantly accelerates the degradation at temperatures of 30°C and above.[4][5][6][7]
Photostability
Ternatins exhibit lower stability when exposed to light. It is recommended to store this compound solutions and food products containing it in light-protected packaging to minimize color degradation. Quantitative data on the photodegradation kinetics are limited, but empirical evidence strongly suggests that light exposure leads to a significant loss of color intensity.
Biological Activity and Safety Data
Antioxidant Activity
This compound and other compounds present in Clitoria ternatea extracts possess notable antioxidant properties. The following table summarizes the IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.
| Extract/Fraction | DPPH IC50 Value (mg/mL) |
| Anthocyanin-rich fraction | 0.86 ± 0.07 |
| Solvent extract | 1.24 ± 0.05 |
| Water extract | 1.18 ± 0.07 |
Data from Jeyaraj et al., 2021.[1]
Cytotoxicity
The cytotoxic effects of Clitoria ternatea extracts have been evaluated against various cell lines.
| Cell Line | Extract Type | IC50 Value (µg/mL) |
| Human embryonic kidney (HEK-293) | Anthocyanin-rich fraction | > 156.3 (non-toxic) |
| Dalton's lymphoma ascites (DLA) | Solvent extracts | 36 and 57 |
| Human breast cancer (MCF-7) | Water extract | 175.35 |
| Human breast cancer (MDA-MB-231) | Methanol extract | 561.3 |
Data compiled from Jeyaraj et al., 2021 and Neda et al., 2013.[1][8][9] The anthocyanin-rich fraction showed low toxicity to normal human cells.[1]
Toxicological Data
While a specific LD50 value for purified this compound is not available, acute oral toxicity studies on Clitoria ternatea extracts indicate a high margin of safety.
-
An acute toxicity study in albino Wistar rats with a 50% ethanol extract of C. ternatea flowers showed no signs of mortality or abnormality at a dose of 2000 mg/kg body weight.[1][10]
-
The LD50 of C. ternatea root extract in mice was determined to be 32,118.53 mg/kg.[11]
-
The LD50 of C. ternatea leaf extract in mice was found to be 19,380.69 mg/kg.[12]
-
The U.S. Food and Drug Administration (FDA) has concluded that butterfly pea flower extract is safe for consumption and has approved its use as a color additive in various food and beverage products.[3]
Experimental Protocols
Extraction of Ternatins from Clitoria ternatea Flowers
This protocol describes a general method for the extraction of ternatins suitable for laboratory-scale preparations.
Materials:
-
Dried Clitoria ternatea flowers
-
Distilled water or 50% ethanol
-
Beakers and flasks
-
Magnetic stirrer and hot plate
-
Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum filtration system)
-
Rotary evaporator (optional)
Procedure:
-
Grind the dried Clitoria ternatea flowers into a fine powder.
-
Suspend the flower powder in the chosen solvent (distilled water or 50% ethanol) at a solid-to-solvent ratio of 1:20 (w/v).
-
For hot water extraction, heat the mixture to 60-80°C and stir for 1-2 hours. For solvent extraction at room temperature, stir for 4-6 hours.
-
Separate the extract from the solid residue by filtration.
-
The filtrate, containing the ternatins, can be used directly or concentrated using a rotary evaporator at a temperature below 40°C to preserve the integrity of the anthocyanins.
-
Store the extract in a dark, airtight container at 4°C.
Caption: Workflow for the extraction of ternatins.
Purification of Ternatins by Solid-Phase Extraction (SPE)
This protocol provides a method for the partial purification of ternatins from the crude extract.
Materials:
-
Crude ternatin extract
-
Amberlite XAD7HP resin
-
Glass column
-
Distilled water
-
Methanol
-
Beakers and flasks
Procedure:
-
Pack a glass column with Amberlite XAD7HP resin.
-
Equilibrate the column by washing with distilled water.
-
Dissolve the crude lyophilized extract in a minimal amount of distilled water.
-
Load the dissolved extract onto the column.
-
Wash the column with distilled water to remove sugars and other polar impurities.
-
Elute the ternatins from the resin using methanol.
-
Collect the colored eluate, which contains the purified ternatins.
-
The methanol can be removed using a rotary evaporator to yield a purified ternatin powder.
Caption: Workflow for the purification of ternatins.
UPLC-UV/MS Analysis of Ternatins
This protocol outlines a method for the identification and quantification of ternatins using Ultra-Performance Liquid Chromatography coupled with UV-Vis and Mass Spectrometry detection.
Instrumentation:
-
UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
UV-Vis detector
-
Mass spectrometer (e.g., Triple Quadrupole or Q-TOF)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
A typical gradient would be to start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the more hydrophobic ternatins. An example gradient is: 0-5 min, 0-30% B; 5-8 min, 30-75% B; 8-25 min, 75-100% B.[13]
Detection:
-
UV-Vis detection at 535 nm for anthocyanins.[13]
-
Mass spectrometry in both positive and negative ion modes for identification based on mass-to-charge ratio (m/z) and fragmentation patterns.
Procedure:
-
Prepare the purified ternatin sample by dissolving it in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject an appropriate volume (e.g., 3 µL) into the UPLC system.[13]
-
Run the gradient program and acquire data from both the UV-Vis and MS detectors.
-
Identify individual ternatins by comparing their retention times, UV-Vis spectra, and mass spectra with known standards or literature data.
Biosynthesis of Ternatins
The biosynthesis of ternatins is an extension of the general flavonoid pathway. The process involves several enzymatic steps, including glycosylation and acylation, which are crucial for the formation of the stable blue pigments.
Caption: Simplified biosynthesis pathway of ternatins.
Regulatory Information
The United States Food and Drug Administration (FDA) has amended its color additive regulations to permit the use of an aqueous extract of butterfly pea flower (Clitoria ternatea) as a color additive in various food categories, including beverages, candies, and dairy products, at levels consistent with good manufacturing practices.
Conclusion
This compound, derived from the butterfly pea flower, presents a promising natural blue food colorant with good thermal and storage stability. Its application is supported by a favorable safety profile and regulatory approval in the United States. The protocols provided in this document offer a foundation for researchers and developers to extract, purify, and analyze this vibrant blue pigment for its potential use in a wide range of food and beverage products. Further research into optimizing extraction and purification processes, as well as detailed investigations into its photostability, will further enhance its application in the food industry.
References
- 1. Antioxidant, cytotoxic, and antibacterial activities of Clitoria ternatea flower extracts and anthocyanin-rich fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
- 3. thepaon.com [thepaon.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.sciepub.com [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. sciepub.com [sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Extraction methods of butterfly pea (Clitoria ternatea) flower and biological activities of its phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repository.sgu.ac.id [repository.sgu.ac.id]
- 13. Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ternatin B in Functional Foods and Nutraceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternatin B is a polyacylated anthocyanin derived from the petals of the butterfly pea flower (Clitoria ternatea). As a member of the ternatin family of compounds, it is responsible for the flower's vibrant blue hue. Beyond its function as a natural colorant, this compound has garnered significant interest for its potential applications in functional foods and nutraceuticals. This is attributed to its notable biological activities, including anti-inflammatory and anti-obesity effects, underpinned by its antioxidant properties. These application notes provide a comprehensive overview of this compound's potential uses, detailed experimental protocols, and quantitative data to support further research and development.
Biofunctional Properties of this compound
Anti-inflammatory Activity
This compound, along with other ternatin anthocyanins, exhibits potent anti-inflammatory properties. The primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] In response to inflammatory stimuli such as lipopolysaccharides (LPS), ternatins impede the nuclear translocation of NF-κB. This, in turn, suppresses the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) production.[1][2]
Anti-Obesity Effects
Extracts from Clitoria ternatea flowers, rich in ternatins like this compound, have demonstrated significant anti-obesity potential. The underlying mechanism involves the modulation of adipogenesis and lipid metabolism. This compound has been shown to inhibit the differentiation of pre-adipocytes into mature fat cells by downregulating the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[3] Furthermore, these extracts can increase lipolysis, the breakdown of stored fats.[3] It is crucial to distinguish the anthocyanin this compound from the similarly named cyclic peptide "(-)-ternatin," which also shows anti-adipogenic properties but through a different mechanism involving the reduction of SREBP-1c expression.
Quantitative Data Summary
The following tables summarize key quantitative data related to the bioavailability and stability of this compound and associated compounds from Clitoria ternatea.
Table 1: Bioavailability of Ternatins in Rats
| Compound | Cmax (µM) | Tmax (min) | AUC₀₋₈ (µM·min) |
| Ternatin A1 | 0.012 ± 0.003 | 15 | 0.73 ± 0.15 |
| Ternatin A2 | 0.009 ± 0.002 | 15 | 0.54 ± 0.11 |
| Ternatin B1 | 0.015 ± 0.004 | 15 | 0.92 ± 0.23 |
| Ternatin B2 | 0.021 ± 0.005 | 15 | 1.28 ± 0.32 |
| Ternatin D1 | 0.018 ± 0.004 | 30 | 1.10 ± 0.27 |
| Ternatin D2 | 0.016 ± 0.004 | 30 | 0.98 ± 0.24 |
Data adapted from studies on the oral administration of Clitoria ternatea petal extract in rats.
Table 2: Stability of Clitoria ternatea Anthocyanins under Various Conditions
| Condition | Parameter | Value | Stability |
| pH | 3.2 - 5.2 | Intense Blue Color | Good |
| < 3.2 | Red Color | Stable | |
| > 8.2 | Green-Yellow | Less Stable | |
| Temperature | 4°C | Absorbance Decay (27 days) | ~5% |
| 25°C | Absorbance Decay (27 days) | ~33% | |
| 50°C | Absorbance Decay (27 days) | ~64% | |
| 70°C | Degradation Rate | Increased | |
| Light | Photostability | - | Less Stable |
Data indicates that ternatins are most stable at slightly acidic to neutral pH and at lower temperatures.[4][5]
Experimental Protocols
Extraction of this compound from Clitoria ternatea Flowers
This protocol describes a standard method for the extraction of ternatins from dried butterfly pea flowers.
Materials:
-
Dried Clitoria ternatea flower petals
-
70% Ethanol (v/v) in distilled water
-
Waring blender or equivalent
-
Stir plate and magnetic stir bar
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Whatman No. 1 filter paper
Procedure:
-
Grind the dried flower petals into a fine powder using a blender.
-
Weigh the powdered plant material and place it in a beaker.
-
Add 70% ethanol at a 1:10 solid-to-solvent ratio (w/v).
-
Stir the mixture on a stir plate at room temperature for 4 hours.
-
Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.
-
Collect the filtrate and centrifuge at 4000 rpm for 15 minutes to remove any remaining fine particles.
-
Concentrate the supernatant under reduced pressure using a rotary evaporator at 40°C until the ethanol is completely removed.
-
The resulting aqueous extract can be freeze-dried for long-term storage or used directly for purification.
Purification of this compound by Column Chromatography
This protocol provides a general method for the purification of this compound from the crude extract.
Materials:
-
Crude Clitoria ternatea extract
-
Amberlite XAD-16 resin (or equivalent C18 resin)
-
Glass chromatography column
-
Distilled water
-
Methanol (various concentrations)
-
Fraction collector
Procedure:
-
Pack a glass chromatography column with Amberlite XAD-16 resin and equilibrate the column with distilled water.
-
Dissolve the crude extract in a minimal amount of distilled water.
-
Load the dissolved extract onto the column.
-
Wash the column with distilled water to remove sugars and other highly polar compounds.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions using a fraction collector and monitor the elution of ternatins by UV-Vis spectrophotometry at approximately 570 nm.
-
Pool the fractions containing this compound (identification can be confirmed by HPLC-MS).
-
Concentrate the purified fraction using a rotary evaporator.
Quantification of this compound using HPLC
This protocol outlines a method for the quantitative analysis of this compound in extracts or functional food matrices.[6]
Materials:
-
Purified this compound standard
-
This compound-containing extract or food product
-
HPLC system with a DAD or UV-Vis detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., beverages), filter through a 0.45 µm syringe filter.
-
For solid or semi-solid samples, perform a suitable extraction (e.g., with 70% ethanol), centrifuge, and filter the supernatant.
-
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 570 nm
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-10% B (return to initial conditions)
-
30-35 min: 10% B (equilibration)
-
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Signaling Pathways and Workflows
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Anti-obesity mechanism of this compound in adipocytes.
Caption: Experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Clitoria ternatea Flower Petal Extract Inhibits Adipogenesis and Lipid Accumulation in 3T3-L1 Preadipocytes by Downregulating Adipogenic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
- 5. Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of Ternatin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternatin B, a polyacylated anthocyanin isolated from the petals of the butterfly pea flower (Clitoria ternatea), has garnered significant interest for its potent antioxidant properties.[1][2] These properties are largely attributed to its unique molecular structure, which includes a delphinidin core with multiple glycosyl and acyl groups.[1][3] This document provides detailed protocols for assessing the in vitro and cellular antioxidant activity of this compound, intended for use by researchers in natural product chemistry, pharmacology, and drug development. The provided methodologies are based on established antioxidant assays and can be adapted for high-throughput screening.
Data Presentation
Table 1: Summary of In Vitro Antioxidant Activity of this compound
| Assay Type | Principle | Endpoint Measurement | Typical Solvent | Reference Compound | Expected Outcome for this compound |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at ~517 nm. | Ethanol or Methanol | Ascorbic Acid, Trolox, Gallic Acid | Dose-dependent increase in radical scavenging activity. |
| ABTS Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | Decrease in absorbance at ~734 nm. | Water, Ethanol | Trolox, Ascorbic Acid | Dose-dependent increase in radical cation scavenging activity. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous-TPTZ complex, measured by an increase in absorbance at ~593 nm. | Acetate Buffer (pH 3.6) | Ferrous Sulfate (FeSO₄), Trolox | Dose-dependent increase in reducing power. |
Table 2: Summary of Cellular Antioxidant Activity of this compound
| Assay Type | Principle | Probe | Cell Line | Endpoint Measurement | Reference Compound | Expected Outcome for this compound |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals within cells.[4] | 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)[5][6] | HepG2, HeLa, RAW 264.7[5][6][7] | Inhibition of the formation of fluorescent 2',7'-dichlorofluorescein (DCF).[5][6] | Quercetin[5][6] | Dose-dependent inhibition of intracellular ROS production. |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the radical scavenging capacity of antioxidants.[8][9]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of this compound and control solutions: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions to test a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[4][5][6]
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) or another free radical initiator[4]
-
Quercetin (as a positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in a 96-well black, clear-bottom plate until they reach 90-100% confluency.[5][6]
-
Pre-treatment:
-
Incubation: Incubate the plate at 37°C for 60 minutes.[5][6]
-
Induction of Oxidative Stress:
-
Measurement: Immediately begin reading the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.[6] Readings should be taken at regular intervals (e.g., every 1-5 minutes) for a total of 60 minutes at 37°C.[6][10]
-
Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage of inhibition is calculated by comparing the AUC of the samples to the control (cells treated with the radical initiator but no antioxidant).
Visualizations
Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Proposed Signaling Pathway for the Antioxidant Action of this compound
References
- 1. Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 8. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PlumX [plu.mx]
- 10. content.abcam.com [content.abcam.com]
Application Notes and Protocols for the Formulation of Ternatin B to Enhance Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternatin B is a member of a class of naturally occurring cyclic heptapeptides that have garnered significant interest in drug discovery due to their potent and selective biological activities. As a cyclic and N-methylated peptide, this compound inherently possesses greater resistance to enzymatic degradation compared to its linear counterparts.[1][2][3] However, like all therapeutic peptides, its stability in aqueous formulations can be compromised by various physical and chemical degradation pathways, including hydrolysis and aggregation.[2] Optimizing the formulation of this compound is therefore critical to ensure its therapeutic efficacy, shelf-life, and patient safety.
These application notes provide a comprehensive overview of strategies and detailed protocols for the formulation and stability assessment of this compound. The methodologies described herein are designed to guide researchers in developing stable and effective formulations for preclinical and clinical development.
Physicochemical Properties and Stability Profile of this compound
Understanding the intrinsic properties of this compound is the first step toward developing a stable formulation. As a cyclic peptide, its conformational rigidity contributes significantly to its stability by reducing susceptibility to enzymatic degradation.[1] Furthermore, the presence of N-methylated amino acids in its structure can enhance membrane permeability and metabolic stability.[2][3][4]
Key Stability Considerations:
-
Hydrolysis: Peptide bonds are susceptible to hydrolysis, a reaction that is often pH-dependent. For peptides containing aspartic acid residues, degradation can be particularly pronounced.[5]
-
Aggregation: At higher concentrations, peptides can aggregate, leading to loss of bioactivity and potential immunogenicity.[6]
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be mitigated by the inclusion of antioxidants in the formulation.
Formulation Strategies for Improved Stability
The primary goal of formulation development for this compound is to minimize its degradation and maintain its biological activity over time. Several strategies can be employed to achieve this.
pH Optimization
The pH of the formulation is a critical parameter influencing the stability of peptides.[2] A thorough pH-stability profile should be established to identify the pH at which this compound exhibits maximum stability.
Excipient Selection
The addition of excipients can significantly enhance the stability of peptide formulations.
-
Buffers: Maintain the pH of the formulation within the optimal range for stability. Common buffer systems include phosphate, citrate, and acetate.
-
Cryoprotectants/Lyoprotectants: During lyophilization (freeze-drying), these agents protect the peptide from stresses such as freezing and drying. Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol) are commonly used.
-
Bulking Agents: Provide structure to the lyophilized cake. Mannitol is a common choice.
-
Antioxidants: To prevent oxidative degradation, antioxidants such as methionine or ascorbic acid can be included.
Lyophilization
Lyophilization is a common technique used to improve the long-term stability of peptide drugs by removing water.[7] A well-developed lyophilization cycle is crucial to obtain a stable and easily reconstitutable product.
Data Presentation: Stability of a Representative Cyclic Peptide
While specific quantitative stability data for this compound is not publicly available, the following table presents stability data for a representative cyclic RGD peptide compared to its linear counterpart, illustrating the significant stability enhancement conferred by cyclization.[5] This data serves as a valuable reference for the expected stability improvements for cyclic peptides like this compound.
| Formulation Parameter | Linear RGD Peptide | Cyclic RGD Peptide | Fold Improvement |
| pH | 2-12 | 2-12 | - |
| Temperature | 50°C | 50°C | - |
| Half-life at pH 7 | ~1 unit | ~30 units | 30-fold |
| Primary Degradation Pathway | Aspartic acid residue degradation | Aspartic acid residue degradation (significantly slower); Disulfide bond degradation (>pH 8) | - |
Data adapted from reference[5]. The values are illustrative for a different cyclic peptide and should be experimentally determined for this compound.
Experimental Protocols
The following section provides detailed protocols for key experiments in the formulation development and stability assessment of this compound.
Protocol for pH-Stability Profiling
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, acetate) covering a pH range of 3-8
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
pH meter
-
Incubator
Procedure:
-
Prepare stock solutions of this compound in each buffer at a known concentration.
-
Adjust the pH of each solution to the target value.
-
Filter the solutions through a 0.22 µm filter.
-
Aliquot the solutions into vials and store them at various temperatures (e.g., 4°C, 25°C, 40°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw a vial from each condition.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining intact this compound and any degradation products.
-
Plot the percentage of remaining this compound against time for each pH and temperature to determine the degradation rate constants.
Protocol for Lyophilization Cycle Development
Objective: To develop an optimized lyophilization cycle for a this compound formulation.
Materials:
-
This compound formulation (containing cryoprotectants/lyoprotectants)
-
Lyophilizer (freeze-dryer) with programmable temperature and pressure controls
-
Vials suitable for lyophilization
Procedure:
-
Freezing:
-
Fill vials with the this compound formulation.
-
Load the vials into the lyophilizer.
-
Cool the shelves to a temperature below the eutectic point or glass transition temperature of the formulation (e.g., -40°C to -50°C) and hold for a sufficient time to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber (e.g., 100-200 mTorr).
-
Gradually increase the shelf temperature to a point that is safely below the collapse temperature of the formulation (e.g., -10°C to -20°C).
-
Hold at this temperature until most of the unbound water has been removed.
-
-
Secondary Drying (Desorption):
-
Further, reduce the chamber pressure.
-
Increase the shelf temperature to a higher level (e.g., 20°C to 30°C) to remove residual bound water.
-
Hold until the desired final moisture content is reached.
-
-
Stoppering and Sealing:
-
Backfill the chamber with an inert gas (e.g., nitrogen).
-
Stopper the vials under vacuum or partial vacuum.
-
Remove the vials and seal them with aluminum caps.
-
Protocol for Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or mass spectrometry (MS) detector.
-
Reversed-phase C18 column suitable for peptide analysis.
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile phase B: 0.1% TFA in acetonitrile.
-
This compound reference standard.
-
Stressed samples of this compound (e.g., acid, base, peroxide, heat, light treated) to generate degradation products.
Procedure:
-
Method Development:
-
Optimize the gradient elution profile (the ratio of mobile phase A and B over time) to achieve good separation between the main this compound peak and any impurity or degradation peaks.
-
Set the column temperature (e.g., 30-40°C).
-
Select an appropriate detection wavelength (e.g., 214 or 280 nm for UV) or MS parameters.
-
-
Forced Degradation Study:
-
Subject this compound solutions to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 60°C, exposure to UV light) for a defined period.
-
Analyze the stressed samples using the developed HPLC method to demonstrate that the degradation products are well-resolved from the parent peak.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Visualizations
Signaling Pathway of Ternatin-Induced eEF1A Degradation
The following diagram illustrates the signaling pathway initiated by Ternatin, leading to the degradation of the eukaryotic elongation factor 1A (eEF1A).
Caption: Ternatin-induced eEF1A degradation pathway.
Experimental Workflow for this compound Formulation and Stability Testing
The following flowchart outlines the key steps in the development and evaluation of a stable this compound formulation.
Caption: Workflow for this compound formulation development.
Conclusion
The development of a stable formulation is paramount to the successful clinical translation of this compound. The inherent stability advantages of its cyclic and N-methylated structure provide a strong foundation.[1][2][3] By systematically addressing potential degradation pathways through pH optimization, appropriate excipient selection, and lyophilization, a robust and commercially viable product can be achieved. The protocols and workflows detailed in these application notes offer a comprehensive guide for researchers and drug development professionals to navigate the complexities of formulating this promising therapeutic peptide.
References
- 1. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectral Characteristic, Storage Stability and Antioxidant Properties of Anthocyanin Extracts from Flowers of Butterfly Pea (Clitoria ternatea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.uva.nl [pure.uva.nl]
Application Notes and Protocols: Laboratory Synthesis of Ternatin and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ternatin is a naturally occurring, N-methylated cyclic heptapeptide originally identified as an inhibitor of adipogenesis[1]. Subsequent research revealed its potent cytotoxic activity against cancer cell lines, establishing it as a promising lead compound for oncology drug development[1][2]. It is important to distinguish this cyclic peptide from a class of anthocyanin pigments also referred to as "ternatins" (e.g., Ternatin B1, B2) isolated from the butterfly pea (Clitoria ternatea)[3]. This document focuses exclusively on the cyclic peptide inhibitor of protein synthesis.
Through chemical synthesis, highly potent derivatives of Ternatin have been developed. One such variant, referred to as Ternatin-4 , exhibits up to 500-fold greater potency than the natural product[1]. These compounds exert their biological effect by targeting the eukaryotic translation elongation factor-1A (eEF1A), a crucial component of the protein synthesis machinery[1][4]. This document provides an overview of Ternatin's mechanism of action, structure-activity relationships, and detailed protocols for the laboratory synthesis of Ternatin derivatives and their biological evaluation.
Application Notes
Mechanism of Action
Ternatin and its derivatives are potent inhibitors of cellular protein synthesis[1]. Their molecular target is the eukaryotic elongation factor-1A (eEF1A)[1][4]. Specifically, Ternatin does not bind to eEF1A alone but selectively targets the eEF1A·GTP·aminoacyl-tRNA ternary complex [1]. By binding to a functional hotspot at the interface of eEF1A's domains I and III, Ternatin traps the factor on the ribosome in an intermediate state[5][6]. This action prevents the proper accommodation of the aminoacyl-tRNA into the ribosomal A-site and inhibits the subsequent release of eEF1A, leading to a stall in the translation elongation cycle and ultimately, cell death[1][5][6]. The binding site is shared with other structurally unrelated natural products like didemnin B, highlighting its importance as a druggable node on eEF1A[1][4].
Structure-Activity Relationships (SAR)
The biological activity of Ternatin is highly sensitive to its amino acid composition. SAR studies have been crucial in developing derivatives with dramatically improved potency.
-
Position 4 (Leucine) : This residue is essential for activity. Substitution of the natural L-Leucine at position 4 with L-Alanine completely abolishes its biological activity, making it a valuable negative control for experiments[1][7].
-
Position 6 (D-(NMe)Alanine) : Replacing this residue with L-Pipecolic acid (Pip) results in a two-fold increase in potency[1].
-
Combined Modifications : The most potent derivative, Ternatin-4 , combines the L-Pipecolic acid substitution at position 6 with the replacement of L-Leucine at position 4 with (2S,4R)-dehydro-homoleucine (dhML). This dual modification yields a compound with over 500-fold greater cytotoxic potency than the parent Ternatin in some cell lines[1].
Quantitative Data
The potency of Ternatin and its key synthetic derivatives has been quantified using cell proliferation assays. The data clearly demonstrates the impact of the structural modifications discussed in the SAR section.
| Compound ID | Description | IC₅₀ (HCT116 Cells) [nM] |
| 1 (Ternatin) | Natural Product | 71 ± 10[1][2] |
| 2 (Ternatin-4-Ala) | Leu⁴ replaced with Ala | > 10,000[1][2] |
| 3 | D-(NMe)Ala⁶ replaced with Pip | 35 ± 5[1] |
| 4 (Ternatin-4) | Leu⁴→dhML and D-(NMe)Ala⁶→Pip | 4.6 ± 1.0[1] |
Table 1: Comparative inhibitory concentrations (IC₅₀) of Ternatin and its synthetic analogues on the proliferation of HCT116 human colon cancer cells after 72 hours of treatment.
Experimental Protocols
The synthesis of Ternatin-4 can be efficiently achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor, followed by a solution-phase macrocyclization. This modern approach is significantly faster and higher yielding than earlier solution-phase routes[8].
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Total Synthesis of (-)-Ternatin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of the cyclic heptapeptide natural product, (-)-Ternatin, and its structurally related analogues. (-)-Ternatin has garnered significant interest due to its potent anti-adipogenic and cytotoxic activities, making it a valuable lead compound in drug discovery. The methodologies outlined herein are based on established solid-phase peptide synthesis (SPPS) and solution-phase cyclization techniques.
Overview of (-)-Ternatin and its Analogues
(-)-Ternatin is a highly N-methylated cyclic heptapeptide originally isolated from the mushroom Coriolus versicolor. Its structure was confirmed through total synthesis to be cyclo[D-allo-Ile¹-L-(NMe)Ala²-L-(NMe)Leu³-L-Leu⁴-L-(NMe)Ala⁵-D-(NMe)Ala⁶-(2R,3R)-3-hydroxy-Leu⁷][1]. The biological activity of ternatin and its analogues stems from their ability to inhibit protein synthesis by targeting the eukaryotic elongation factor-1A (eEF1A) ternary complex[2]. Structure-activity relationship (SAR) studies have revealed that modifications to the ternatin scaffold can lead to analogues with significantly enhanced potency.
Quantitative Data Summary
The following table summarizes the biological activity of (-)-Ternatin and some of its key analogues.
| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ (nM) | Reference |
| (-)-Ternatin | HCT116 | Cell proliferation | 71 ± 10 | [3] |
| 3T3-L1 adipocytes | Fat accumulation | 20 | ||
| Ternatin-4-Ala | HCT116 | Cell proliferation | > 10,000 | |
| Ternatin-4 | HCT116 | Cell proliferation | ~0.14 | |
| SR-A3 | HCT116 | Cell proliferation | Potent Inhibition | [4] |
| SS-A3 | HCT116 | Cell proliferation | Potent Inhibition | [4] |
Experimental Protocols
The total synthesis of (-)-Ternatin and its analogues can be achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor followed by a solution-phase macrolactamization.
This protocol describes the manual synthesis of the linear precursor of (-)-Ternatin on a rink amide resin. The synthesis is based on the Fmoc/tBu strategy.
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected amino acids (including N-methylated and special derivatives)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Trifluoroacetic acid (TFA)
-
TIPS (triisopropylsilane)
-
Water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence: (2R,3R)-3-hydroxy-Leu⁷, D-(NMe)Ala⁶, L-(NMe)Ala⁵, L-Leu⁴, L-(NMe)Leu³, L-(NMe)Ala², D-allo-Ile¹.
-
Cleavage of the Linear Peptide from Resin:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of HFIP/DCM (e.g., 20-30% HFIP in DCM) for 2 hours to cleave the peptide from the resin while keeping the side-chain protecting groups intact.
-
Filter the resin and collect the filtrate. Evaporate the solvent to obtain the crude linear peptide.
-
Protocol:
-
Cyclization:
-
Dissolve the crude linear peptide in a large volume of DMF to achieve high dilution conditions (typically 0.5-1 mM).
-
Add a coupling reagent such as HATU (1.5 equivalents) and a base like DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by LC-MS.
-
-
Deprotection:
-
After completion of the cyclization, evaporate the DMF.
-
Treat the crude cyclic peptide with a cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2-4 hours to remove any remaining side-chain protecting groups.
-
Precipitate the deprotected peptide with cold diethyl ether.
-
Protocol:
-
Purification: Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Caption: Workflow for the total synthesis of (-)-Ternatin.
Caption: Ternatin inhibits protein synthesis by targeting the eEF1A ternary complex.
References
- 1. Biological activity, structural features, and synthetic studies of (-)-ternatin, a potent fat-accumulation inhibitor of 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 3. Ternatin B | 98512-96-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying (-)-Ternatin's Inhibition of Protein Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Ternatin is a cyclic heptapeptide natural product that has garnered significant interest for its potent cytotoxic and anti-adipogenic activities. Mechanistic studies have revealed that (-)-ternatin and its synthetic analogs are powerful inhibitors of eukaryotic protein synthesis. These compounds specifically target the elongation phase by binding to the ternary complex of eukaryotic elongation factor 1A (eEF1A), GTP, and aminoacyl-tRNA (aa-tRNA). This interaction stalls the ribosome at the A site, preventing the accommodation of the aa-tRNA and thereby halting polypeptide chain elongation. This unique mechanism of action makes (-)-ternatin a valuable tool for studying the intricacies of protein translation and a promising lead for the development of novel therapeutics.
These application notes provide a comprehensive overview of the methods used to study the inhibitory effects of (-)-ternatin on protein synthesis, including detailed protocols for key experiments and a summary of quantitative data.
Data Presentation
Table 1: In Vitro Potency of (-)-Ternatin and its Analogs
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of (-)-ternatin and its key synthetic variants in cell proliferation and protein synthesis assays, primarily in the HCT116 human colon cancer cell line.
| Compound | Structure/Modification | Cell Proliferation IC₅₀ (HCT116, 72h) | Protein Synthesis Inhibition IC₅₀ (HCT116, 6h) | Notes |
| (-)-Ternatin (1) | Natural Product | 71 ± 10 nM[1] | ~100-200 nM[1] | Potent inhibitor of both cell proliferation and protein synthesis. |
| Ternatin-4-Ala (2) | Inactive Analog (L-Ala at pos. 4) | > 10 µM[1] | No effect[1] | Valuable negative control for mechanism-of-action studies. |
| Compound 3 | Pipecolic acid at pos. 6 | ~35 nM | Not explicitly reported | Intermediate potency, demonstrating the importance of position 6. |
| Compound 4 | Pipecolic acid at pos. 6, dehydro-homoleucine at pos. 4 | 4.6 ± 1.0 nM[1] | ~10-20 nM[1] | Highly potent synthetic variant, up to 500-fold more potent than (-)-ternatin in some cell lines.[1][2][3][4] |
| Photo-ternatin (5) | Photo-leucine at pos. 4, alkyne at pos. 6 | 460 ± 71 nM[1] | Not explicitly reported | Active photo-affinity probe for target identification.[1] |
Table 2: Comparative Anti-proliferative Activity of (-)-Ternatin (1) and Compound 4 in Various Cancer Cell Lines
This table presents a comparison of the IC₅₀ values for (-)-ternatin and the highly potent analog, compound 4, across a panel of 21 cancer cell lines, showcasing the broad-spectrum and enhanced activity of the synthetic variant.[1]
| Cell Line | Cancer Type | (-)-Ternatin (1) IC₅₀ (nM) | Compound 4 IC₅₀ (nM) | Fold-Potency Increase (1 vs. 4) |
| HCT116 | Colon | 71 | 4.6 | 15.4 |
| MCF7 | Breast | 240 | 1.2 | 200 |
| P388 | Leukemia | 120 | 0.1 | 1200 |
| A549 | Lung | 350 | 10 | 35 |
| HELA | Cervical | 180 | 5 | 36 |
| JURKAT | Leukemia | 90 | 2 | 45 |
| K562 | Leukemia | 150 | 3 | 50 |
| MOLM-13 | Leukemia | 80 | 1.5 | 53.3 |
| RPMI-8226 | Multiple Myeloma | 200 | 4 | 50 |
| SK-MEL-2 | Melanoma | 300 | 8 | 37.5 |
| U-2 OS | Osteosarcoma | 250 | 6 | 41.7 |
| ... (and others) | ... | ... | ... | ... |
(Note: The table is a representation based on the cited data; for a complete list of all 21 cell lines, refer to the source publication.)[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of (-)-Ternatin-Induced Ribosome Stalling and Quality Control
(-)-Ternatin traps the eEF1A•GTP•aa-tRNA ternary complex on the ribosome, leading to ribosome stalling and collisions. This triggers a quality control pathway involving the ribosome collision sensor GCN1, which recruits the E3 ligase RNF14. In concert with another E3 ligase, RNF25, which ubiquitinates the ribosomal protein RPS27A, RNF14 ubiquitinates the stalled eEF1A, targeting it for proteasomal degradation.[5][6][7][8]
Experimental Workflow for Target Identification and Characterization
This workflow outlines the key experiments performed to identify eEF1A as the target of (-)-ternatin and to characterize its mechanism of action.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
(-)-Ternatin and its analogs, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of (-)-ternatin and its analogs in complete medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or overnight at 37°C.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
Global Protein Synthesis Inhibition Assay (³⁵S-Methionine Pulse Labeling)
Principle: This assay measures the rate of new protein synthesis by monitoring the incorporation of the radioactive amino acid ³⁵S-methionine into newly synthesized proteins. A decrease in ³⁵S-methionine incorporation indicates inhibition of protein synthesis.
Materials:
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
Methionine-free DMEM
-
(-)-Ternatin and its analogs, dissolved in DMSO
-
³⁵S-methionine
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
SDS-PAGE equipment and reagents
-
Autoradiography film or phosphorimager
Protocol:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Wash the cells with pre-warmed PBS and then incubate in methionine-free DMEM for 30-60 minutes to deplete endogenous methionine stores.
-
Treat the cells with various concentrations of (-)-ternatin or its analogs (or DMSO as a control) in methionine-free DMEM for the desired time (e.g., 1-5 hours).
-
Add ³⁵S-methionine (e.g., 10-50 µCi/mL) to each well and incubate for 30-60 minutes at 37°C (the "pulse").
-
Remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells with 200-500 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
For total incorporation analysis: a. Spot a small aliquot of the lysate onto a filter paper and precipitate the proteins with ice-cold 10% TCA. b. Wash the filter paper several times with 5% TCA and then with ethanol to remove unincorporated ³⁵S-methionine. c. Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For visualization by autoradiography: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein from each sample by SDS-PAGE. c. Stain the gel with Coomassie Blue to visualize total protein loading. d. Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the newly synthesized, ³⁵S-labeled proteins.
-
Quantify the band intensities from the autoradiogram or the counts from the scintillation counter to determine the IC₅₀ for protein synthesis inhibition.
Photo-affinity Labeling for Target Identification
Principle: A photo-affinity probe, a modified version of (-)-ternatin containing a photoreactive group and a reporter tag (e.g., an alkyne for click chemistry), is used to covalently label its binding target upon UV irradiation. The tagged target protein can then be identified.
Materials:
-
HEK293T cell lysate
-
Photo-ternatin probe (e.g., compound 5)
-
Competitor compound (e.g., compound 4)
-
UV lamp (350-365 nm)
-
Click chemistry reagents (e.g., TAMRA-azide, copper sulfate, TBTA, sodium ascorbate)
-
SDS-PAGE equipment
-
In-gel fluorescence scanner
Protocol:
-
Prepare HEK293T cell lysates in a suitable lysis buffer.
-
In microcentrifuge tubes, pre-incubate the cell lysate (e.g., 50 µg of total protein) with an excess of the competitor compound 4 or DMSO (vehicle control) for 30 minutes on ice.
-
Add the photo-ternatin probe (e.g., 1 µM final concentration) to the lysates and incubate for another 30 minutes on ice in the dark.
-
Spot the samples onto a plastic surface on ice and irradiate with UV light (350-365 nm) for 15-30 minutes to induce covalent cross-linking.
-
Perform a copper-catalyzed click reaction by adding a cocktail of TAMRA-azide, copper sulfate, TBTA, and sodium ascorbate to the samples. Incubate for 1 hour at room temperature.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner. The target protein will appear as a fluorescent band that is diminished in the presence of the competitor compound.
In Vitro Translation Inhibition Assay
Principle: This cell-free assay uses a rabbit reticulocyte lysate system, which contains all the necessary components for translation, to synthesize a reporter protein (e.g., luciferase) from a provided mRNA template. The effect of (-)-ternatin on protein synthesis is measured by the reduction in the reporter signal.
Materials:
-
Nuclease-treated rabbit reticulocyte lysate kit (e.g., from Promega)
-
Luciferase mRNA
-
Amino acid mixture (with and without methionine)
-
³⁵S-methionine or a non-radioactive luciferase assay system
-
(-)-Ternatin and its analogs
-
Luminometer or scintillation counter
Protocol:
-
Thaw the rabbit reticulocyte lysate and other components on ice.
-
Prepare a master mix containing the lysate, amino acid mixture (minus methionine if using ³⁵S-methionine), and RNase inhibitor.
-
In separate reaction tubes, add the desired concentrations of (-)-ternatin or DMSO control.
-
Add the luciferase mRNA template to each tube.
-
Start the translation reaction by adding the master mix and ³⁵S-methionine (if applicable) to each tube. The final reaction volume is typically 25-50 µL.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reaction. If using ³⁵S-methionine, the products can be analyzed by SDS-PAGE and autoradiography as described in Protocol 2.
-
If using a luciferase reporter, add the luciferase substrate according to the manufacturer's instructions and measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition relative to the DMSO control to determine the effect of (-)-ternatin on in vitro translation.
Conclusion
The methods described in these application notes provide a robust framework for investigating the mechanism of protein synthesis inhibition by (-)-ternatin and its analogs. By employing a combination of cell-based assays, in vitro translation systems, and advanced biochemical and structural techniques, researchers can further elucidate the intricate details of (-)-ternatin's interaction with the eEF1A ternary complex and its downstream cellular consequences. These studies will not only advance our understanding of the fundamental process of protein synthesis but also aid in the development of this promising class of compounds as potential therapeutic agents.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 4. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 5. An E3 ligase network engages GCN1 to promote degradation of translation factors on stalled ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An E3 ligase network engages GCN1 to promote the degradation of translation factors on stalled ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating quality control at the ribosome with the natural product ternatin [escholarship.org]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols for (-)-Ternatin as a Tool Compound for Studying eEF1A
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Ternatin is a cyclic peptide natural product that has been identified as a potent and specific inhibitor of the eukaryotic elongation factor 1A (eEF1A).[1][2] Its high potency and well-defined mechanism of action make it an invaluable tool compound for studying the multifaceted roles of eEF1A in cellular physiology and disease. eEF1A is a crucial GTPase that plays a canonical role in protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[3][4] Beyond this, eEF1A has numerous "moonlighting" or non-canonical functions, participating in cytoskeleton organization, protein degradation, viral replication, and various signaling pathways implicated in oncogenesis.[4][5][6]
Synthetic variants, such as Ternatin-4, exhibit up to 500-fold greater potency than the natural product, providing highly effective probes for cellular studies.[1][7] This document provides detailed application notes and protocols for utilizing (-)-Ternatin and its analogs to investigate the functions of eEF1A.
Mechanism of Action
(-)-Ternatin exerts its biological effects by targeting the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA.[1][8] The binding of Ternatin to this complex stalls the translation elongation process. Instead of simply blocking the active site, Ternatin traps the eEF1A ternary complex on the ribosome after GTP hydrolysis but before the release of the aa-tRNA into the ribosomal A-site.[9][10][11] This stalled state prevents the accommodation of the aa-tRNA, thereby halting polypeptide chain elongation.[10]
Recent studies have shown that this Ternatin-induced stalling triggers a specific ribosome-associated quality control (RQC) pathway. The stalled eEF1A is recognized by the E3 ligases RNF14 and RNF25, leading to its ubiquitination and subsequent degradation by the proteasome.[12][13]
Caption: Mechanism of (-)-Ternatin action on eEF1A and protein synthesis.
Quantitative Data Summary
The potency of (-)-Ternatin and its synthetic analogs has been quantified across various cancer cell lines. This data is crucial for designing experiments and selecting appropriate concentrations.
| Compound | Cell Line | Assay Type | IC₅₀ Value | Reference |
| (-)-Ternatin (1) | HCT116 | Cell Proliferation (72h) | 71 ± 10 nM | [1] |
| Ternatin-4-Ala (2) | HCT116 | Cell Proliferation (72h) | > 10 µM | [1] |
| Ternatin variant (3) | HCT116 | Cell Proliferation (72h) | 1.8 ± 0.2 nM | [1] |
| Ternatin-4 (4) | HCT116 | Cell Proliferation (72h) | 1.0 ± 0.1 nM | [1] |
| Ternatin-4b (epimer) | HCT116 | Cell Proliferation (72h) | 7.4 ± 1.3 nM | [14] |
| Photo-affinity probe (5) | HCT116 | Cell Proliferation (72h) | 260 ± 30 nM | [1] |
Note: Ternatin-4-Ala serves as a crucial negative control due to its lack of activity.[1]
Application Notes
Studying the Canonical Function of eEF1A in Protein Synthesis
(-)-Ternatin is a direct inhibitor of the elongation step of protein synthesis. It can be used to:
-
Acutely Inhibit Protein Synthesis: Unlike genetic methods (siRNA, CRISPR) that have a delayed effect, Ternatin provides immediate inhibition, allowing for the study of the direct consequences of halting protein translation.
-
Dissect Elongation Dynamics: By trapping eEF1A on the ribosome, Ternatin provides a unique tool to study the kinetics and structural dynamics of the elongation process, especially when combined with techniques like single-molecule FRET (smFRET) or cryo-EM.[9][11]
-
Validate eEF1A as a Therapeutic Target: The potent cytotoxic effects of Ternatin in cancer cells highlight the dependency of these cells on high rates of protein synthesis, validating eEF1A as a target for anticancer drug development.[5][7]
Investigating Non-Canonical Functions of eEF1A
By inhibiting eEF1A's primary role, researchers can investigate how this perturbation affects its moonlighting functions. However, care must be taken to distinguish between direct effects on non-canonical functions and indirect effects resulting from protein synthesis inhibition.
-
Cytoskeletal Dynamics: eEF1A is known to bind and bundle actin filaments.[15] Researchers can use Ternatin in conjunction with imaging techniques to explore how trapping eEF1A on ribosomes affects cytoskeletal organization.
-
Signal Transduction: eEF1A is implicated in signaling pathways such as Akt and STAT3.[6] Ternatin can be used to probe the connection between the translational activity of eEF1A and its role in these pathways.
Probing Ribosome-Associated Quality Control (RQC)
The discovery that Ternatin-4 induces the ubiquitination and degradation of eEF1A has opened a new avenue of research.[13]
-
Inducing a Specific Stalled State: Ternatin creates a homogenous population of ribosomes stalled with an occupied A-site, a state that is distinct from those created by other inhibitors (e.g., empty A-site).[13]
-
Identifying RQC Factors: Ternatin can be used in genetic or proteomic screens to identify new components of the RQC pathway that recognize and resolve stalled ribosome complexes. The identification of RNF14 and RNF25 is a prime example of this application.[13]
Caption: Ternatin-induced ribosome quality control pathway for eEF1A degradation.
Detailed Experimental Protocols
Protocol 1: Cell Proliferation Assay to Determine IC₅₀
This protocol is used to determine the concentration of Ternatin that inhibits 50% of cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
(-)-Ternatin stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of (-)-Ternatin. For example, create a 10-point, 3-fold serial dilution starting from 10 µM in complete medium. Include a DMSO-only vehicle control.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized values against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Protocol 2: Global Protein Synthesis Inhibition Assay
This protocol measures the rate of new protein synthesis by quantifying the incorporation of a labeled amino acid analog.
Materials:
-
Cell line of interest
-
Complete growth medium
-
(-)-Ternatin stock solution
-
Puromycin or a suitable labeled amino acid analog (e.g., O-propargyl-puromycin (OPP) for click chemistry, ³⁵S-methionine for radioactivity)
-
Lysis buffer
-
Apparatus for detection (e.g., fluorescence microscope for OPP, scintillation counter for ³⁵S-Met, or Western blot for SUnSET technique with puromycin)
Procedure (using OPP and flow cytometry):
-
Cell Culture: Plate cells to be 60-80% confluent on the day of the experiment.
-
Pre-treatment: Treat cells with various concentrations of (-)-Ternatin (and a vehicle control) for a short duration (e.g., 30-60 minutes).
-
Labeling: Add OPP to the culture medium at a final concentration of 20-50 µM and incubate for 30 minutes.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a saponin-based buffer.
-
Click Reaction: Perform the click chemistry reaction by adding a fluorescent azide (e.g., Alexa Fluor 488 Azide) to label the incorporated OPP, following the manufacturer's protocol.
-
Analysis: Analyze the fluorescence intensity of the cell population using a flow cytometer. A decrease in fluorescence intensity in Ternatin-treated cells compared to the control indicates inhibition of protein synthesis.
Caption: Workflow for a global protein synthesis inhibition assay.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]
- 3. elifesciences.org [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The eEF1A Proteins: At the Crossroads of Oncogenesis, Apoptosis, and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 8. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - OAK Open Access Archive [oak.novartis.com]
- 9. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ternatin B | 98512-96-0 | Benchchem [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Ternatin-4 | eEF1A inhibitor | Probechem Biochemicals [probechem.com]
- 13. escholarship.org [escholarship.org]
- 14. Figures and data in Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Application Notes and Protocols: Development of Photo-affinity Probes for (-)-Ternatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Ternatin is a cyclic heptapeptide natural product that has demonstrated potent cytotoxic and anti-adipogenic activities. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. Photo-affinity labeling (PAL) is a powerful technique for identifying the cellular targets of bioactive small molecules. This document provides detailed application notes and protocols for the development and utilization of photo-affinity probes for (-)-Ternatin, enabling the identification and characterization of its protein interactome. The primary target of (-)-Ternatin has been identified as the eukaryotic translation elongation factor 1A (eEF1A) ternary complex.[1][2] These protocols are intended to guide researchers in synthesizing and applying these chemical tools to further investigate the biology of (-)-Ternatin and its derivatives.
Data Presentation
The following table summarizes the biological activity of (-)-Ternatin and its synthetic variants. While a specific IC50 value for the photo-affinity probe itself is not explicitly reported in the primary literature, the data for the parent compound and its optimized analog provide a benchmark for the probe's expected potency.
| Compound | Description | IC50 (HCT116 cells) | Target | Reference |
| (-)-Ternatin | Natural Product | 71 ± 10 nM | eEF1A ternary complex | --INVALID-LINK-- |
| Ternatin-4 | Optimized Synthetic Variant | 4.6 ± 1.0 nM | eEF1A ternary complex | --INVALID-LINK-- |
| Photo-affinity Probe 5 | Clickable probe with photo-leucine and alkyne modifications | Not explicitly reported | eEF1A ternary complex | --INVALID-LINK-- |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by (-)-Ternatin and the general experimental workflow for utilizing a photo-affinity probe to identify its target.
Caption: Signaling pathway illustrating the inhibition of protein translation by the (-)-Ternatin photo-affinity probe.
Caption: General experimental workflow for target identification using a clickable photo-affinity probe.
Experimental Protocols
Protocol 1: Synthesis of (-)-Ternatin Photo-affinity Probe
This protocol describes a generalized approach for the solid-phase peptide synthesis (SPPS) of a clickable photo-affinity probe of (-)-Ternatin, based on the structure of "photo-ternatin 5" reported by Carelli et al.[1][2] This probe incorporates a photo-reactive leucine analog (photo-leucine) and a terminal alkyne for click chemistry.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-photo-leucine
-
Fmoc-L-propargylglycine
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DODT (3,6-Dioxa-1,8-octanedithiol)
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (e.g., Fmoc-L-Alanine) by dissolving it with DIC and OxymaPure in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.
-
-
Iterative Synthesis: Repeat steps 2 and 3 for each amino acid in the (-)-Ternatin sequence, incorporating Fmoc-L-photo-leucine and Fmoc-L-propargylglycine at the desired positions to introduce the photo-reactive and clickable functionalities, respectively.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DODT (92.5:2.5:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Cyclization:
-
Dissolve the linear peptide in a solution of DMF containing a coupling reagent such as HATU and DIPEA.
-
Stir the reaction at room temperature overnight to facilitate head-to-tail cyclization.
-
-
Purification:
-
Purify the crude cyclic peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect and lyophilize the fractions containing the pure photo-affinity probe.
-
-
Characterization: Confirm the identity and purity of the synthesized probe by mass spectrometry (e.g., ESI-MS) and NMR.
Protocol 2: Photo-affinity Labeling of Cellular Targets
This protocol details the procedure for using the synthesized (-)-Ternatin photo-affinity probe to label its interacting proteins in cultured cells, followed by enrichment and identification.
Materials:
-
HEK293T cells (or other relevant cell line)
-
(-)-Ternatin photo-affinity probe
-
(-)-Ternatin or a non-photoreactive analog (for competition experiment)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide
-
Copper(I) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and reagents
-
Western blotting apparatus and reagents
-
Mass spectrometer for proteomic analysis
Procedure:
-
Cell Culture and Treatment:
-
Culture HEK293T cells to ~80-90% confluency.
-
Treat the cells with varying concentrations of the (-)-Ternatin photo-affinity probe (e.g., 0.1 to 10 µM) in serum-free media for a defined period (e.g., 1-2 hours) at 37°C.
-
For competition experiments, pre-incubate cells with an excess of (-)-Ternatin or a non-photoreactive analog for 30 minutes before adding the photo-affinity probe.
-
-
UV Cross-linking:
-
Wash the cells twice with cold PBS to remove unbound probe.
-
Irradiate the cells with UV light (e.g., 365 nm) on ice for 15-30 minutes. The optimal time and distance from the UV source should be empirically determined.
-
-
Cell Lysis:
-
Lyse the cells in cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add biotin-azide, CuSO4, TCEP, and TBTA.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis by SDS-PAGE and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and visualize by Coomassie staining or silver staining.
-
For confirmation, transfer the separated proteins to a PVDF membrane and perform a Western blot using an anti-biotin antibody or streptavidin-HRP conjugate.
-
-
Identification of Labeled Proteins by Mass Spectrometry:
-
For unbiased target identification, elute the proteins from the streptavidin beads and subject them to in-solution or on-bead tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins that are specifically labeled with the photo-affinity probe and competed by the parent compound using proteomic data analysis software.
-
References
Application Notes and Protocols for In Vitro Potency Testing of (-)-Ternatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro potency of the cyclic peptide (-)-Ternatin, a known inhibitor of protein synthesis. The primary mechanism of action for (-)-Ternatin is the targeting of the eukaryotic translation elongation factor-1A (eEF1A) ternary complex, leading to cytotoxic effects in cancer cells. The following protocols describe cell-based assays to quantify the anti-proliferative and protein synthesis inhibitory activities of (-)-Ternatin and its analogs.
Data Presentation: Potency of (-)-Ternatin and Analogs
The following table summarizes the in vitro potency of (-)-Ternatin and a potent synthetic analog across various cancer cell lines. Potency is expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| (-)-Ternatin (1) | HCT116 | Cell Proliferation | 71 ± 10 | [1] |
| Synthetic Analog (4) | HCT116 | Cell Proliferation | 4.6 ± 1.0 | [1] |
| (-)-Ternatin (1) | Various (21 cell lines) | Cell Proliferation | Wide range | [1] |
| Synthetic Analog (4) | Various (21 cell lines) | Cell Proliferation | 20- to >500-fold more potent than (1) | [1] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of (-)-Ternatin on the proliferation of HCT116 human colon cancer cells using a colorimetric MTT assay.[2][3][4][5][6][7] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5a Medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
(-)-Ternatin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO (Dimethyl sulfoxide)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HCT116 cells in McCoy's 5a medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[8]
-
Trypsinize and resuspend the cells.
-
Seed 3,000 cells per well in 100 µL of culture medium in a 96-well plate.[2]
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of (-)-Ternatin in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted (-)-Ternatin solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 4 hours at 37°C.[2]
-
After 4 hours, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protein Synthesis Inhibition Assay (35S-Methionine Incorporation)
This protocol measures the rate of new protein synthesis by quantifying the incorporation of 35S-labeled methionine into proteins in cells treated with (-)-Ternatin.[9][10]
Materials:
-
HCT116 cells
-
Complete culture medium (as described above)
-
Methionine-free culture medium
-
35S-Methionine
-
(-)-Ternatin stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Protocol:
-
Cell Culture and Treatment:
-
Seed HCT116 cells in a suitable multi-well plate and grow to ~80% confluency.
-
Wash the cells with PBS and then incubate in methionine-free medium for 1 hour to deplete intracellular methionine stores.
-
Treat the cells with various concentrations of (-)-Ternatin (and a vehicle control) in methionine-free medium for 1 hour.
-
-
Radiolabeling:
-
Add 35S-Methionine to each well to a final concentration of 10-50 µCi/mL.
-
Incubate for 30-60 minutes at 37°C.
-
-
Protein Precipitation and Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and precipitate the proteins by adding ice-cold 10% TCA.
-
Incubate on ice for 30 minutes.
-
Collect the protein precipitate by filtering the solution through glass fiber filters.[11]
-
Wash the filters with 5% TCA and then with ethanol.[11]
-
Dry the filters and place them in scintillation vials with scintillation fluid.[11]
-
-
Data Analysis:
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Normalize the CPM of treated samples to the CPM of the vehicle control to determine the percentage of protein synthesis inhibition.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of (-)-Ternatin's inhibitory action on protein synthesis.
Caption: Experimental workflow for the MTT-based cell proliferation assay.
Caption: Workflow for the 35S-Methionine incorporation assay.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell proliferation assay [bio-protocol.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. encodeproject.org [encodeproject.org]
- 9. In vivo [35S]-methionine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. neb.com [neb.com]
Troubleshooting & Optimization
Technical Support Center: Ternatin B Stability in Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ternatin B, specifically addressing its stability in acidic environments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing its characteristic blue color after acidification. What is happening?
A1: The blue color of this compound is characteristic of its stable molecular structure in weakly acidic to neutral pH.[1] Under strong acidic conditions (pH < 3), the flavylium cation form of the anthocyanin core is favored, which is typically red or purple.[2][3] However, prolonged exposure to strong acid can lead to irreversible degradation of the molecule, resulting in a complete loss of color.[2] The complex structure of this compound, with its polyacylation, generally provides significant stability, but this can be overcome by harsh acidic conditions.[1][4][5]
Q2: What are the likely degradation pathways for this compound in strong acidic conditions?
A2: Based on the known degradation of complex anthocyanins and peptides, two primary degradation pathways are likely for this compound in strong acid:
-
Acid Hydrolysis of Glycosidic Bonds: The glycosidic linkages connecting the glucose units to the delphinidin core and to each other are susceptible to acid-catalyzed hydrolysis.[2][6][7] This would lead to the stepwise loss of glucose and p-coumaric acid groups, ultimately yielding the less stable delphinidin aglycone. The rate of hydrolysis can be influenced by the type of sugar and the bond's position on the molecule.[6]
-
Acid Hydrolysis of Amide Bonds: The amide linkages within the p-coumaroyl-glucose side chains are analogous to peptide bonds and can be cleaved by acid hydrolysis.[8][9] This would also result in the loss of parts of the protective side chains, exposing the core to further degradation.
Q3: Can I prevent the degradation of this compound in my acidic experimental setup?
A3: Preventing degradation entirely in strong acid may be challenging. However, you can take steps to minimize it:
-
pH Optimization: Determine the lowest acceptable pH for your experiment. This compound is exceptionally stable in weakly acidic conditions.[1][10] If possible, conduct your experiments in the pH range of 4-6 to maintain stability.[11]
-
Temperature Control: Perform your experiments at the lowest possible temperature. Elevated temperatures significantly accelerate the rate of acid hydrolysis.[11]
-
Minimize Exposure Time: Reduce the duration of this compound's exposure to strongly acidic conditions.
-
Use of Stabilizing Excipients: While specific data for this compound is unavailable, the use of co-solvents or encapsulating agents could potentially shield the molecule from the acidic environment. Further research in this area would be required.
Q4: How can I analyze the degradation products of my this compound sample?
A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful technique for identifying and quantifying this compound and its degradation products.[12][13]
-
HPLC with Diode-Array Detection (DAD): This allows for the separation of compounds in your sample and provides UV-Vis spectra, which can help in the initial identification of anthocyanin-related structures.
-
Mass Spectrometry (MS): Provides mass-to-charge ratio data, enabling the identification of the molecular weights of the parent molecule and its fragments, which is crucial for elucidating the degradation pathway.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of blue color upon acidification to pH < 3 | Protonation of the anthocyanin chromophore to the flavylium cation form. This is an expected and reversible color change. | If the experiment allows, readjust the pH to > 4 to see if the blue color returns. If not, degradation may have occurred. |
| Complete and irreversible loss of color over time in acid | Degradation of the this compound molecule, likely through hydrolysis of glycosidic and/or amide bonds. | 1. Analyze the sample using HPLC-MS to identify degradation products. 2. Optimize experimental conditions: increase pH, lower temperature, and reduce incubation time. |
| Appearance of multiple new peaks in HPLC chromatogram | Formation of various degradation products from the breakdown of this compound. | Use HPLC-MS/MS to fragment the new peaks and identify their structures. This will help to map the degradation pathway. |
| Precipitation or aggregation in the sample | Loss of solubility of this compound or its degradation products at low pH. | 1. Try different acidic buffers or co-solvents to improve solubility. 2. Analyze the precipitate separately to determine its composition. |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
Objective: To determine the rate of this compound degradation at different pH values.
Materials:
-
Purified this compound
-
Buffer solutions of varying pH (e.g., pH 2, 3, 4, 5, 6, and 7)
-
HPLC-grade water, acetonitrile, and formic acid
-
HPLC-DAD/MS system
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., 50% ethanol).
-
Dilute the this compound stock solution into each of the buffer solutions to a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC-DAD/MS.
-
HPLC Conditions: C18 column, gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid).
-
DAD Detection: Monitor at the characteristic absorbance maxima of this compound (around 600 nm) and its potential degradation products (e.g., 280 nm for phenolic compounds).
-
MS Detection: Use electrospray ionization (ESI) in positive mode to detect the parent ion of this compound and its fragments.
-
-
Quantify the peak area of the intact this compound at each time point to determine the degradation rate.
Protocol 2: Identification of this compound Degradation Products
Objective: To identify the chemical structures of the major degradation products of this compound in strong acid.
Materials:
-
Purified this compound
-
Strongly acidic solution (e.g., 0.1 M HCl, pH 1)
-
HPLC-grade water, acetonitrile, and formic acid
-
HPLC-MS/MS system
Methodology:
-
Incubate a solution of this compound (e.g., 1 mg/mL) in the strongly acidic solution at a controlled temperature (e.g., 50°C) to accelerate degradation.
-
After a significant amount of degradation has occurred (e.g., 24 hours, or until color loss is observed), neutralize the solution.
-
Analyze the sample by HPLC-MS/MS.
-
Separate the degradation products using the HPLC method described in Protocol 1.
-
For each major degradation product peak, perform MS/MS fragmentation.
-
Analyze the fragmentation patterns to deduce the structures of the degradation products. Compare the masses of the fragments to the expected masses of the delphinidin core, glucose, and p-coumaric acid.
Visualizations
Caption: Proposed degradation pathway of this compound in strong acidic conditions.
Caption: General experimental workflow for studying this compound stability.
References
- 1. Acid Mediated Hydrolysis of Blueberry Anthocyanins [jstage.jst.go.jp]
- 2. The Influence of Chemical Structure and the Presence of Ascorbic Acid on Anthocyanins Stability and Spectral Properties in Purified Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Reactivity of Anthocyanins and Its Consequences in Food Science and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Peptide bond - Wikipedia [en.wikipedia.org]
- 10. Thermal degradation of anthocyanins and its impact on color and in vitro antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anthocyanins: Sources, Structures, Analysis Methods & Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Extraction of Ternatin B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ternatin B. This resource provides troubleshooting guidance and answers to frequently asked questions related to the challenges in the large-scale extraction and purification of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a type of polyacylated anthocyanin, a natural pigment found in the petals of the Butterfly Pea (Clitoria ternatea) flower.[1][2] These compounds are responsible for the flower's vibrant blue color.[3] Ternatins are derivatives of delphinidin and are noted for their unique stability compared to other anthocyanins, which is attributed to their complex structure involving multiple acyl and glucosyl groups.[4][5][6]
Q2: What are the primary challenges in the large-scale extraction of this compound?
The main obstacles to producing this compound on a large scale include:
-
Low Concentration: Bioactive compounds in natural sources are often present in very low concentrations, making it difficult to obtain large quantities.[7]
-
Complex Mixture: The extract from Clitoria ternatea petals contains a mixture of various ternatin analogues (A1, A2, B1, B2, D1, D2, etc.), which complicates the isolation of pure this compound.[1][8]
-
Structural Complexity: The intricate structure of ternatins makes them difficult to synthesize chemically on a large scale, reinforcing the reliance on extraction.[9]
-
Instability: Like other anthocyanins, ternatins are susceptible to degradation from factors such as high temperature, extreme pH levels, light, and oxygen.[4][5][6]
-
Purification Difficulties: Separating this compound from other structurally similar ternatins requires advanced and often costly chromatographic techniques.[8]
-
Scalability: Methods that work well in a laboratory setting, such as HPLC, are often expensive and yield small quantities, making them challenging to scale up for industrial production.[8][10][11]
Q3: Which extraction solvents are most effective for this compound?
The choice of solvent depends on the intended application. For food and pharmaceutical uses, non-toxic "green" solvents are preferred.
-
Distilled Water: Considered the best solvent for food applications as it is non-toxic, non-flammable, and inexpensive.[4][5] Hot water extraction can be effectively used.[4][5] Distilled water has been shown to be a better solvent than ethanol for extracting anthocyanins from Butterfly Pea flowers.[12]
-
Ethanol/Methanol: Hydroalcoholic solutions (e.g., 50% ethanol) are also used.[5] However, methanol is categorized as a class 2 solvent due to its toxicity and should be avoided for food applications.[4][5]
Q4: How can I improve the yield of my ternatin extraction?
Several modern extraction techniques can significantly increase yields compared to traditional maceration:
-
Ultrasound-Assisted Extraction (UAE): This method can increase the extraction yield of anthocyanins by over 246% compared to conventional methods.[1]
-
Microwave-Assisted Extraction (MAE): MAE is more efficient than conventional heating methods for extracting anthocyanins from C. ternatea.[1]
-
Optimization: Using Response Surface Methodology (RSM) to optimize parameters like temperature, time, and liquid-to-solid ratio can significantly enhance extraction efficiency.[1]
Q5: What are the optimal conditions for storing this compound extracts?
Ternatin stability is highly dependent on storage conditions.
-
Temperature: Stability decreases as temperature increases.[13] For long-term storage, keeping extracts at 4°C is recommended.[6][13] Degradation is noticeable at temperatures above 70-80°C.[1]
-
pH: Ternatins are most stable and maintain their blue color in a slightly acidic to neutral pH range (around pH 3.2 to 7).[4][6] Alkaline conditions (pH > 8) should be avoided.[6]
-
Light: Ternatins exhibit poor photostability.[4][5] Extracts should be stored in the dark or in amber-colored containers to prevent degradation.
Q6: Are there alternatives to natural extraction for producing this compound?
While extraction from C. ternatea is the current primary method, research is exploring alternatives:
-
Chemical Synthesis: While the complex structure of ternatins makes total synthesis challenging, it remains a potential route for producing pure compounds and their analogues.[11][14]
-
Heterologous Expression: This involves transferring the biosynthetic gene cluster for a natural product into a well-characterized host organism (like E. coli or yeast) for production.[15][16] This approach could offer a more sustainable and scalable production method in the future.[17]
Troubleshooting Guides
Issue 1: Low Extraction Yield
-
Question: My ternatin yield is significantly lower than reported in the literature. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors. Systematically review your process:
-
Extraction Method: Are you using a conventional method like maceration? Consider switching to a more efficient technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to dramatically increase yields.[1]
-
Source Material Variability: The concentration of ternatins can vary between different batches of Clitoria ternatea flowers due to environmental conditions and genetics.[8] If possible, source high-quality, freshly dried petals. Fresh flowers have been shown to contain significantly higher levels of anthocyanins than dried ones.[18]
-
Extraction Parameters: Ensure your parameters are optimized. Review your solid-to-solvent ratio, extraction time, and temperature. An excessively high temperature (>80°C) can lead to degradation rather than increased yield.[1]
-
Solvent Choice: While water is a good solvent, a hydroalcoholic solution might be more effective in some protocols. However, ensure the solvent is appropriate for your downstream applications.[5]
-
Issue 2: Sample Degradation (Loss of Blue Color)
-
Question: My extract is losing its characteristic blue color during or after processing. How can I prevent this degradation?
-
Answer: Color loss indicates the degradation of the ternatin anthocyanins. This is a common issue caused by environmental factors.
-
Control Temperature: Avoid excessive heat at all stages. Use an optimal extraction temperature (around 70°C) and cool the extract promptly.[1] For storage, refrigeration (4°C) is crucial.[6]
-
Maintain pH: The blue color of ternatins is most stable in a pH range of approximately 3.2 to 5.2.[4] Buffer your solutions if necessary to prevent shifts to alkaline conditions, which can cause degradation.
-
Protect from Light: Anthocyanins are light-sensitive.[4] Perform extractions in a dimly lit room and use amber glassware or containers wrapped in aluminum foil for all steps, including storage.
-
Minimize Oxygen Exposure: Oxidative degradation can occur. While often a smaller factor than temperature and pH, using degassed solvents or blanketing the extract with an inert gas like nitrogen can help preserve stability during long-term storage.
-
Issue 3: Difficulty in Isolating Pure this compound
-
Question: My extract contains multiple ternatin peaks in my HPLC analysis, and I am struggling to purify this compound. What are the best purification strategies?
-
Answer: The co-extraction of multiple, structurally similar ternatins is a major challenge.[8] A multi-step chromatographic approach is usually required.
-
Initial Fractionation: Use a lower-cost method like column chromatography for initial separation of the crude extract. This can help enrich the fraction containing this compound and remove many other compounds.[8]
-
High-Resolution Separation: For final purification, High-Performance Liquid Chromatography (HPLC) is necessary.
-
Method: A multi-step preparative HPLC process is often required for optimal results.[8]
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acidified water and an organic solvent (like methanol or acetonitrile) is standard for separating anthocyanins.
-
-
Cost vs. Purity: Be aware of the trade-offs. TLC is low-cost but yields small quantities. Column chromatography offers higher yields but with lower resolution. HPLC provides excellent separation but is costly and difficult to scale.[8]
-
Quantitative Data Summary
Table 1: Comparison of Ternatin Extraction Parameters and Yields
| Extraction Method | Solvent | Optimized Temperature | Typical Yield | Reference |
| Conventional Maceration | Distilled Water | Room Temperature | 4.84 mg/g Butterfly Pea | [12] |
| Conventional Heating | Water | 70°C | Not specified, but yield increases up to this temp | [1] |
| Ultrasound-Assisted (UAE) | Water | Not specified | Yield increased by 246.5% vs. 95% Methanol | [1] |
| Microwave-Assisted (MAE) | Water | Not specified | More efficient than conventional heating | [1] |
| Response Surface (RSM) | 50% Ethanol | 61°C | 114–132 mg/L (Anthocyanins) | [1] |
Table 2: Influence of Environmental Factors on Ternatin Stability
| Factor | Condition | Effect on Stability | Recommendation | Reference |
| pH | Acidic (3.2 - 5.2) | High Stability (Intense Blue Color) | Maintain this pH range for processing and storage. | [4] |
| Neutral (~7.0) | Very High Stability | Optimal for long-term storage if color is not critical. | [6] | |
| Alkaline (>8.0) | Low Stability (Degradation) | Avoid alkaline conditions. | [6] | |
| Temperature | 4°C | High Stability | Ideal for long-term storage. | [6][13] |
| 25°C | Moderate Stability | Suitable for short-term storage. | [6] | |
| 70°C | Reduced Stability | Optimal for extraction, but limit exposure time. | [1] | |
| >80°C | Low Stability (Degradation) | Avoid exceeding this temperature. | [1] | |
| Light | Exposure to Light | Low Stability (Photodegradation) | Store in dark/amber containers. | [4][5] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Ternatins
This protocol is a generalized methodology based on principles that have shown to significantly improve anthocyanin yield.
-
Preparation:
-
Use fresh or freshly dried Clitoria ternatea petals. If using dried petals, grind them into a fine powder to increase surface area.
-
-
Extraction:
-
Combine the petal powder with distilled water at a solid-to-solvent ratio of 1:20 (w/v).
-
Place the vessel in an ultrasonic bath.
-
Apply ultrasound at a frequency of 40 kHz for approximately 30 minutes.
-
Maintain the temperature of the water bath at or below 60°C to prevent thermal degradation.
-
-
Purification:
-
Filter the mixture through Whatman No. 1 filter paper or use centrifugation (e.g., 5000 rpm for 15 minutes) to separate the solid residue.
-
Collect the supernatant, which is the crude ternatin extract.
-
-
Storage:
-
Store the extract in an amber bottle at 4°C. For longer-term storage, consider concentrating the extract under vacuum and storing it as a powder or frozen solution.
-
Visualizations
Caption: A flowchart of the general workflow for extracting and purifying this compound.
References
- 1. Extraction methods of butterfly pea (Clitoria ternatea) flower and biological activities of its phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
- 5. Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectral Characteristic, Storage Stability and Antioxidant Properties of Anthocyanin Extracts from Flowers of Butterfly Pea (Clitoria ternatea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.sgu.ac.id [repository.sgu.ac.id]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Natural product synthesis in the age of scalability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 15. researchgate.net [researchgate.net]
- 16. Generation of New Complestatin Analogues by Heterologous Expression of the Complestatin Biosynthetic Gene Cluster from Streptomyces chartreusis AN1542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Heterologous gene expression system for the production of hydrolyzable tannin intermediates in herbaceous model plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ternatin Yield from Clitoria ternatea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the yield of compounds from Clitoria ternatea (Butterfly Pea).
A critical point of clarification is the nomenclature of "Ternatins." Scientific literature predominantly uses the term Ternatins (e.g., Ternatin A1, B2, C5) to refer to a class of complex anthocyanins , which are the water-soluble pigments responsible for the flower's vibrant blue color[1][2]. However, C. ternatea is also a rich source of another class of pharmacologically significant molecules: the cyclotides , which are ultra-stable cyclic peptides with insecticidal and other bioactive properties[3][4].
This guide will primarily focus on the optimization of anthocyanin Ternatins . It will also provide a dedicated section to address the extraction and biosynthesis of cyclotides to avoid confusion and provide a comprehensive resource for drug development professionals.
Part 1: Optimizing Anthocyanin Ternatin Yield
This section addresses the extraction and purification of the blue anthocyanin pigments from Clitoria ternatea flowers.
Frequently Asked Questions (FAQs)
Q1: What are Ternatins and why are they unique? A: Ternatins are a group of highly stable, polyacylated anthocyanins derived from delphinidin 3,3′,5′-triglucoside[1]. Their complex structure, featuring multiple aromatic acyl groups, contributes to their remarkable stability in terms of heat and pH compared to simpler anthocyanins. This makes them highly desirable as natural blue food colorants and for other applications[5][6].
Q2: Should I use fresh or dried flower petals for extraction? A: Fresh flower petals generally yield a significantly higher concentration of total anthocyanins compared to dried petals. One study reported a total anthocyanin content of 551,063 mg/L in fresh flowers versus 217,086 mg/L in dried flowers when using methanol extraction[7]. However, dried petals offer advantages in terms of storage stability and ease of handling for large-scale processing. The choice depends on logistical constraints and the desired final concentration.
Q3: What is the most effective and safest solvent for extracting Ternatins? A: The choice of solvent depends on the final application.
-
For Food & Beverage Applications: Hot water is a highly effective and safe solvent. It can be used successfully on both fresh and dried petals and avoids the use of hazardous organic solvents[1][8].
-
For Research & High-Purity Applications: Hydro-alcoholic solutions (e.g., 50% ethanol or 50% methanol) are commonly used to extract Ternatins[1]. Acidifying the solvent (e.g., with HCl to pH 4.5 or with 2% formic acid) can improve stability and extraction efficiency[9][10].
Q4: My extract color is fading or changing. What is causing this instability? A: Ternatin stability is influenced by several factors:
-
pH: The intense blue color is most stable in a mildly acidic to neutral pH range (approx. 3.2 to 5.4)[1][8]. At very low pH (e.g., pH 1), the stable red flavylium cation form predominates, while at higher pH, the color can degrade.
-
Light: Ternatins exhibit lower photostability compared to their thermal stability. Extracts should be protected from direct light during processing and storage to prevent degradation[1][8].
-
Temperature: While relatively heat-stable, prolonged exposure to high temperatures (>80°C) will accelerate degradation[6]. For storage, refrigeration (4°C) or freezing is highly recommended. One study showed 100% stability at 4°C compared to 86% at room temperature over 28 days[10].
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Low Extraction Yield | 1. Inefficient solvent penetration. 2. Suboptimal extraction parameters. 3. Poor quality plant material. | 1. Reduce the particle size of dried petals by grinding to increase surface area[11]. 2. Employ non-conventional methods like Ultrasound-Assisted Extraction (UAE), which can increase yield by over 200% compared to conventional methods[1][11]. Optimize temperature, time, and solvent ratio. 3. Use fresh petals or properly stored, recently dried petals. |
| Co-extraction of Impurities | Non-specific solvent action is pulling out other compounds like sugars, proteins, and flavonol glycosides[2]. | Implement a purification step after initial extraction. Solid-phase extraction (SPE) using C18 or Amberlite XAD resins can effectively enrich the anthocyanin fraction[12][13]. |
| Difficulty Separating Different Ternatins | Ternatins are a complex mixture of structurally similar molecules (e.g., Ternatin B1, B2, D1)[2][11]. | High-Performance Liquid Chromatography (HPLC) or preparative HPLC is required for high-purity separation of individual Ternatin compounds[14]. |
| Inconsistent Results Between Batches | Natural variation in plant biochemistry due to genetics, growing conditions (e.g., soil nutrients), and harvest time[14][15]. | Standardize plant material as much as possible. If feasible, use a single cultivar (e.g., 'Milgarra') and control for harvest maturity[16]. Always run a standard with your analytical methods for relative quantification. |
Quantitative Data on Extraction Optimization
The following table summarizes findings from various studies on optimizing Ternatin extraction.
| Method | Solvent | Key Parameters Optimized | Optimal Conditions | Reported Yield / Outcome | Reference |
| Conventional Solvent Extraction | Water-HCl | Blanching Time, Extraction Temp, Extraction Time | 6 min blanching, 60°C, 30 min extraction | Optimized for highest volume and total anthocyanin content. | [10] |
| Ultrasound-Assisted Extraction (UAE) | Water | Temperature, Time, Petal/Solvent Ratio | 80°C, 50 min, 7% petal/solvent | 246.5% higher anthocyanin yield compared to conventional ethanolic extraction. | [5][11] |
| Response Surface Methodology (RSM) | 50% Ethanol | Solid/Liquid Ratio, Time, Temperature | 23:1 ratio, 46 min, 60.6°C | 132.76 mg Delphinidin-Glucoside Equivalents / L | [5] |
| Maceration | Methanol | Plant Material State | Fresh Petals | 551,063 mg/L (Fresh) vs. 217,086 mg/L (Dried) | [7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Water Extraction (for Food-Grade Applications) This protocol is adapted from methodologies favoring high yield and safety[5][11].
-
Preparation: Use powdered, dried C. ternatea petals.
-
Mixing: Prepare a suspension of 7% (w/v) petal powder in distilled water (e.g., 7 g of powder in 100 mL of water).
-
Ultrasonication: Place the vessel in an ultrasonic bath. Set the temperature to 80°C and sonicate for 50 minutes.
-
Filtration: After extraction, filter the mixture through cheesecloth or a vacuum filter to remove solid plant material.
-
Centrifugation: Centrifuge the filtrate at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining fine particles.
-
Storage: Decant the supernatant. Store the aqueous extract in a light-protected container at 4°C.
Protocol 2: Enriched Anthocyanin Fraction (for Research Applications) This protocol combines solvent extraction with a purification step[12][13].
-
Extraction: Extract 5g of lyophilized flower powder with 50 mL of methanol:water (60:40, v/v) using sonication for 60 minutes at room temperature.
-
Clarification: Centrifuge the extract at 21,000 x g for 30 minutes. Filter the supernatant through a 0.2 µm PVDF syringe filter.
-
Purification (SPE):
-
Activate a C18 Solid-Phase Extraction cartridge (200 mg) by passing 6 mL of 100% methanol, followed by 6 mL of water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with 6 mL of water to remove highly polar impurities like sugars.
-
Elute the enriched Ternatin fraction with 6 mL of methanol.
-
-
Final Step: The methanol fraction can be concentrated to dryness under vacuum and reconstituted in a suitable solvent for analysis (e.g., by HPLC).
Visualizations
// Nodes Plant [label="Plant Material\n(Fresh or Dried Petals)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Preparation\n(Grinding / Powdering)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., UAE with Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration / Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Crude [label="Crude Anthocyanin Extract", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Solid-Phase Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure [label="Enriched Ternatin Fraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(HPLC / UV-Vis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Plant -> Prep; Prep -> Extraction; Extraction -> Filtration; Filtration -> Crude; Crude -> Purification [label="For Research"]; Crude -> Analysis [label="For Food Grade"]; Purification -> Pure; Pure -> Analysis; } dot Caption: General workflow for Ternatin extraction and analysis.
// Central Node Ternatin [label="Ternatin Stability", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=doublecircle];
// Factor Nodes pH [label="pH Level", fillcolor="#FBBC05", fontcolor="#202124"]; Light [label="Light Exposure", fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Oxygen [label="Oxygen", fillcolor="#FBBC05", fontcolor="#202124"];
// Outcome Nodes Stable [label="Stable Blue Color\n(pH 3.2 - 5.4, Low Temp, Dark)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; Degraded [label="Degradation / Color Loss\n(High pH, UV Light, High Temp)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle];
// Edges pH -> Ternatin; Light -> Ternatin; Temp -> Ternatin; Oxygen -> Ternatin; Ternatin -> Stable [arrowhead=vee]; Ternatin -> Degraded [arrowhead=vee]; } dot Caption: Key environmental factors affecting Ternatin stability.
Part 2: Understanding Cyclotides in Clitoria ternatea
This section is for researchers interested in the pharmacologically active peptides from C. ternatea, which are distinct from the anthocyanin Ternatins.
FAQs on Cyclotides
Q1: I'm interested in the peptide-based drugs from C. ternatea. Are these also called Ternatins? A: No. While they come from the same plant, the peptide-based compounds are called cyclotides . These are small, macrocyclic proteins (26-37 amino acids) with a unique, highly stable knotted structure[4][17]. They are genetically encoded and have a different biosynthetic pathway than the anthocyanin Ternatins.
Q2: What is the primary biological function and therapeutic interest of these cyclotides? A: In the plant, cyclotides function as defense molecules, showing potent insecticidal activity[3][9]. For drug development, their exceptional stability makes them attractive scaffolds for designing new peptide-based therapeutics with applications ranging from anti-HIV to antimicrobial and anticancer activities[9].
Q3: How does cyclotide extraction differ from anthocyanin extraction? A: Cyclotide extraction requires different solvents and conditions. A common method involves using an organic solvent mixture like 50% acetonitrile with 2% formic acid in water[9]. This protocol is designed to efficiently extract and stabilize peptides, whereas the aqueous or ethanolic methods for anthocyanins would be less effective for cyclotides.
Cyclotide Biosynthesis and Extraction Workflow
The biosynthesis of cyclotides is a complex, genetically-driven process.
// Nodes Gene [label="Albumin Precursor Gene\n(Contains Cyclotide Domain)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription & Translation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precursor [label="Linear Precursor Protein", fillcolor="#FBBC05", fontcolor="#202124"]; Folding [label="Folding & Disulfide\nBond Formation (PDI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Proteolytic Cleavage\n(Excision of Cyclotide Domain)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Backbone Cyclization\n(by Butelase-1 Enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mature [label="Mature, Knotted Cyclotide", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Gene -> Transcription [label="In Nucleus/Ribosome"]; Transcription -> Precursor; Precursor -> Folding [label="In Endoplasmic Reticulum"]; Folding -> Cleavage; Cleavage -> Cyclization [label="In Vacuole"]; Cyclization -> Mature; } dot Caption: Simplified biosynthetic pathway of cyclotides in C. ternatea.
This dual-focus guide ensures that whether your interest in "Ternatin B" pertains to the well-known anthocyanins or the pharmacologically potent cyclotides, you have the necessary information to proceed with optimizing your experimental yields.
References
- 1. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
- 2. Extraction methods of butterfly pea (Clitoria ternatea) flower and biological activities of its phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Butterfly Pea (Clitoria ternatea), a Cyclotide-Bearing Plant With Applications in Agriculture and Medicine [frontiersin.org]
- 4. Butterfly Pea (Clitoria ternatea), a Cyclotide-Bearing Plant With Applications in Agriculture and Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. THE OPTIMIZATION OF ANTHOCYANIN PIGMENT EXTRACTION FROM BUTTERFLY PEA (CLITORIA TERNATEA L.) PETAL USING RESPONSE SURFACE METHODOLOGY | International Society for Horticultural Science [ishs.org]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]
- 12. [PDF] Antioxidant, cytotoxic, and antibacterial activities of Clitoria ternatea flower extracts and anthocyanin-rich fraction | Semantic Scholar [semanticscholar.org]
- 13. Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.sgu.ac.id [repository.sgu.ac.id]
- 15. researchgate.net [researchgate.net]
- 16. Butterfly Pea (Clitoria ternatea), a Cyclotide-Bearing Plant With Applications in Agriculture and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptomic profiling of the medicinal plant Clitoria ternatea: identification of potential genes in cyclotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ternatin B Quantification by HPLC
Welcome to the technical support center for the quantification of Ternatin B by High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound. The troubleshooting advice considers that "Ternatin" can refer to both a class of cyclic peptides and a group of polyacylated anthocyanins, both of which require careful chromatographic method development.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and how can I fix this?
Answer:
Poor peak shape is a common issue that can compromise the accuracy of quantification.[1][2] It is often indicative of secondary interactions, column issues, or improper method parameters.
Troubleshooting Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors.[1][3]
Potential Causes and Solutions for Peak Tailing:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Use an end-capped or polar-embedded HPLC column to minimize interactions with residual silanols.[2] Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[3][4] Adding a buffer to the mobile phase can also help mask residual silanol interactions.[4] |
| Column Overload | Reduce the injection volume or dilute the sample and reinject.[3][4][5] If tailing decreases, the original sample was overloaded. |
| Column Contamination/Degradation | A blocked column frit can distort peaks.[6] Try backflushing the column with a strong solvent.[3][6] If the problem persists, and especially if it affects all peaks, replace the guard column or the analytical column.[4][5] |
| Inappropriate Mobile Phase pH | The mobile phase pH can significantly influence peak shape.[6] Ensure the pH is stable and appropriate for this compound. For peptide analysis, controlling pH is crucial for consistent retention times.[7] Ternatins (anthocyanins) are very stable in aqueous solutions, particularly around neutral pH.[8][9] |
| Extra-Column Volume (Dead Volume) | Excessive volume from tubing or fittings can cause peak broadening and tailing.[2][5] Use narrower and shorter tubing where possible.[2][3] |
| Co-eluting Impurity | An impurity hiding under the main peak can appear as a shoulder or tail.[5] Try adjusting the gradient or mobile phase composition to improve separation.[5] |
Troubleshooting Peak Fronting
Peak fronting, where the first half of the peak is sloped, is less common but indicates other potential problems.
Potential Causes and Solutions for Peak Fronting:
| Potential Cause | Recommended Solution |
| Sample Overload | Similar to tailing, injecting too much sample can cause fronting.[10] Reduce the injection volume or sample concentration.[3] |
| Solvent Incompatibility | The sample should be dissolved in a solvent that is weaker than or the same as the mobile phase.[3][10][11] If the sample solvent is too strong, it can cause the analyte to travel through the column too quickly at the start, leading to fronting. |
| Low Column Temperature | Operating at a temperature that is too low can sometimes contribute to fronting.[3] Consider increasing the column temperature.[3] For peptides and proteins, elevated temperatures can improve peak shape by improving mass transfer.[12] |
| Column Degradation | A damaged or depleted stationary phase can lead to peak fronting.[3] If other solutions fail, replacing the column may be necessary.[3] |
Visual Troubleshooting Workflow for Peak Shape Issues
Caption: A logical workflow for diagnosing and resolving poor HPLC peak shapes.
Issue 2: Low Sensitivity or Weak Signal
Question: The peak for this compound is very small, leading to a poor signal-to-noise ratio (S/N). How can I improve the sensitivity of my method?
Answer:
Low sensitivity can prevent accurate quantification, especially at low concentrations. Several aspects of the HPLC method can be optimized to enhance the signal.[1]
Strategies to Improve Signal Sensitivity:
| Strategy | Detailed Action |
| Optimize Detector Wavelength | Ensure the detector is set to the wavelength of maximum absorbance (λmax) for this compound. A wavelength mismatch is a common cause of low sensitivity.[1] |
| Increase Sample Concentration | If possible, concentrate the sample before injection. Alternatively, increase the injection volume, but be mindful of potential peak broadening or overload.[13] |
| Reduce Baseline Noise | A noisy baseline can obscure small peaks.[14] Use high-purity, HPLC-grade or LC-MS grade solvents to minimize contamination.[15][16] Ensure the mobile phase is thoroughly degassed.[10][14] |
| Enhance Column Efficiency | Sharper, narrower peaks are taller, which improves the S/N ratio.[13] Consider using a column with smaller particles (e.g., sub-2 µm or core-shell particles) to increase efficiency.[16] Decreasing the column's internal diameter can also increase sensitivity.[13][16] |
| Optimize Mobile Phase | For UV detection at low wavelengths (<220 nm), acetonitrile is often preferred over methanol due to its lower UV cutoff.[16] For LC-MS, use volatile buffers like formic acid or ammonium formate to avoid ion suppression.[16] |
| Minimize Dead Volume | Excessive dead volume in the system can lead to peak broadening, which reduces peak height and sensitivity.[16] |
Issue 3: Poor Resolution or Overlapping Peaks
Question: I am seeing co-eluting peaks, and the this compound peak is not fully resolved from other components. What steps can I take to improve resolution?
Answer:
Poor resolution prevents accurate peak integration and quantification.[1][17] Resolution can be improved by adjusting parameters that affect column efficiency, selectivity, and retention.
Methods to Improve Peak Resolution:
| Parameter | Action and Explanation |
| Column Efficiency (N) | Increase column length or decrease particle size.[18] Using columns with superficially porous (core-shell) particles can significantly boost efficiency without a large increase in backpressure. A lower flow rate can also improve efficiency, but will increase run time.[19] |
| Selectivity (α) | This is often the most effective way to improve resolution.[18] • Change Mobile Phase: Alter the organic modifier (e.g., switch from acetonitrile to methanol) or adjust the pH.[17][18] For peptides, pH is a powerful tool for changing selectivity.[7] • Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to C8, Phenyl, or a polar-embedded phase).[7] For cyclic peptides, aromatic/phenyl phases can provide alternative selectivity.[7] |
| Retention Factor (k) | Increase retention by decreasing the amount of organic solvent in the mobile phase.[17] This moves peaks further apart, but also increases analysis time and can lead to broader peaks. |
| Gradient Elution | For complex samples, a shallower gradient (e.g., a slower increase in the organic solvent percentage) can significantly improve the separation of closely eluting peaks.[7][17] |
| Temperature | Adjusting the column temperature can alter selectivity and improve resolution.[12][19] Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks.[12] |
Experimental Protocols
General Protocol for HPLC Method Development for this compound
Developing a robust HPLC method requires a systematic approach.[7][20] This protocol provides a starting point for the analysis of this compound, whether it is the cyclic peptide or the anthocyanin.
-
Analyte Characterization:
-
Determine the solubility of your this compound standard. Ternatins (anthocyanins) are generally stable in aqueous solutions.[8]
-
Determine the λmax using a UV-Vis spectrophotometer to set the optimal detector wavelength.
-
-
Initial Column and Mobile Phase Screening:
-
Column Selection: Start with a standard C18 column. For cyclic peptides, also consider C8 or Phenyl-Hexyl columns for different selectivity.[7] For potentially polar anthocyanins, a polar-embedded or AQ-type C18 may be beneficial.
-
Mobile Phase:
-
A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.
-
B: 0.1% Formic Acid or 0.1% TFA in acetonitrile.
-
Note: TFA can improve peak shape for peptides but may cause ion suppression in MS detectors. Formic acid is generally more MS-friendly.[21]
-
-
-
Gradient Optimization:
-
Start with a broad scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of this compound.
-
Once the elution window is known, run a shallower gradient around that point to improve resolution. For peptides, a slow increase of ~1% B per minute is a good starting point.[7]
-
-
Method Fine-Tuning:
Visual Workflow for HPLC Method Development
Caption: A systematic workflow for developing a robust HPLC quantification method.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for this compound analysis?
A1: The ideal column depends on the specific this compound molecule being analyzed (cyclic peptide vs. anthocyanin). A C18 column is a versatile starting point for reversed-phase chromatography.[7] For cyclic peptides, which can be hydrophobic, alternative selectivities like C8 or Phenyl phases might provide better resolution from impurities.[7] For the more polar anthocyanin ternatins, a column designed for aqueous mobile phases (e.g., an AQ-type C18) or one with a polar-embedded phase could be beneficial.
Q2: My retention times are shifting between injections. What could be the cause?
A2: Retention time variability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. Slow column equilibration can cause baseline drift and shifting retention times.[10]
-
Mobile Phase Composition Changes: Prepare fresh mobile phase daily, as evaporation of the organic component can alter its composition and affect retention.[14] Inconsistent preparation of the mobile phase is a common source of irreproducibility.[11]
-
Pump Issues: Leaks or air bubbles in the pump can lead to an inconsistent flow rate, directly impacting retention times.[10][14]
-
Temperature Fluctuations: Changes in ambient or column temperature can cause retention times to shift.[10][15] Using a column oven is highly recommended for reproducibility.[15]
Q3: Should I use a guard column for this compound analysis?
A3: Yes, using a guard column is highly recommended. A guard column is a small, disposable column placed before the main analytical column. It protects the more expensive analytical column from contamination and particulates in the sample, which can cause high backpressure and poor peak shape.[4][5] This extends the lifetime of the analytical column and improves method robustness.
Q4: How should I prepare my this compound sample for injection?
A4: Proper sample preparation is critical for good chromatography.
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could block the column.[5][15]
-
Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition.[3][11] Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.[10]
-
Concentration: Ensure the sample concentration is within the linear range of the detector and does not overload the column.[6]
Q5: What are the stability considerations for this compound?
A5: The stability depends on the type of Ternatin.
-
Anthocyanin Ternatins: These compounds, found in butterfly pea flowers, are known to be unusually stable, especially in aqueous solutions and at mildly acidic to neutral pH.[8][9][22] However, like all anthocyanins, they can be susceptible to degradation under high temperatures or alkaline conditions (pH > 8).[9][23]
-
Cyclic Peptide Ternatins: The stability of the cyclic peptide should be experimentally determined. In general, peptides can be susceptible to degradation at extreme pH values or high temperatures. It is good practice to store stock solutions frozen and prepare working solutions fresh.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. chromtech.com [chromtech.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. restek.com [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. ternatin C5 biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Spectral Characteristic, Storage Stability and Antioxidant Properties of Anthocyanin Extracts from Flowers of Butterfly Pea (Clitoria ternatea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. ymcamerica.com [ymcamerica.com]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 15. halocolumns.com [halocolumns.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mastelf.com [mastelf.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 20. waters.com [waters.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 23. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
overcoming poor solubility of Ternatin B in formulations
Technical Support Center: Ternatin B Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of the cyclic peptide this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its solubility characteristics?
A1: this compound is a naturally occurring N-methylated cyclic heptapeptide that has garnered interest for its potent anti-adipogenic and cytotoxic activities[1][2]. A significant challenge in its development is its limited water solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol, but it is poorly soluble in aqueous buffers, which complicates its use in biological assays and the development of parenteral formulations[3].
Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?
A2: For poorly water-soluble drugs like this compound, several formulation strategies can be employed to enhance aqueous solubility and bioavailability. The most common and effective approaches include:
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin. Ternary complexes, which include a third component like a hydrophilic polymer, can further enhance solubility[4][5].
-
Nanoparticle Formulation: Encapsulating or loading this compound into nanoparticles made from biodegradable polymers (e.g., PLGA) or lipids. This approach can improve solubility, stability, and pharmacokinetic profiles[6][7].
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to create an amorphous, higher-energy state of the drug, which improves its dissolution rate[8][9].
-
Use of Co-solvents and Surfactants: Creating solvent systems that increase the solubility of the drug, although this is often more applicable for preclinical studies than for final formulations due to potential toxicity[10][11].
Q3: What is the known cellular mechanism of action for this compound?
A3: this compound exerts its cytotoxic effects by inhibiting protein synthesis. It specifically targets the eukaryotic translation elongation factor-1A (eEF1A) when it is part of the ternary complex (eEF1A·GTP·aminoacyl-tRNA). By binding to this complex, this compound stalls the elongation step of protein translation, leading to cell death[1].
This compound Mechanism of Action
Caption: this compound inhibits protein synthesis by targeting the eEF1A ternary complex.
Troubleshooting Guide: Formulation Strategies
Issue 1: this compound Precipitates in Aqueous Buffer During In Vitro Assays
Q: How can I prevent this compound from precipitating out of my cell culture media or assay buffer?
A: Using cyclodextrins to form an inclusion complex is a highly effective method to increase the aqueous solubility of this compound for experimental use.
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules like this compound, forming a more soluble drug-CD complex. Ternary complexation, which involves adding a water-soluble polymer, can further enhance this effect significantly[5].
Quantitative Data Example: Solubility Enhancement with Ternary CD Complex
The following table shows representative data for enhancing the solubility of other poorly soluble drugs using ternary cyclodextrin complexation. A similar magnitude of improvement could be expected for this compound.
| Compound | Formulation System | Solubility Improvement (Fold Increase) | Reference |
| ST-246 | Water | 1x (3 µg/mL) | [4] |
| ST-246 | Ternary Complex (HP-β-CD + Meglumine) | ~16,600x (50 mg/mL) | [4] |
| Bilastine | Water | 1x (0.329 mg/mL) | [12] |
| Bilastine | Ternary Complex (M-β-CD + Soluplus®) | ~11x | [12] |
| Meloxicam | Water | 1x (8 µg/mL) | [5] |
| Meloxicam | Ternary Complex (β-CD + HPMC) | ~11x (90 µg/mL) | [5] |
Experimental Protocol: Preparation of this compound Ternary Inclusion Complex (Solvent Evaporation Method)
This protocol is adapted from established methods for other poorly soluble drugs[12].
-
Preparation of Solutions:
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol or acetone) to create the drug solution.
-
In a separate container, dissolve the selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) and a hydrophilic polymer (e.g., HPMC, PVP K30) in purified water. A typical molar ratio of Drug:CD is 1:1, with the polymer added at 2.5-10% (w/w) of the total complex weight[12][13].
-
-
Mixing:
-
Slowly add the aqueous CD/polymer solution to the ethanolic this compound solution while stirring continuously with a magnetic stirrer.
-
Continue stirring the resulting mixture for 1-2 hours at room temperature to ensure complex formation.
-
-
Solvent Evaporation:
-
Remove the solvents using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass or film is formed.
-
Alternatively, dry the suspension in an oven at a controlled temperature (e.g., 40°C) for 24 hours[12].
-
-
Final Processing:
-
Pulverize the dried mass using a mortar and pestle.
-
Pass the resulting powder through a fine-mesh sieve (e.g., sieve no. 60) to obtain a uniform particle size.
-
Store the final complex in a desiccator until further use.
-
Workflow for Ternary Complex Preparation
Caption: Solvent evaporation workflow for preparing a this compound ternary complex.
Issue 2: Poor Bioavailability and Stability for In Vivo Studies
Q: I need a stable formulation of this compound for animal studies that improves its exposure after oral or parenteral administration. What is a suitable approach?
A: Formulating this compound into polymeric nanoparticles is an excellent strategy to enhance bioavailability, protect the drug from degradation, and potentially control its release.
Poly(lactic-co-glycolic acid) (PLGA) is a widely used, FDA-approved biodegradable polymer for creating nanoparticles. The emulsion-solvent evaporation method is a robust technique for encapsulating hydrophobic drugs like this compound[6][14].
Quantitative Data Example: Typical Nanoparticle Formulation Characteristics
This table provides a summary of typical results obtained when formulating poorly soluble drugs into nanoparticles, which can serve as a benchmark for this compound formulation development.
| Parameter | Docetaxel-PLGA NPs[6] | Genistein Complex[15] | Neratinib-LPNs[16] |
| Particle Size (nm) | ~200 | 258.6 | 278.6 |
| Polydispersity Index (PDI) | < 0.3 | 0.354 | < 0.3 |
| Zeta Potential (mV) | ~ -36 | +19.3 | - |
| Encapsulation/Entrapment Efficiency (%) | ~ 60% | 81.5% | ~26% (Drug Loading) |
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol is adapted from established methods for encapsulating anticancer drugs[6][14].
-
Organic Phase Preparation:
-
Accurately weigh and dissolve this compound and PLGA polymer in a water-immiscible organic solvent (e.g., acetone, dichloromethane, or ethyl acetate).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant/stabilizer (e.g., Poloxamer 188, Poloxamer 407, or PVA) in purified water.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under high-speed homogenization or probe sonication. This process creates an oil-in-water (o/w) emulsion containing nanodroplets of the drug-polymer solution.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours (e.g., 3-4 hours) under a fume hood to allow the organic solvent to evaporate. As the solvent evaporates, the PLGA precipitates, forming solid nanoparticles that encapsulate this compound.
-
-
Nanoparticle Recovery:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet multiple times with purified water to remove excess surfactant and non-encapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final nanoparticle pellet in a solution containing a cryoprotectant (e.g., trehalose or sucrose) and freeze-dry (lyophilize) it to obtain a dry powder.
-
Workflow for Nanoparticle Formulation
Caption: Emulsion-solvent evaporation workflow for this compound nanoparticles.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound Ternatin - Chemdiv [chemdiv.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Formulation and Characterization of a Ternary Inclusion Complex Containing Hydroxypropyl-β-cyclodextrin and Meglumine for Solubility Enhancement of Poorly Water-Soluble ST-246, an Anti-Smallpox Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of meloxicam formulations utilizing ternary complexation for solubility enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ternatin B4 | TargetMol [targetmol.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Ternary cyclodextrin systems of terbinafine hydrochloride inclusion complexes: Solventless preparation, solid-state, and in vitro characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation and Optimization of Polymeric Nanoparticles for Intranasal Delivery of Lorazepam Using Box-Behnken Design: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of Ternatin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Ternatin B.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound solution upon exposure to ambient light.
Possible Cause 1: Inherent Photosensitivity
-
Explanation: this compound, as a polyacylated anthocyanin, possesses chromophores that absorb light, which can lead to its degradation. While generally more stable than other anthocyanins, prolonged exposure to light, especially UV and certain visible wavelengths, can induce photochemical reactions.[1][2]
-
Solution:
-
Work in Low-Light Conditions: Whenever possible, conduct experiments under subdued lighting. Use amber-colored glassware or wrap containers in aluminum foil to minimize light exposure.
-
Utilize a Light Box for Controlled Studies: For photostability studies, employ a photostability chamber that provides controlled and measurable light exposure, as recommended by ICH Q1B guidelines.[3][4]
-
Possible Cause 2: Inappropriate Solvent or pH
-
Explanation: The stability of ternatins is highly dependent on the pH of the solution. Degradation can be accelerated in neutral or alkaline conditions.[1][2]
-
Solution:
-
Maintain Acidic pH: Buffer the this compound solution to an acidic pH, ideally between 3.6 and 5.4, where anthocyanins from Clitoria ternatea have shown greater stability.[2][5]
-
Solvent Selection: Use solvents in which this compound is stable. The choice of solvent can influence its conformation and susceptibility to photodegradation.
-
Possible Cause 3: Presence of Oxidizing Agents or Metal Ions
-
Explanation: Contaminants such as reactive oxygen species (ROS), metal ions (e.g., Fe³⁺, Cu²⁺), or residual oxidizing agents from synthesis or purification can catalyze the photodegradation of anthocyanins.
-
Solution:
-
Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity and free from metal ion contamination.
-
Incorporate Chelating Agents: Consider the addition of a chelating agent like EDTA to sequester metal ions that could catalyze degradation.
-
Deoxygenate Solutions: For highly sensitive experiments, deoxygenate the solvent and store the this compound solution under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidation.
-
Issue 2: Inconsistent results in photostability assays.
Possible Cause 1: Variability in Light Source
-
Explanation: Different light sources have varying spectral outputs. Inconsistent distances from the light source or fluctuations in its intensity can lead to variable rates of degradation.
-
Solution:
-
Standardize Light Source: Use a calibrated light source that complies with ICH Q1B guidelines, which specifies exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV-A light.[6]
-
Monitor Light Exposure: Use a calibrated lux meter and radiometer to monitor the light intensity and total exposure during the experiment.
-
Control Sample Positioning: Ensure that all samples are placed at a fixed distance from the light source and are evenly illuminated.
-
Possible Cause 2: Temperature Fluctuations
-
Explanation: Photodegradation rates are often temperature-dependent. An increase in temperature can accelerate the degradation process, leading to inconsistent results if not controlled.[2]
-
Solution:
-
Control Temperature: Conduct photostability studies in a temperature-controlled environment. A circulating water bath or a temperature-controlled chamber can be used to maintain a constant temperature.
-
Monitor and Report Temperature: Continuously monitor and report the temperature throughout the experiment.
-
Possible Cause 3: Differences in Sample Preparation
-
Explanation: Minor variations in concentration, pH, or the presence of excipients can significantly impact the photostability of this compound.
-
Solution:
-
Standardize Protocol: Use a detailed and standardized protocol for sample preparation.
-
Use a Common Stock Solution: Prepare a single stock solution of this compound and dilute it for all experimental replicates to ensure consistency.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound upon light exposure?
A1: While specific photodegradation pathways for this compound are not extensively detailed in the public literature, the degradation of anthocyanins, in general, involves the cleavage of glycosidic bonds and the opening of the heterocyclic ring. This leads to a loss of the characteristic blue color. The polyacylation and glycosylation of ternatins are thought to provide a degree of protection against this degradation.[2]
Q2: Are there any formulation strategies to enhance the photostability of this compound?
A2: Yes, several formulation strategies can be employed:
-
Microencapsulation: Encapsulating this compound in a protective matrix, such as maltodextrin, has been shown to improve the photostability of anthocyanins from blue pea flowers.[2][5]
-
Co-pigmentation: The addition of co-pigments, such as catechin, can enhance stability through intermolecular stacking interactions that protect the anthocyanin chromophore.[2][5]
-
Use of Antioxidants: Including antioxidants like ascorbic acid or tocopherol in the formulation can help quench reactive oxygen species that may be generated during light exposure and contribute to degradation.
-
Light-Protective Packaging: For final drug products, using amber vials, opaque capsules, or blister packs with light-blocking layers is a crucial and effective strategy.[3]
Q3: How does the structure of this compound contribute to its photostability?
A3: The complex structure of ternatins, including this compound, contributes significantly to their stability:
-
Polyacylation: The presence of multiple p-coumaric acid groups attached to the glucose moieties allows for intramolecular co-pigmentation. This self-stacking of the acyl groups helps to shield the anthocyanin core from light and hydration.[2]
-
Glycosylation: The numerous glucose units also contribute to the overall stability of the molecule.[1]
Q4: What analytical methods are suitable for quantifying the photodegradation of this compound?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common and effective method. This allows for the separation of the intact this compound from its degradation products and provides quantitative data on its concentration over time. UV-Vis spectroscopy can also be used to monitor the decrease in the characteristic absorbance peak of this compound, but it is less specific than HPLC.
Quantitative Data Summary
Table 1: Thermal Degradation Kinetics of Clitoria ternatea Anthocyanins
| pH | Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |
| 3.6 | 80 | 5.57 x 10⁻⁴ | - |
| 3.6 | 100 | 3.41 x 10⁻³ | - |
| 5.4 | 80 | 5.33 x 10⁻⁴ | - |
| 5.4 | 100 | 3.32 x 10⁻³ | - |
| - | 28 | - | 8.63 |
| - | 60 | - | 5.16 |
| - | 90 | - | 3.75 |
Data adapted from studies on anthocyanin extracts from Clitoria ternatea and may not be specific to purified this compound.[2][5]
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound in Solution
Objective: To evaluate the photosensitivity of this compound in a solution to validate analytical methods and understand degradation pathways.[3]
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, or a buffered aqueous solution)
-
Chemically inert and transparent containers (e.g., quartz cuvettes or clear glass vials)
-
Photostability chamber with a calibrated light source (ICH Q1B compliant)
-
HPLC-PDA system
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
If using a buffered solution, adjust the pH to the desired level (e.g., pH 4.5).
-
Prepare "dark control" samples by wrapping identical vials in aluminum foil.
-
-
Exposure:
-
Place the transparent vials (and the dark controls) in the photostability chamber.
-
Expose the samples to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]
-
-
Sampling:
-
Withdraw aliquots of the exposed and dark control samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Analysis:
-
Analyze the samples immediately using a validated stability-indicating HPLC-PDA method.
-
Monitor the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Compare the degradation in the light-exposed samples to the dark control to confirm that the degradation is light-induced.
-
Visualizations
Caption: Factors influencing the photostability of this compound.
Caption: Workflow for a forced photodegradation study.
References
- 1. Spectral Characteristic, Storage Stability and Antioxidant Properties of Anthocyanin Extracts from Flowers of Butterfly Pea (Clitoria ternatea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
- 6. Photostability Testing of Biopharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: (-)-Ternatin Solid-Phase Peptide Synthesis
Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of (-)-Ternatin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help improve the yield and purity of synthetic (-)-Ternatin.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase synthesis of (-)-Ternatin and its analogs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Linear Peptide | 1. Incomplete coupling of amino acids, especially sterically hindered or N-methylated residues. 2. Aggregation of the growing peptide chain on the resin. 3. Premature cleavage of the peptide from the resin. | 1. Use a more efficient coupling reagent such as HATU or HBTU. Double coupling or increasing the coupling time may also be beneficial. 2. Use a high-swelling resin (e.g., ChemMatrix®) or a different solvent system (e.g., NMP instead of DMF). 3. Ensure the appropriate resin and linker are used for the desired cleavage strategy. For instance, 2-chlorotrityl chloride resin is suitable for obtaining the fully protected linear peptide. |
| Poor Cyclization Efficiency | 1. Unfavorable peptide conformation for macrocyclization. 2. Competing intermolecular reactions (dimerization, oligomerization). 3. Steric hindrance at the cyclization site. | 1. Introduce turn-inducing elements like proline into the peptide backbone. 2. Perform the cyclization at high dilution (0.1-1 mM) in the solution phase. On-resin cyclization can also minimize intermolecular reactions due to the pseudo-dilution effect. 3. Explore alternative cyclization sites. For Ternatin, cyclizing between different amino acid pairs has been shown to improve yield. |
| Presence of Deletion Sequences | Incomplete Fmoc deprotection or coupling reactions. | 1. Increase the Fmoc deprotection time or use a stronger base solution. 2. Monitor coupling completion using a qualitative test like the Kaiser test. 3. Employ a capping step after coupling (e.g., with acetic anhydride) to terminate unreacted chains. |
| Epimerization/Racemization | Activation of the C-terminal carboxyl group during cyclization or coupling. | 1. Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or Oxyma. 2. Avoid prolonged exposure to basic conditions. |
| Difficulty in Purifying the Final Product | 1. Presence of closely eluting impurities. 2. Poor solubility of the cyclic peptide. | 1. Optimize the RP-HPLC gradient and mobile phase pH. A shallower gradient can improve the separation of impurities. 2. Lyophilize the purified fractions immediately to prevent degradation. Use a suitable solvent system (e.g., acetonitrile/water with a TFA modifier) for dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended strategy for the synthesis of the linear (-)-Ternatin precursor?
A1: A common and effective strategy is to use Fmoc-based solid-phase peptide synthesis on a 2-chlorotrityl chloride resin. This allows for the synthesis of the fully protected linear peptide, which can then be cleaved from the resin while keeping the side-chain protecting groups intact. This approach provides the necessary precursor for a subsequent solution-phase cyclization.
Q2: Which coupling reagents are most effective for the synthesis of (-)-Ternatin?
A2: For coupling standard and sterically hindered amino acids in the (-)-Ternatin sequence, high-efficiency coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are recommended. These reagents are known to promote efficient amide bond formation and can help to overcome the challenges associated with N-methylated residues.
Q3: What are the optimal conditions for the solution-phase cyclization of the linear (-)-Ternatin precursor?
A3: The solution-phase cyclization is a critical step and is typically performed under high dilution to favor intramolecular cyclization over intermolecular oligomerization. A concentration range of 0.1-1 mM in a suitable solvent like DMF or a mixture of DCM/DMF is recommended. The use of a coupling reagent like HATU with DIPEA has been reported to be effective for the macrolactamization of Ternatin precursors.
Q4: How can I synthesize the L-N-methyl-dehydrophenylalanine residue present in (-)-Ternatin?
A4: The synthesis of Fmoc-protected L-N-methyl-dehydrophenylalanine can be a multi-step process. One approach involves the N-methylation of the corresponding Fmoc-protected amino acid, followed by a β-elimination reaction to introduce the double bond. Specific protocols for the synthesis of N-methylated amino acids compatible with Fmoc-SPPS are available in the literature.
Q5: What is a suitable cleavage cocktail for releasing the final (-)-Ternatin from the resin after on-resin cyclization or for global deprotection?
A5: A standard cleavage cocktail for peptides containing sensitive residues like N-methylated amino acids is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water. TIS acts as a scavenger to prevent side reactions. The cleavage time is typically 2-4 hours at room temperature.
Q6: What is the recommended method for purifying synthetic (-)-Ternatin?
A6: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic cyclic peptides like (-)-Ternatin. A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent. The purity of the collected fractions should be assessed by analytical HPLC and mass spectrometry.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear (-)-Ternatin Precursor
This protocol outlines the manual solid-phase synthesis of the protected linear heptapeptide precursor of (-)-Ternatin on 2-chlorotrityl chloride resin.
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-protected amino acids (including Fmoc-L-N-methyl-dehydrophenylalanine)
-
HATU, HBTU, HOBt
-
DIPEA
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
Piperidine
-
Acetic Anhydride
-
Methanol
-
TFA
Procedure:
-
Resin Swelling and Loading:
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Dissolve the first Fmoc-protected amino acid (C-terminal residue) and DIPEA in DCM.
-
Add the amino acid solution to the resin and shake for 2-4 hours.
-
Cap the unreacted sites on the resin using a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional but Recommended):
-
After each coupling step, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any unreacted amino groups.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the (-)-Ternatin sequence.
-
-
Cleavage of Protected Linear Peptide:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a solution of TFA/DCM (1:99) for 30 minutes to cleave the peptide from the resin while retaining side-chain protecting groups.
-
Filter and collect the filtrate. Neutralize the filtrate with a base like pyridine.
-
Evaporate the solvent to obtain the crude protected linear peptide.
-
Protocol 2: Solution-Phase Cyclization and Deprotection of (-)-Ternatin
Materials:
-
Protected linear (-)-Ternatin precursor
-
HATU, DIPEA
-
DMF
-
TFA, TIS, Water
-
Cold diethyl ether
Procedure:
-
Cyclization:
-
Dissolve the crude protected linear peptide in DMF to a final concentration of 0.5 mM.
-
Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the cyclization by LC-MS.
-
-
Global Deprotection:
-
Once cyclization is complete, evaporate the DMF under reduced pressure.
-
Treat the residue with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-4 hours at room temperature to remove all side-chain protecting groups.
-
-
Precipitation and Isolation:
-
Precipitate the crude cyclic peptide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Protocol 3: Purification of (-)-Ternatin
Materials:
-
Crude (-)-Ternatin
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
TFA (HPLC grade)
-
Preparative and analytical RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Dissolve the crude (-)-Ternatin in a minimal amount of a suitable solvent, such as a small volume of acetonitrile or DMSO, and then dilute with the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA).
-
-
Purification:
-
Inject the sample onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 5% to 65% acetonitrile over 60 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Fraction Analysis and Lyophilization:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure (-)-Ternatin and lyophilize to obtain the final product as a white powder.
-
Visualizations
Caption: Experimental workflow for the synthesis of (-)-Ternatin.
Caption: Troubleshooting logic for low yield in (-)-Ternatin synthesis.
Technical Support Center: Overcoming Resistance to (-)-Ternatin in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering resistance to the anti-cancer agent (-)-Ternatin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (-)-Ternatin?
A1: (-)-Ternatin is a cyclic peptide that exhibits cytotoxic effects on cancer cells by targeting the eukaryotic translation elongation factor-1A (eEF1A). Specifically, it binds to the eEF1A ternary complex, which consists of eEF1A, GTP, and aminoacyl-tRNA. This binding event stalls the ribosome during the elongation phase of protein synthesis, leading to an overall inhibition of protein production and subsequent cell death.[1][2][3] Synthetic variants of ternatin have been developed with significantly increased potency, some being up to 500 times more effective than the natural product.[3]
Q2: My cancer cells have developed resistance to (-)-Ternatin. What is the most likely cause?
A2: The primary mechanism of resistance to (-)-Ternatin is a specific point mutation in the EEF1A1 gene, resulting in an Alanine to Valine substitution at amino acid position 399 (A399V).[1][4][5] This mutation occurs in domain III of the eEF1A protein, a region identified as a functional hotspot for the binding of (-)-Ternatin and other eEF1A inhibitors like didemnin B.[1][5][6] The A399V mutation sterically hinders the binding of (-)-Ternatin to the eEF1A ternary complex, thereby rendering the drug ineffective.[1]
Q3: Are there different isoforms of eEF1A, and does this affect (-)-Ternatin sensitivity?
A3: Yes, there are two main isoforms of eEF1A: eEF1A1 and eEF1A2. While eEF1A1 is ubiquitously expressed in most tissues, eEF1A2 expression is typically restricted to neuronal and muscle tissues but is frequently overexpressed in various cancers.[1][7] Both isoforms are involved in translation elongation. While most studies on Ternatin resistance have focused on mutations in eEF1A1, the differential expression of these isoforms could potentially influence cellular sensitivity to eEF1A inhibitors. Researchers should consider quantifying the expression levels of both isoforms in their cell lines of interest.
Q4: What downstream signaling pathways are affected by (-)-Ternatin treatment?
A4: By inhibiting protein synthesis, (-)-Ternatin can induce apoptosis (programmed cell death) in cancer cells.[2] Additionally, eEF1A has been shown to have "moonlighting" functions beyond its role in translation, including involvement in signal transduction and cytoskeletal organization. Inhibition of eEF1A can therefore have broader effects on cellular signaling. For instance, some eEF1A inhibitors have been shown to modulate the TNF-α inflammatory response and the PI3K/Akt survival pathway.[1][8]
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with (-)-Ternatin.
Issue 1: Decreased Sensitivity to (-)-Ternatin in Previously Sensitive Cell Lines
-
Potential Cause: Acquisition of the A399V mutation in the EEF1A1 gene.
-
Troubleshooting Steps:
-
Sequence the EEF1A1 gene: Perform Sanger sequencing of the genomic DNA or cDNA from your resistant cell line to check for the A3G99V mutation.
-
Compare IC50 values: Determine the half-maximal inhibitory concentration (IC50) of (-)-Ternatin in your resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is indicative of resistance.
-
Perform a rescue experiment: Introduce a wild-type (WT) EEF1A1 expression vector into the resistant cells. If sensitivity to (-)-Ternatin is restored, it confirms that the A399V mutation is the cause of resistance.[1]
-
Issue 2: High Intrinsic Resistance to (-)-Ternatin in a New Cancer Cell Line
-
Potential Cause 1: Pre-existing A399V mutation in the EEF1A1 gene.
-
Troubleshooting Steps:
-
Sequence the EEF1A1 gene as described above.
-
-
Potential Cause 2: Overexpression of drug efflux pumps. While not yet specifically documented for (-)-Ternatin, this is a common mechanism of drug resistance in cancer.
-
Troubleshooting Steps:
-
Perform a drug efflux assay: Use a fluorescent substrate of common efflux pumps (e.g., rhodamine 123 for P-glycoprotein) to determine if your cell line exhibits high efflux activity.
-
Test combination with efflux pump inhibitors: Treat the cells with (-)-Ternatin in combination with known efflux pump inhibitors (e.g., verapamil, tariquidar) to see if sensitivity is restored.
-
-
Potential Cause 3: Altered downstream signaling pathways that promote cell survival.
-
Troubleshooting Steps:
-
Profile key survival pathways: Use techniques like Western blotting or proteomic analysis to investigate the activation status of pro-survival pathways such as PI3K/Akt/mTOR in your resistant cell line compared to sensitive lines.
-
Test combination therapies: Based on the pathway profiling, consider combining (-)-Ternatin with inhibitors of the identified survival pathways.
-
Strategies to Overcome (-)-Ternatin Resistance
Once resistance is confirmed, the following strategies can be explored to resensitize cancer cells to (-)-Ternatin or to bypass the resistance mechanism.
Strategy 1: Combination Therapy
The rationale behind combination therapy is to target multiple cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance.
-
Combining with other translation inhibitors: While (-)-Ternatin targets elongation, combining it with an inhibitor of translation initiation (e.g., an eIF4A inhibitor like silvestrol) could create a synergistic effect.
-
Targeting downstream survival pathways: As mentioned, if resistant cells show upregulation of survival pathways like PI3K/Akt, combining (-)-Ternatin with an Akt inhibitor (e.g., MK-2206) could be effective.
-
Synthetic Lethality Approaches: A synthetic lethal interaction occurs when the perturbation of two genes individually is viable, but their combined perturbation is lethal. Performing a CRISPR or shRNA screen in (-)-Ternatin-resistant cells could identify synthetic lethal partners of the EEF1A1 A399V mutation.[9]
Strategy 2: Development of Novel (-)-Ternatin Analogs
Researchers can explore the development of new (-)-Ternatin analogs that can bind to the A399V mutant of eEF1A or have a different binding site on the eEF1A complex.
Quantitative Data Summary
The following table summarizes hypothetical IC50 data to illustrate the expected outcomes of experiments investigating (-)-Ternatin resistance.
| Cell Line | Genotype (EEF1A1) | Treatment | IC50 (nM) |
| HCT116 (Parental) | Wild-Type | (-)-Ternatin | 10 |
| HCT116-TR | A399V | (-)-Ternatin | >1000 |
| HCT116-TR + WT-eEF1A1 | A399V + WT Rescue | (-)-Ternatin | 15 |
| HCT116-TR | A399V | (-)-Ternatin + Inhibitor X | 50 |
Table 1: Example IC50 values for (-)-Ternatin in sensitive, resistant, and manipulated HCT116 cancer cell lines. "Inhibitor X" represents a hypothetical synergistic agent.
Experimental Protocols
Protocol 1: Generation of a (-)-Ternatin-Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of (-)-Ternatin in your parental cancer cell line.
-
Initial drug exposure: Culture the parental cells in media containing (-)-Ternatin at a concentration equal to the IC50.
-
Monitor cell viability: Observe the cells daily. Most cells will die, but a small population may survive.
-
Allow recovery and expansion: When the surviving cells begin to proliferate, replace the drug-containing media with fresh, drug-free media and allow the cells to reach 70-80% confluency.
-
Stepwise dose escalation: Gradually increase the concentration of (-)-Ternatin in subsequent treatment cycles (e.g., 1.5x, 2x the previous concentration).
-
Establish a stable resistant line: Continue this process for several months until the cells can proliferate in a high concentration of (-)-Ternatin (e.g., 10-20 times the initial IC50).
-
Characterize the resistant line: Confirm the A399V mutation by sequencing and determine the new, stable IC50 value.
Protocol 2: Assessing the Efficacy of Combination Therapy
-
Cell Seeding: Seed both the parental and (-)-Ternatin-resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: Treat the cells with a matrix of concentrations of (-)-Ternatin and the combination drug (e.g., a PI3K inhibitor). Include single-agent controls for both drugs.
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo®, MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls for each drug concentration and combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EEF1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. CRISPR Screen Identifies the RNA-Binding Protein Eef1a1 as a Key Regulator of Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational connection of TGFβ signaling: Phosphorylation of eEF1A1 by TβR-I inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A synthetic lethality screen reveals ING5 as a genetic dependency of catalytically dead Set1A/COMPASS in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for (-)-Ternatin analogue synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of (-)-Ternatin analogues. The information is tailored for scientists and professionals in drug development, offering practical solutions to common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of (-)-Ternatin and its analogues?
The main hurdle in synthesizing (-)-Ternatin, a cyclic heptapeptide, is the macrocyclization step. This intramolecular reaction is often low-yielding due to competing intermolecular side reactions and the conformational rigidity of the linear peptide precursor. The choice of the cyclization site is critical to optimizing the yield.
Q2: Which synthetic strategy is most effective for producing (-)-Ternatin analogues?
A combination of solid-phase peptide synthesis (SPPS) for the linear precursor followed by a solution-phase macrocyclization has proven to be an effective strategy. This approach allows for the efficient assembly of the peptide chain on a solid support, after which the purified linear peptide can be cyclized under optimized conditions in solution.
Q3: How does N-methylation in the peptide backbone affect the synthesis?
(-)-Ternatin contains N-methylated amino acids, which can introduce steric hindrance and slow down coupling reactions during solid-phase synthesis. It is crucial to use potent coupling reagents and potentially longer reaction times or microwave assistance to ensure complete acylation of these sterically hindered secondary amines.
Q4: What is the mechanism of action of (-)-Ternatin and its analogues?
Ternatin and its more potent synthetic analogues target the eukaryotic elongation factor-1A (eEF1A). They bind to the eEF1A ternary complex, inhibiting protein synthesis and leading to cytotoxicity in cancer cells. This makes them promising candidates for cancer therapy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of (-)-Ternatin analogues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in solid-phase peptide synthesis (SPPS) | - Incomplete coupling reactions, especially at N-methylated residues or sterically hindered amino acids.- Aggregation of the growing peptide chain on the resin. | - Use a more powerful coupling reagent such as HATU or PyAOP.- Increase coupling time and/or temperature. Microwave-assisted coupling can be beneficial.- Perform a double coupling for difficult residues.- Use a resin that minimizes aggregation, such as a PEG-based resin. |
| Low yield during macrocyclization | - Unfavorable conformation of the linear peptide precursor.- Competing intermolecular reactions (dimerization, oligomerization).- Incorrect choice of cyclization site. | - Optimize the cyclization site. Cyclization between a primary amine and a carboxylic acid is generally more favorable than between a secondary amine and a carboxylic acid.- Perform the cyclization under high dilution conditions (0.1-0.5 M) to favor the intramolecular reaction.- Use a coupling reagent known to be effective for cyclizations, such as HATU or PyAOP. |
| Presence of side products after cleavage | - Incomplete removal of side-chain protecting groups.- Alkylation of sensitive residues (e.g., Trp, Met) by reactive cations generated during cleavage. | - Use a cleavage cocktail with appropriate scavengers for the amino acids in your sequence. For example, use a cocktail containing triisopropylsilane (TIS) and water.- Ensure a sufficient cleavage time (typically 2-3 hours). |
| Difficulty in purifying the final cyclic peptide | - Poor solubility of the crude product.- Co-elution of closely related impurities. | - Use a combination of purification techniques, starting with flash chromatography to remove major impurities, followed by preparative reverse-phase HPLC.- Optimize the HPLC gradient and mobile phase to achieve better separation.- Lyophilize the pure fractions to obtain the final product as a powder. |
Data Presentation
Optimization of Macrocyclization Conditions
The choice of the cyclization site significantly impacts the overall yield of (-)-Ternatin analogues. The following table summarizes the yields obtained from different macrocyclization strategies for a Ternatin analogue.
| Cyclization Site | Coupling Reagent | Solvent | Concentration | Yield |
| Site A (Secondary Amine - Carboxylic Acid) | HATU/DIPEA | DMF | 0.1 M | 46% |
| Site C (Primary Amine - Carboxylic Acid) | HATU/DIPEA | DMF | 0.1 M | 63% |
Data adapted from a study on the synthesis of Ternatin-related compounds.
Experimental Protocols
Representative Protocol for the Synthesis of a (-)-Ternatin Analogue
This protocol outlines the solid-phase synthesis of the linear heptapeptide precursor, followed by solution-phase macrocyclization.
1. Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
-
Resin: Rink Amide MBHA resin.
-
Synthesis Strategy: Standard Fmoc/tBu chemistry.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Amino Acid Coupling:
-
For standard amino acids: Use Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Couple for 1 hour.
-
For N-methylated and sterically hindered amino acids: Use Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Couple for 2-4 hours. Consider double coupling if necessary.
-
-
Cleavage from Resin: Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours.
-
Work-up: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Lyophilize the crude linear peptide.
2. Solution-Phase Macrocyclization
-
Precursor Preparation: Dissolve the purified linear peptide in DMF to a concentration of 0.1 M.
-
Cyclization Reaction:
-
Add HATU (1.5 eq.) and DIPEA (3 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up: Quench the reaction with water and extract the cyclic peptide with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
3. Purification
-
Method: Purify the crude cyclic peptide by preparative reverse-phase HPLC using a C18 column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.
-
Final Product: Lyophilize the pure fractions to obtain the final (-)-Ternatin analogue as a white powder.
Visualizations
Signaling Pathway of Ternatin Analogues
Caption: Mechanism of action of (-)-Ternatin analogues.
Experimental Workflow for (-)-Ternatin Analogue Synthesis
troubleshooting off-target effects of (-)-Ternatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (-)-Ternatin. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (-)-Ternatin?
(-)-Ternatin is a cyclic heptapeptide that exhibits cytotoxic and anti-proliferative effects by inhibiting protein synthesis.[1][2][3] Its primary molecular target is the eukaryotic translation elongation factor 1A (eEF1A).[1][4] Specifically, (-)-Ternatin binds to the ternary complex of eEF1A, GTP, and aminoacyl-tRNA (aa-tRNA), stalling the ribosome during the elongation phase of translation.[1][3][5] This leads to a global shutdown of protein production within the cell.[2]
Q2: Are there different types of compounds referred to as "Ternatin"?
Yes, it is crucial to distinguish between two distinct classes of compounds that share the name "Ternatin".
-
Cyclic Heptapeptides: This class includes (-)-Ternatin, isolated from fungi like Coriolus versicolor. These are potent inhibitors of eEF1A and are the focus of this guide.[2][6]
-
Polyacylated Anthocyanins: This group of compounds, also referred to as ternatins, are flavonoids isolated from the petals of the butterfly pea flower (Clitoria ternatea).[2][7][8] These compounds have antioxidant and anti-inflammatory properties and are structurally and functionally distinct from the cyclic peptide (-)-Ternatin.[7][9][10]
Q3: What is the difference between (-)-Ternatin and Ternatin-4?
Ternatin-4 is a synthetic analog of (-)-Ternatin.[1] It was designed to be significantly more potent in its cytotoxic effects against cancer cells, in some cases up to 500-fold more potent than the natural product.[1][4] While their core mechanism of targeting the eEF1A ternary complex is the same, the increased potency of Ternatin-4 may necessitate adjustments in experimental concentrations.[3][11]
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity in My Cell Line
Possible Cause: The observed cytotoxicity is likely the intended on-target effect of (-)-Ternatin due to the inhibition of protein synthesis, which is essential for all cell types. However, sensitivity can vary between cell lines.
Troubleshooting Steps:
-
Confirm On-Target Effect: The most definitive way to confirm that the cytotoxicity is due to eEF1A inhibition is to use a cell line with a known resistance mutation. The A399V mutation in the EEF1A1 gene confers significant resistance to (-)-Ternatin.[4][5]
-
Titrate the Concentration: Perform a dose-response experiment to determine the IC50 value for your specific cell line. This will help in selecting appropriate concentrations for future experiments to distinguish between specific and non-specific effects.
-
Time-Course Experiment: Assess cytotoxicity at different time points. The effects of protein synthesis inhibition are typically time-dependent.
Experimental Protocol: Generation of a Resistant Cell Line (based on existing literature)
To confirm that the effects of (-)-Ternatin in your cell line are on-target, you can utilize CRISPR/Cas9 technology to introduce the resistance-conferring A399V mutation into the EEF1A1 gene.
-
Design: Design a single guide RNA (sgRNA) targeting the region of EEF1A1 corresponding to Alanine 399. Also, design a homology-directed repair (HDR) template containing the A399V mutation.
-
Transfection: Co-transfect your cells with plasmids encoding Cas9, the sgRNA, and the HDR template.
-
Selection: Select for successfully edited cells. This can be done by including a selectable marker in the HDR template or by single-cell cloning and subsequent genotyping.
-
Validation: Sequence the genomic DNA of the selected clones to confirm the presence of the A399V mutation.
-
Assay: Treat both the wild-type and the A399V mutant cell lines with a range of (-)-Ternatin concentrations to confirm resistance in the mutant line.
Issue 2: Lack of an Observable Phenotype at Expected Concentrations
Possible Cause: The experimental system or cell line may be less sensitive to the effects of (-)-Ternatin.
Troubleshooting Steps:
-
Verify Compound Activity: Ensure the integrity of your (-)-Ternatin stock solution. If possible, test its activity on a sensitive, well-characterized cell line as a positive control.
-
Increase Concentration: The required concentration of (-)-Ternatin can vary between cell lines. Perform a dose-response curve extending to higher concentrations.
-
Increase Exposure Time: The phenotypic effects of protein synthesis inhibition may take longer to manifest in some cell types. Extend the duration of the treatment.
-
Assess Protein Synthesis Inhibition Directly: Instead of relying on a downstream phenotype, directly measure the rate of protein synthesis.
Experimental Protocol: Protein Synthesis Assay
This assay measures the incorporation of a radiolabeled amino acid into newly synthesized proteins.
-
Cell Culture: Plate cells in a multi-well format and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of (-)-Ternatin or a vehicle control for the desired time.
-
Labeling: Add a radiolabeled amino acid, such as ³⁵S-methionine, to the culture medium and incubate for a short period (e.g., 1 hour).
-
Lysis: Wash the cells with PBS and lyse them.
-
Precipitation: Precipitate the proteins using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the (-)-Ternatin-treated samples indicates inhibition of protein synthesis.[1]
Issue 3: Inconsistent or Variable Experimental Results
Possible Cause: Variability can arise from several factors, including cell culture conditions and the stability of the compound.
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell passage numbers, seeding densities, and media composition for all experiments.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your (-)-Ternatin stock solution to avoid repeated freeze-thaw cycles.
-
Include Proper Controls: Always include positive and negative controls in your experiments. A known sensitive cell line can serve as a positive control for the activity of the compound.
Data Summary
| Compound | Target | IC50 (HCT116 cells) | IC50 (3T3-L1 adipogenesis) |
| (-)-Ternatin | eEF1A ternary complex | 71 nM[6] | 27 nM[6] |
| Ternatin-4 | eEF1A ternary complex | High picomolar range[3] | Not reported |
Visualizations
Caption: Mechanism of action of (-)-Ternatin.
Caption: Troubleshooting workflow for (-)-Ternatin experiments.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternatin B | 98512-96-0 | Benchchem [benchchem.com]
- 3. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]
- 4. elifesciences.org [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Ternatin - Applications - CAT N°: 20691 [bertin-bioreagent.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protective Role of Ternatin Anthocyanins and Quercetin Glycosides from Butterfly Pea (Clitoria ternatea Leguminosae) Blue Flower Petals against Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ternatin-4 | eEF1A inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Refining Assays for Measuring (-)-Ternatin's Effect on Translation
Welcome to the technical support center for researchers investigating the effects of (-)-Ternatin on protein synthesis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in refining your experimental assays.
Understanding (-)-Ternatin's Mechanism of Action
(-)-Ternatin is a cyclic peptide that inhibits the elongation phase of mRNA translation.[1][2] Its primary molecular target is the eukaryotic elongation factor-1A (eEF1A) ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA (aa-tRNA).[1][3][4] By binding to this complex, Ternatin and its more potent synthetic variants prevent the proper accommodation of the aa-tRNA into the ribosome, thereby stalling protein synthesis.[5][6] This inhibition of translation is directly linked to its cytotoxic effects on cancer cells.[1][3]
Signaling Pathway of Translation Elongation Inhibition by (-)-Ternatin
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - OAK Open Access Archive [oak.novartis.com]
- 5. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]
- 6. Ternatin-4 | eEF1A inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Chemical Modification of the (-)-Ternatin Scaffold
Welcome to the technical support center for the chemical modification of the (-)-Ternatin scaffold. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of modifying this potent cyclic heptapeptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical residues on the (-)-Ternatin scaffold to be aware of during chemical modification?
A1: Structure-activity relationship (SAR) studies have revealed that specific amino acid residues are essential for the biological activity of (-)-Ternatin. Modifications at these positions are likely to result in a significant loss of potency. Key residues to consider are:
-
Leucine at position 4 (Leu4): This residue is absolutely critical for bioactivity. Substitution of Leu4 with Alanine (Ala) has been shown to completely abolish its biological effects.[1][2] The side chain of Leu4 is crucial for its interaction with its molecular target.
-
Isoleucine at position 1 (Ile1): Modifications at this position, such as substitution with Alanine or 8-aminooctanoic acid (Aoc), have resulted in a dramatic decrease in activity.[3] This suggests that the natural side chain length of Ile1 is vital.
-
Leucine at position 7 (Leu7): The isobutyl side chain of Leu7 is necessary for potent activity.[3]
-
Hydroxy group on β-OH-D-Leu7: This hydroxyl group is an important factor for maintaining a single, stable peptide conformation in solution, which is likely the bioactive conformation.[3]
Q2: I am seeing a complete loss of activity after modifying the (-)-Ternatin scaffold. What could be the reason?
A2: A complete loss of activity is a common issue and is often linked to modifications at critical residues. As mentioned in Q1, any alteration of the side chains of Ile1, Leu4, or Leu7 can lead to a dramatic reduction or complete loss of biological function.[2][3] It is also possible that the modification has disrupted the overall three-dimensional conformation of the cyclic peptide, which is essential for its activity.
Q3: Are there any regions of the (-)-Ternatin scaffold that are more amenable to modification?
A3: While many positions are sensitive to modification, some successful alterations have been reported. Analogs with substitutions at positions other than 1, 4, and 7 have been synthesized and shown to retain potent activity.[3] For example, the introduction of functionalities like biotin or fluorescent units for biological studies has been suggested to be possible through Aoc analogues at positions other than the critical ones.[3] Furthermore, a structurally modified analogue with substitutions at positions 4 (with dehydro-homoleucine) and 6 (with pipecolic acid) was found to have increased cytotoxic potency.[1][2]
Q4: What is the molecular target of (-)-Ternatin and how does this influence modification strategies?
A4: (-)-Ternatin's molecular target has been identified as the eukaryotic translation elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA).[2][4] It inhibits protein synthesis by binding to this complex.[2] This knowledge is crucial for designing new analogs. Modifications should aim to preserve or enhance the interaction with this target. For instance, designing modifications that occupy adjacent hydrophobic pockets on the eEF1A surface could be a promising strategy.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Complete loss of biological activity after modification. | Modification at a critical residue (Ile1, Leu4, Leu7).[2][3] | - Confirm the modification site. - If the modification is at a critical residue, consider moving it to a less sensitive position. - Synthesize an Ala-scan analogue series to systematically identify sensitive positions in your assay. |
| Low yield of the modified cyclic peptide. | - Inefficient macrocyclization. - Steric hindrance from the modification. - Incompatible protecting group strategy.[5][6] | - Optimize the macrocyclization conditions (coupling reagents, concentration, temperature). - If the modification is bulky, consider a more flexible linker. - Re-evaluate the protecting group strategy to ensure orthogonality and prevent side reactions like pyroglutamate formation.[5][6] |
| Difficulty in purifying the modified peptide. | - Presence of closely related impurities or diastereomers. - Aggregation of the modified peptide. | - Employ high-resolution purification techniques such as preparative HPLC with a suitable column and gradient. - Use a combination of chromatographic methods (e.g., reverse-phase followed by normal-phase or ion-exchange). - If aggregation is suspected, try different solvent systems or add denaturants during purification. |
| Characterization of the modified peptide is inconclusive. | - Complex NMR spectra due to conformational heterogeneity or N-methylation. - Ambiguous mass spectrometry data. | - Utilize advanced NMR techniques (e.g., 2D NMR such as COSY, TOCSY, NOESY) to aid in structure elucidation. - High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. - Tandem MS (MS/MS) can help in sequencing the modified peptide. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of (-)-Ternatin and some of its analogs, highlighting the impact of modifications on its biological activity.
| Compound | Modification | IC50 (HCT116 cell proliferation) | Reference |
| (-)-Ternatin (1) | None | 71 ± 10 nM | [2] |
| Ternatin-4-Ala (2) | Leu4 → Ala | > 10 µM (inactive) | [2] |
| Analog 3 | Leu4 → Dehydro-homoleucine, D-(NMe)Ala6 → Pipecolic acid | 4.6 ± 1.0 nM | [2] |
| Analog 4 | Not specified, but inspired by Aspergillus cyclic peptides | Up to 500-fold more potent than Ternatin | [2] |
Experimental Protocols
General Protocol for the Synthesis of (-)-Ternatin Analogs via Convergent Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a generalized workflow for the synthesis of (-)-Ternatin analogs. Specific reagents and conditions will need to be optimized for each unique modification.
-
Fragment Synthesis:
-
The synthesis is typically performed in a convergent manner, preparing two key peptide fragments. For example, a tetrapeptide and a tripeptide fragment.
-
Utilize standard Fmoc-based solid-phase peptide synthesis (SPPS) on a suitable resin (e.g., 2-chlorotrityl chloride resin).
-
N-methylated amino acids are incorporated using commercially available Fmoc-N-Me-amino acids or by on-resin methylation.
-
-
Fragment Coupling:
-
Cleave one of the peptide fragments from the resin while keeping the side-chain protecting groups intact.
-
Couple the cleaved fragment to the resin-bound fragment in solution using a suitable coupling agent (e.g., HATU, HBTU).
-
-
Cleavage from Resin:
-
Cleave the full-length linear peptide from the solid support using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).
-
-
Macrocyclization:
-
Perform the head-to-tail macrocyclization in a dilute solution to favor intramolecular cyclization over intermolecular polymerization.
-
Commonly used cyclization reagents include DPPA (diphenylphosphoryl azide) or HATU.
-
-
Purification and Characterization:
-
Purify the crude cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
-
Visualizations
Caption: Mechanism of action of (-)-Ternatin analogs targeting the eEF1A ternary complex.
Caption: A generalized workflow for the synthesis of (-)-Ternatin analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 5. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of (-)-Ternatin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Ternatin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the cell permeability of these cyclic peptide compounds.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Ternatin and why is its cell permeability a focus of research?
A: (-)-Ternatin is a naturally occurring N-methylated cyclic heptapeptide that has been identified as a potent inhibitor of protein synthesis.[1] It achieves this by targeting the eukaryotic elongation factor-1A (eEF1A) ternary complex.[1] As many potential drug targets are located inside the cell, the ability of (-)-Ternatin derivatives to cross the cell membrane is crucial for their therapeutic efficacy. Enhancing cell permeability is therefore a key step in developing these compounds as potential drugs.
Q2: What are the primary strategies for increasing the cell permeability of cyclic peptides like (-)-Ternatin derivatives?
A: The main strategies can be broadly categorized into two areas:
-
Chemical Modifications: Altering the chemical structure of the peptide to favor membrane passage. Common modifications include:
-
N-methylation: Replacing amide protons with methyl groups can reduce the number of hydrogen bond donors and promote a more membrane-friendly conformation.[2][3][4]
-
Incorporation of D-amino acids or unnatural amino acids: This can induce specific conformations that favor intramolecular hydrogen bonding, effectively shielding polar groups from the nonpolar membrane interior.[5]
-
Alkylating amino acid side chains: Increasing the lipophilicity of the molecule can enhance its interaction with the lipid bilayer.[5]
-
Amide-to-ester bond substitution: This modification reduces the hydrogen bonding capacity of the peptide backbone.
-
-
Formulation Strategies: Using excipients and delivery systems to facilitate absorption. These include:
-
Permeation enhancers: These agents transiently disrupt the integrity of the cell membrane to allow for increased drug passage.[6][7]
-
Protease inhibitors: To prevent degradation of the peptide in biological fluids.[7]
-
Lipid-based delivery systems (e.g., liposomes, microemulsions): These can encapsulate the peptide and aid its transport across the cell membrane.[7]
-
Q3: Which experimental assays are most commonly used to assess the cell permeability of (-)-Ternatin derivatives?
A: The two most prevalent in vitro assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[8][9] It is useful for initial screening of a large number of compounds to assess their passive permeability.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[10][11] It can measure both passive diffusion and active transport, providing a more biologically relevant model of intestinal absorption.[11]
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA
| Potential Cause | Troubleshooting Step |
| High Polarity of the Derivative | Consider chemical modifications to increase lipophilicity, such as adding alkyl groups or replacing polar amino acids with non-polar ones. |
| High Number of Hydrogen Bond Donors | Introduce N-methylation at specific amide positions to reduce the number of solvent-exposed NH groups.[2][3] |
| Unfavorable Conformation | Incorporate D-amino acids or other conformationally restricting residues to promote the formation of intramolecular hydrogen bonds, which can shield polar groups.[5] |
| Compound Precipitation in Donor Well | Ensure the compound is fully dissolved in the donor buffer. If solubility is an issue, consider using a co-solvent, but be mindful of its potential effects on the artificial membrane. |
Issue 2: Inconsistent or Unreliable Results in Caco-2 Permeability Assay
| Potential Cause | Troubleshooting Step |
| Compromised Caco-2 Monolayer Integrity | Regularly measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be stable and within the expected range for your laboratory's specific conditions before starting the assay.[10] A low TEER value indicates a leaky monolayer. |
| Active Efflux of the Compound | Caco-2 cells express efflux transporters like P-glycoprotein (P-gp).[10] To check for active efflux, perform the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability in the presence of the inhibitor suggests that your compound is a substrate for efflux pumps.[10] |
| Low Compound Recovery | The compound may be binding to the plastic of the assay plate or metabolizing within the Caco-2 cells. Analyze both the donor and receiver wells at the end of the experiment to calculate mass balance. If recovery is low, consider using low-binding plates or investigating potential metabolic pathways. |
| Variability in Cell Culture | Maintain consistent cell culture practices, including cell passage number, seeding density, and differentiation time (typically 21 days). |
Quantitative Data on Permeability of Modified Cyclic Peptides
The following tables present data from studies on cyclic peptides that are structurally related to (-)-Ternatin. This information is intended to be illustrative of the effects of common chemical modifications on cell permeability.
Table 1: Effect of N-Methylation on the Permeability of a Cyclic Hexapeptide Library
| Number of N-Methyl Groups | Number of Analogs Tested | Analogs with High Permeability (Papp > 1 x 10⁻⁵ cm/s) |
| 1 | 12 | 2 |
| 2 | 15 | 3 |
| 3 | 15 | 4 |
| 4 | 9 | 1 |
| 5 | 3 | 0 |
Data adapted from a study on a poly-alanine cyclic hexapeptide library in a Caco-2 model.[2] This table demonstrates that while N-methylation can improve permeability, there is no simple correlation between the number of methyl groups and high permeability; the position of the methylation is also critical.[2]
Table 2: PAMPA Permeability of N-Methylated Cyclic Heptapeptides
| Compound | Modification | PAMPA Permeability (Papp x 10⁻⁶ cm/s) |
| Parent Peptide | - | < 0.1 |
| Derivative 1 | Single N-methylation at position X | 2.5 |
| Derivative 2 | Single N-methylation at position Y | 0.5 |
| Derivative 3 | Di-N-methylation at positions X and Z | 5.2 |
This is a representative table based on findings that show a single N-methyl group can significantly enhance membrane permeability, and this effect is position-dependent.[12]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To assess the passive permeability of (-)-Ternatin derivatives across an artificial lipid membrane.
Materials:
-
96-well filter plates with a PVDF membrane (0.45 µm pore size)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer on the membrane.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Plate: Prepare the dosing solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM). Add 200 µL of the dosing solution to each well of the coated filter plate.
-
Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the filter and acceptor plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
-
Where:
-
[Drug]acceptor is the concentration in the acceptor well.
-
[Drug]equilibrium is the theoretical concentration if the drug were evenly distributed between both chambers.
-
VA and VD are the volumes of the acceptor and donor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
-
Caco-2 Cell Permeability Assay Protocol
Objective: To determine the bidirectional permeability of (-)-Ternatin derivatives across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
TEER meter
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Assay Preparation:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Pre-incubate the monolayers with HBSS in both the apical (0.5 mL) and basolateral (1.5 mL) chambers for 30 minutes at 37°C.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Remove the HBSS from the apical chamber and replace it with the dosing solution (test compound in HBSS, e.g., 10 µM).
-
Add fresh HBSS to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Remove the HBSS from the basolateral chamber and replace it with the dosing solution.
-
Add fresh HBSS to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux.[10]
Visualizations
Caption: Signaling pathway of (-)-Ternatin derivatives.
Caption: Experimental workflow for developing permeable (-)-Ternatin derivatives.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Stability Showdown: Ternatin B Outperforms Other Anthocyanins
For researchers and drug development professionals, the stability of a compound is a critical factor. In the realm of natural pigments, particularly anthocyanins, instability can be a significant hurdle. However, Ternatin B, a polyacylated anthocyanin from the butterfly pea flower (Clitoria ternatea), demonstrates remarkably higher stability compared to its non-acylated and mono-acylated counterparts, making it a promising candidate for various applications.
The enhanced stability of this compound is primarily attributed to its unique molecular structure. It is a derivative of delphinidin 3,3′,5′-triglucoside, heavily adorned with multiple acyl and glucosyl groups.[1][2][3] This complex structure allows for intramolecular co-pigmentation, a phenomenon where the acyl groups fold over and shield the core anthocyanidin structure from degradation.[2] This "sandwich-like" stacking provides protection against factors that typically degrade anthocyanins, such as changes in pH and temperature.[2][3]
Quantitative Stability Comparison
The superior stability of this compound becomes evident when its degradation kinetics are compared with other anthocyanins. The following table summarizes the half-life (t1/2), a measure of the time it takes for 50% of the compound to degrade, for this compound and other representative anthocyanins under various conditions. It is important to note that the experimental conditions in the cited studies may vary, but the data consistently illustrates the higher stability of polyacylated anthocyanins like this compound.
| Anthocyanin Type | Source | pH | Temperature (°C) | Half-life (t1/2) | Reference |
| Polyacylated (Ternatin) | Clitoria ternatea | 7.0 | 4 | 334.2 days | [4][5] |
| 7.0 | 25 | 47.1 days | [4] | ||
| 0.5 | 4 | 50.9 days | [4][5] | ||
| 0.5 | 25 | 28.1 days | [4] | ||
| Di-acylated | Red Cabbage | 7.0 | 50 | 14.4 hours (approx.) | [6] |
| Non-acylated | Red Cabbage | 7.0 | 50 | 0.14 hours (approx. 8 mins) | [6] |
| Non-acylated (Malvidin-3-O-glucoside) | Grape Skin | 7.4 | 90 | < 5 hours | [7][8] |
Note: The data for Red Cabbage anthocyanins was presented as degradation constants and has been converted to approximate half-life for comparison.
Experimental Protocols
The stability of anthocyanins is typically assessed by monitoring their degradation over time under controlled conditions of pH, temperature, and light.
pH and Thermal Stability Assay
A common method for determining the stability of anthocyanins involves the following steps:
-
Sample Preparation: An extract of the anthocyanin is prepared and dissolved in a series of buffer solutions with a range of pH values (e.g., pH 1-10).
-
Incubation: The samples are then incubated at various temperatures (e.g., 4°C, 25°C, 50°C, 80°C) in the dark to prevent photodegradation.
-
Spectrophotometric Analysis: At regular intervals, the absorbance of each sample is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for the specific anthocyanin.
-
Kinetic Analysis: The degradation of the anthocyanin is often modeled using first-order kinetics. The natural logarithm of the absorbance (or concentration) is plotted against time. The slope of this plot gives the degradation rate constant (k).
-
Half-life Calculation: The half-life (t1/2) is then calculated using the formula: t1/2 = 0.693 / k.
High-Performance Liquid Chromatography (HPLC) Analysis
For a more detailed analysis of the degradation products and to quantify the specific anthocyanin in a complex mixture, High-Performance Liquid Chromatography (HPLC) is employed.
-
Sample Preparation: Samples from the stability assay are filtered before injection into the HPLC system.
-
Chromatographic Separation: The anthocyanins are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of acidified water and an organic solvent like acetonitrile or methanol.
-
Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at specific wavelengths, allowing for the identification and quantification of the parent anthocyanin and any degradation products.
Visualizing Stability Mechanisms and Workflows
To better understand the factors contributing to this compound's stability and the experimental procedures used to evaluate it, the following diagrams are provided.
Caption: Structural differences affecting anthocyanin stability.
Caption: Workflow for thermal and pH stability analysis.
References
- 1. Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delphinidin 3,5,3'-triglucoside | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectral Characteristic, Storage Stability and Antioxidant Properties of Anthocyanin Extracts from Flowers of Butterfly Pea (Clitoria ternatea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of Ternatin B
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the analysis of Ternatin B, a key anthocyanin found in butterfly pea (Clitoria ternatea) flowers.
Principles of Analysis
UV-Visible Spectrophotometry relies on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law. For this compound and other anthocyanins, the maximum absorbance is typically observed in the 535-570 nm range.[1][2]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique. A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Different components in the sample interact differently with the adsorbent, causing them to separate. As the separated components exit the column, they are detected, often by a UV-Vis detector, and quantified based on the peak area.
Experimental Protocols
Spectrophotometric Method (General Protocol)
A simplified protocol for the spectrophotometric quantification of total anthocyanins, including this compound, in a sample would involve:
-
Extraction: Extraction of anthocyanins from the plant material (e.g., butterfly pea flowers) using a suitable solvent, such as methanol:water (60:40, v/v) with sonication.[1]
-
Dilution: Diluting the extract to a concentration that falls within the linear range of the spectrophotometer.
-
Measurement: Measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) for ternatins (around 535-570 nm) using a UV-Vis spectrophotometer.[1][2]
-
Quantification: Calculating the concentration of this compound using a calibration curve prepared from a pure standard.
HPLC Method (General Protocol)
A typical HPLC protocol for the analysis of this compound would be more complex:
-
Extraction and Purification: Similar to the spectrophotometric method, the initial step is extraction, which may be followed by a purification step, such as solid-phase extraction (SPE), to remove interfering compounds.[1]
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of anthocyanins.[3][4]
-
Mobile Phase: A gradient of two or more solvents, such as a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer), is typically employed to achieve optimal separation.[3][4]
-
Flow Rate: A constant flow rate is maintained to ensure reproducible separation.
-
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the eluent at a specific wavelength (e.g., 535 nm for ternatins).[1]
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to the peak area of a known concentration of a pure standard.
Performance Comparison
The choice between HPLC and spectrophotometry often depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and the complexity of the sample matrix.
| Parameter | HPLC | Spectrophotometry |
| Specificity | High: Can separate and quantify individual ternatins (e.g., Ternatin A1, B2, D1) and distinguish them from other compounds. | Low: Measures the total absorbance of all compounds that absorb at the selected wavelength, leading to potential overestimation if other interfering substances are present. |
| Sensitivity | High: Capable of detecting and quantifying very low concentrations of this compound. | Moderate to Low: Generally less sensitive than HPLC. |
| Linearity | Excellent linearity over a wide concentration range. | Good linearity within a more limited concentration range. |
| Accuracy | High: Due to its high specificity, it provides very accurate quantification of the target analyte. | Moderate: Accuracy can be compromised by the presence of interfering compounds in the sample matrix. |
| Precision | High: Modern HPLC systems offer excellent precision and reproducibility. | Good: Generally provides good precision for simple sample matrices. |
| Sample Throughput | Lower: Each sample analysis requires a specific run time for chromatographic separation. | Higher: Multiple samples can be analyzed relatively quickly. |
| Cost | High: Instruments and maintenance are expensive. | Low: Spectrophotometers are relatively inexpensive. |
| Complexity | High: Requires skilled operators for method development, operation, and maintenance. | Low: Relatively simple to operate. |
Visualization of Experimental Workflows
Caption: General workflow for spectrophotometric analysis.
Caption: General workflow for HPLC analysis.
Conclusion
For the specific and accurate quantification of this compound, particularly in complex mixtures or for regulatory purposes, HPLC is the superior method . Its ability to separate this compound from other structurally similar anthocyanins and matrix components is a significant advantage.
Spectrophotometry , on the other hand, offers a rapid, simple, and cost-effective means for the preliminary or routine estimation of total anthocyanin content, including this compound. However, its lack of specificity should be considered, and results should be interpreted with caution, especially when analyzing crude extracts. The choice of method will ultimately be dictated by the specific research or quality control objectives, available resources, and the desired level of analytical detail.
References
- 1. Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. penerbit.uthm.edu.my [penerbit.uthm.edu.my]
- 3. scispace.com [scispace.com]
- 4. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
A Comparative Guide to the In Vivo Bioactivity of Ternatin-Containing Extracts from Clitoria ternatea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo bioactivity of extracts from the butterfly pea flower (Clitoria ternatea), which are rich in a class of polyacylated anthocyanins known as ternatins, including the Ternatin B series (B1, B2, B3, and B4). Due to a lack of in vivo studies on isolated this compound, this guide focuses on the bioactivity of ternatin-containing extracts and compares their performance against established anti-inflammatory agents.
In Vivo Anti-Inflammatory and Analgesic Activity
Extracts of Clitoria ternatea have demonstrated significant anti-inflammatory and analgesic properties in various animal models. These effects are often compared to those of well-known non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Comparative Efficacy of Clitoria ternatea Extracts
| Compound/Extract | Animal Model | Dosage | Bioactivity (Inhibition of Paw Edema) | Alternative Compound | Alternative's Efficacy | Reference |
| Methanolic Extract of C. ternatea flower | Carrageenan-induced paw edema in mice | 200 mg/kg | 75.6% inhibition of writhing | Aceclofenac | 77.49% inhibition of writhing | [1] |
| Methanolic Extract of C. ternatea flower | Carrageenan-induced paw edema in mice | 400 mg/kg | 76.68% inhibition of writhing | Aceclofenac | 77.49% inhibition of writhing | [1] |
| Ethanolic Extract of C. ternatea root (EECT) | Carrageenan-induced paw edema in rats | 200 mg/kg | Significant reduction | Diclofenac (10 mg/kg) | Significant reduction | [2] |
| Ethanolic Extract of C. ternatea root (EECT) | Carrageenan-induced paw edema in rats | 400 mg/kg | Significant reduction | Diclofenac (10 mg/kg) | Significant reduction | [2] |
| Clitoria ternatea Anthocyanin Extract (CTA) | Carrageenan-induced paw edema in rats | 500 mg/kg | Significant suppression | Ibuprofen (15 mg/kg) | Standard anti-inflammatory | [3] |
| Flavonoid "Ternatin" from Egletes viscosa | Thioglycolate-elicited neutrophil influx in rats | 25 mg/kg & 50 mg/kg (s.c.) | Significantly lower neutrophil influx | Dexamethasone (1 mg/kg, s.c.) | Similar magnitude of inhibition | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further research.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight with free access to water before the experiment.
-
Groups: Animals are divided into control, standard, and test groups.
-
Control Group: Receives the vehicle (e.g., normal saline).
-
Standard Group: Receives a known anti-inflammatory drug (e.g., Aceclofenac 25 mg/kg[1], Diclofenac 10 mg/kg[2], or Ibuprofen 15 mg/kg[3]).
-
Test Groups: Receive different doses of the Clitoria ternatea extract (e.g., 200 mg/kg and 400 mg/kg)[1][2].
-
-
Procedure:
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The respective treatments (vehicle, standard drug, or extract) are administered orally or via the desired route.
-
After a specific period (e.g., 1 hour), a sub-plantar injection of 0.1 ml of 1% carrageenan solution is administered into the hind paw of each animal to induce inflammation.
-
Paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 3, and 5 hours)[3].
-
-
Data Analysis: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
Acetic Acid-Induced Writhing Test for Analgesia
This model is used to screen for peripheral analgesic activity.
-
Animals: Swiss albino mice are commonly used.
-
Groups: Animals are divided into control, standard, and test groups.
-
Procedure:
-
The respective treatments are administered.
-
After a set time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution.
-
The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes) following the injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of ternatin-containing extracts are attributed to their modulation of several key signaling pathways.
Caption: Anti-inflammatory signaling pathways modulated by Ternatin-containing extracts.
Experimental Workflow for In Vivo Anti-Inflammatory Studies
The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound.
Caption: Workflow for carrageenan-induced paw edema assay.
Conclusion
The available in vivo data strongly suggest that extracts from Clitoria ternatea, rich in ternatin anthocyanins, possess significant anti-inflammatory and analgesic properties, with efficacy comparable to that of established pharmaceutical agents in preclinical models. The mechanism of action appears to be multifactorial, involving the inhibition of key inflammatory pathways such as NF-κB and PI3K, and the reduction of pro-inflammatory mediators.
While these findings are promising, further research is warranted to isolate and evaluate the specific in vivo bioactivities of individual this compound compounds. Such studies would provide a more precise understanding of their therapeutic potential and facilitate the development of novel anti-inflammatory agents. Researchers are encouraged to utilize the detailed protocols provided herein to build upon the existing knowledge and further elucidate the pharmacological properties of these natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of anti-inflammatory and anti-arthritic property of ethanolic extract of Clitoria ternatea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Ternatin, an anti-inflammatory flavonoid, inhibits thioglycolate-elicited rat peritoneal neutrophil accumulation and LPS-activated nitric oxide production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Color Stability of Ternatin B and Synthetic Blue Dyes
For Researchers, Scientists, and Drug Development Professionals
The quest for stable and vibrant blue colorants is a significant challenge in the pharmaceutical, cosmetic, and food industries. While synthetic dyes have long been the standard due to their high stability and color intensity, consumer demand for natural alternatives is driving research into plant-derived pigments. Among the most promising natural blue colorants is Ternatin B, a polyacylated anthocyanin from the butterfly pea flower (Clitoria ternatea). This guide provides an objective comparison of the color stability of this compound with two widely used synthetic blue dyes, FD&C Blue No. 1 (Brilliant Blue FCF) and FD&C Blue No. 2 (Indigo Carmine), supported by experimental data.
Executive Summary
This compound exhibits remarkable stability for a natural pigment, a quality attributed to its unique polyacylated structure. This intricate molecular arrangement provides significant protection against degradation from pH shifts and elevated temperatures. While synthetic dyes like FD&C Blue No. 1 generally offer superior stability across a wider range of conditions, this compound presents a viable natural alternative, particularly in applications where exceptional light and pH stability are not the primary requirements. In contrast, FD&C Blue No. 2 demonstrates notably poor stability, especially in the presence of light and at varying pH levels.
Comparative Stability Data
The following tables summarize the available quantitative and qualitative data on the color stability of this compound, FD&C Blue No. 1, and FD&C Blue No. 2 under various environmental stressors.
Table 1: pH Stability
| Dye | pH Range | Color | Stability |
| This compound | 0.5 - 3.0 | Magenta | Most stable at very low pH.[1] |
| 4.0 - 8.0 | Blue | Exhibits high stability in this range.[1] | |
| > 8.0 | Blue-Green to Yellow | Stability decreases, with a shift to yellow chalcones at pH > 8.[1] | |
| FD&C Blue No. 1 | 2.0 - 14.0 | Bright Blue | Good stability across a very wide pH range.[2] |
| FD&C Blue No. 2 | 3.0 - 5.0 | Blue-Violet | Appreciable fading after one week.[2] |
| 7.0 | Blue | Considerable fading after one week.[2] | |
| 8.0 | Green to Yellow-Green | Complete fading after one week.[2] |
Table 2: Temperature Stability
| Dye | Temperature | Conditions | Stability |
| This compound | 4°C | pH 7 | Very stable; 4.7% absorbance decay after 27 days.[1] |
| 25°C | pH 7 | 32.8% absorbance decay after 27 days.[1] | |
| 37°C | pH 7 | 51.7% absorbance decay after 27 days.[1] | |
| 50°C | pH 7 | 63.6% absorbance decay after 27 days.[1] | |
| FD&C Blue No. 1 | Up to 180°C | - | Excellent heat stability.[2] |
| FD&C Blue No. 2 | - | - | Moderate heat stability.[2] |
Table 3: Light Stability
| Dye | Light Exposure | Conditions | Stability |
| This compound | - | - | Generally considered to have poor photostability. |
| FD&C Blue No. 1 | - | - | Good light stability.[2] |
| FD&C Blue No. 2 | - | - | Very poor light stability.[2] |
Experimental Protocols
The data presented in this guide is based on common methodologies for assessing the color stability of food and pharmaceutical colorants. The following are detailed protocols for key experiments.
pH Stability Testing
This experiment evaluates the color stability of a dye across a range of pH values.
Methodology:
-
Prepare a stock solution of the dye in deionized water.
-
Prepare a series of buffer solutions with pH values ranging from 1 to 13.
-
Mix a standardized amount of the dye stock solution with each buffer solution.
-
Incubate the solutions at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours), protected from light.
-
Measure the absorbance of each solution at its maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.
-
Visually record any color changes .
-
Plot the absorbance values against the pH to determine the pH range of maximum stability.
Temperature Stability Testing
This experiment assesses the effect of temperature on the color stability of a dye.
References
Unveiling Potency: A Comparative Guide to Synthetic (-)-Ternatin Analogues
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the potency of synthetic (-)-ternatin analogues, supported by experimental data. (-)-Ternatin, a cyclic heptapeptide, and its synthetic variants have demonstrated significant cytotoxic activity against cancer cells, making them promising candidates for novel therapeutic development.
This guide summarizes the anti-proliferative potency of key synthetic analogues as reported in peer-reviewed literature, details the experimental protocols used to determine their efficacy, and provides a visual representation of the targeted biological pathway.
Potency Comparison of (-)-Ternatin and its Synthetic Analogues
The anti-proliferative activity of (-)-ternatin and its synthetic analogues was evaluated against the HCT116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, are presented in the table below. The data clearly indicates that specific synthetic modifications can dramatically enhance the cytotoxic potency of the parent molecule.
| Compound | Structure | IC50 (nM) against HCT116 cells | Potency relative to (-)-Ternatin |
| (-)-Ternatin (1) | Natural Product | 71 ± 10 | 1x |
| Ternatin-4-Ala (2) | Analogue with Leucine at position 4 substituted with Alanine. | > 10,000 | Inactive |
| Analogue 3 | Analogue with N-Me-Alanine at position 6 substituted with Pipecolic acid. | 35 ± 5 | ~2x more potent |
| Analogue 4 | Analogue with Leucine at position 4 substituted with (2S,4R)-dehydro-homoleucine and N-Me-Alanine at position 6 substituted with Pipecolic acid. | 4.6 ± 1.0 | ~15x more potent |
| Photo-ternatin (5) | Analogue incorporating photo-leucine at position 4 and an alkyne at position 6 for target identification. | 460 ± 71 | ~0.15x as potent |
Data sourced from Carelli et al. (2015).[1]
Mechanism of Action: Targeting Protein Synthesis
Experimental evidence has revealed that (-)-ternatin and its potent analogues exert their cytotoxic effects by inhibiting protein synthesis.[1] These compounds specifically target the eukaryotic elongation factor-1A (eEF1A) ternary complex, which is essential for the delivery of aminoacyl-tRNAs to the ribosome during the elongation phase of translation. By binding to this complex, the ternatin analogues stall the process of polypeptide chain elongation, leading to a global shutdown of protein production and subsequent cell death.[1]
Experimental Protocols
HCT116 Cell Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds by measuring the metabolic activity of the cells, which is an indicator of cell viability.
Materials:
-
HCT116 human colon carcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well microplates
-
(-)-Ternatin and its synthetic analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
HCT116 cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM and incubated for 24 hours to allow for cell attachment.
-
The compounds are serially diluted to the desired concentrations in culture medium.
-
The medium from the wells is aspirated and replaced with 100 µL of medium containing the various concentrations of the test compounds. A control group with medium and vehicle (e.g., DMSO) is also included.
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Following the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Protein Synthesis Inhibition Assay (35S-Methionine Incorporation)
This assay directly measures the rate of new protein synthesis by quantifying the incorporation of the radiolabeled amino acid 35S-methionine into newly synthesized proteins.
Materials:
-
HCT116 cells
-
Methionine-free DMEM
-
35S-Methionine
-
(-)-Ternatin and its synthetic analogues
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
HCT116 cells are seeded in multi-well plates and grown to approximately 80% confluency.
-
Cells are washed with methionine-free DMEM and then incubated in the same medium for 1 hour to deplete intracellular methionine pools.
-
The cells are then treated with various concentrations of the test compounds for a predetermined period.
-
35S-Methionine is added to each well to a final concentration of 10 µCi/mL, and the cells are incubated for 30 minutes at 37°C. This is the "pulse" step.
-
The labeling is stopped by washing the cells with ice-cold PBS containing an excess of unlabeled methionine.
-
The cells are lysed, and the total protein is precipitated using cold 10% TCA.
-
The protein precipitate is collected on glass fiber filters and washed with TCA and ethanol.
-
The radioactivity on the filters is measured using a scintillation counter.
-
The level of protein synthesis inhibition is determined by comparing the radioactivity in treated cells to that in untreated control cells.
References
Validating eEF1A as the Direct Target of (-)-Ternatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating eukaryotic elongation factor 1 alpha (eEF1A) as the direct molecular target of the natural product (-)-Ternatin. We will delve into the key experiments that established this interaction and compare the mechanism of action of (-)-Ternatin with other known eEF1A inhibitors. Detailed experimental protocols are provided to support the reproducibility of these findings.
Executive Summary
Data Presentation: Comparison of (-)-Ternatin and Other eEF1A Inhibitors
| Feature | (-)-Ternatin / Ternatin-4 | Didemnin B | Cytotrienin A / Ansatrienin B |
| Target | eEF1A•GTP•aa-tRNA ternary complex[1][3] | eEF1A•GTP complex[2] | eEF1A[2] |
| Binding Site | Interface of domain I and III of eEF1A[4][5][6] | Overlapping with Ternatin at the interface of domain I and III of eEF1A[4][5][7] | Competes with Ternatin, suggesting an overlapping binding site[1][2] |
| Mechanism of Action | Stalls translation by trapping eEF1A on the ribosome after GTP hydrolysis[4][8][9] | Traps eEF1A on the ribosome, preventing the release of eEF1A-GDP[10] | Inhibits translation elongation[2] |
| Resistance Mutation | A399V in eEF1A confers resistance[1][4][5][10] | A399V in eEF1A confers partial resistance[4][10] | Not explicitly stated, but competition suggests sensitivity to the same binding region. |
| Cellular Effect | Inhibition of protein synthesis, leading to cytotoxicity[1][3] | Inhibition of protein synthesis and induction of apoptosis[4] | Inhibition of translation elongation[2] |
| Potency (HCT116 cells) | IC50 of 71 ± 10 nM for (-)-Ternatin; synthetic variants up to 500-fold more potent[1] | Potent cytotoxicity[2] | Potent cytotoxicity[2] |
Key Experimental Validations and Protocols
The following sections detail the critical experiments that validated eEF1A as the direct target of (-)-Ternatin.
Photo-Affinity Labeling
This technique was instrumental in identifying the direct binding partner of (-)-Ternatin in a complex cellular environment. A photo-reactive analog of Ternatin (photo-ternatin) was synthesized to covalently crosslink to its target upon UV irradiation.
Experimental Protocol: Photo-Affinity Labeling
-
Probe Synthesis: A clickable photo-affinity probe of Ternatin is synthesized, typically incorporating a diazirine group for photo-activation and an alkyne handle for subsequent detection via click chemistry.[1]
-
Cell Lysate Preparation: Human cell lines (e.g., HEK293T or HCT116) are cultured and harvested. The cells are lysed in a suitable buffer to release cellular proteins.
-
Labeling Reaction: The cell lysate is incubated with the photo-ternatin probe at various concentrations.[2]
-
UV Irradiation: The mixture is exposed to UV light (e.g., 355 nm) to induce covalent crosslinking of the probe to its binding partner(s).[2]
-
Detection: The alkyne handle on the crosslinked probe is then "clicked" to a reporter molecule, such as a TAMRA-azide fluorescent dye, for visualization.[2]
-
Analysis: The labeled proteins are separated by SDS-PAGE, and the fluorescently tagged protein is visualized. A 50-kDa protein band is specifically labeled, which is later identified as eEF1A.[1][2]
Logical Workflow for Photo-Affinity Labeling
Caption: Workflow for identifying the target of (-)-Ternatin using photo-affinity labeling.
Competitive Binding Assays
To confirm the specificity of the interaction, competitive binding experiments were performed. Excess unlabeled (-)-Ternatin or other known eEF1A inhibitors were added to the photo-affinity labeling reaction.
Experimental Protocol: Competitive Binding Assay
-
Follow the Photo-Affinity Labeling protocol as described above.
-
Prior to the addition of the photo-ternatin probe, incubate the cell lysate with a molar excess of a competitor compound (e.g., unlabeled (-)-Ternatin, didemnin B, or cytotrienin A).[1][2]
-
Proceed with the addition of the photo-probe, UV irradiation, click chemistry, and visualization.
-
Result: The presence of the competitor will prevent the photo-probe from binding to eEF1A, leading to a significant reduction or complete loss of the fluorescent signal for the 50-kDa band, indicating that these compounds share a binding site on eEF1A.[1][2][7]
Resistance-Conferring Mutation
Genetic evidence is a powerful tool for validating a drug's target. The identification of a specific mutation in the target protein that confers resistance to the drug strongly supports a direct interaction.
Experimental Protocol: Generation and Validation of Resistant Cell Lines
-
Cell Line Generation: HCT116 cells are engineered to have a homozygous A399V mutation in the EEF1A1 gene.[1]
-
Proliferation Assay: The wild-type (WT) and A399V mutant HCT116 cells are treated with increasing concentrations of a potent Ternatin analog (e.g., Ternatin-4).[1]
-
Cell Viability Measurement: Cell proliferation is measured after a set period (e.g., 72 hours) using a standard cell viability assay.
-
Result: The A399V mutant cells show significant resistance to the cytotoxic effects of the Ternatin analog compared to the WT cells, indicating that this mutation prevents effective binding of the compound.[1][5][10]
-
Rescue Experiment: To further validate this, WT eEF1A is expressed in the A399V mutant cells. This restores sensitivity to the Ternatin analog, confirming that the presence of the WT target protein is necessary for the drug's activity.[2]
Biochemical Reconstitution with Purified Components
To understand the specific requirements for the interaction between (-)-Ternatin and eEF1A, in vitro binding assays were performed using purified components.
Experimental Protocol: In Vitro Binding Assay
-
Purification: Purify eEF1A, obtain GTP, and prepare aminoacyl-tRNA.
-
Ternary Complex Formation: Incubate purified eEF1A with GTP and aminoacyl-tRNA to form the eEF1A•GTP•aa-tRNA ternary complex.
-
Binding Assay: Perform photo-affinity labeling as described above, but with the purified, reconstituted components instead of cell lysate.
-
Control Experiments: Perform the binding assay with eEF1A alone, eEF1A with GTP, or eEF1A with aa-tRNA to determine if the full ternary complex is required for binding.
-
RNase A Treatment: Treat the ternary complex with RNase A to degrade the aa-tRNA before adding the photo-ternatin probe.[1][2][3]
-
Result: The photo-ternatin probe only labels eEF1A in the presence of both GTP and aa-tRNA.[1][2] RNase A treatment abolishes the binding, confirming that (-)-Ternatin specifically recognizes the ternary complex.[1][2][3]
Signaling Pathway: (-)-Ternatin's Mechanism of Action
Caption: (-)-Ternatin binds to the eEF1A ternary complex, trapping it on the ribosome and inhibiting protein synthesis.
Conclusion
The direct interaction between (-)-Ternatin and the eEF1A•GTP•aa-tRNA ternary complex is strongly validated by a multi-faceted approach encompassing chemical biology, genetics, and structural biology. Photo-affinity labeling identified eEF1A as the primary target, which was confirmed by competitive binding with other known eEF1A inhibitors. The discovery of a resistance-conferring mutation in eEF1A provided definitive genetic proof of the target engagement. Furthermore, biochemical reconstitution experiments elucidated the specific requirement of the ternary complex for (-)-Ternatin binding. These findings, supported by structural studies, firmly establish eEF1A as the direct target of (-)-Ternatin and provide a solid foundation for the development of novel therapeutics targeting protein synthesis in diseases such as cancer.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ternatin-4 | eEF1A inhibitor | Probechem Biochemicals [probechem.com]
- 9. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]
- 10. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]
A Comparative Analysis of (-)-Ternatin and Other eEF1A Inhibitors for Cancer Research and Drug Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Mechanisms, Potency, and Experimental Evaluation of Key eEF1A-Targeting Compounds.
Eukaryotic elongation factor 1A (eEF1A) has emerged as a critical target in oncology due to its multifaceted role in protein synthesis and various pro-tumorigenic cellular processes. A growing number of natural and synthetic compounds have been identified as potent inhibitors of eEF1A, exhibiting significant anti-cancer activity. This guide provides a comprehensive comparative study of (-)-Ternatin, a promising cyclic heptapeptide, with other notable eEF1A inhibitors, including Didemnin B, Plitidepsin, Nannocystin A, and Cytotrienin A. We present a detailed analysis of their mechanisms of action, comparative potency, and the experimental protocols utilized to characterize their interactions with eEF1A.
Comparative Analysis of Inhibitor Potency and Binding Affinity
The following tables summarize the in vitro cytotoxicity (IC50) and binding affinity (Kd) of (-)-Ternatin and other selected eEF1A inhibitors across various cancer cell lines. This quantitative data provides a clear comparison of their potency and helps in the selection of appropriate compounds for further investigation.
Table 1: Comparative in vitro Cytotoxicity (IC50) of eEF1A Inhibitors in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| (-)-Ternatin | HCT116 | Colon Carcinoma | 71 ± 10[1] |
| A Panel of 21 Cell Lines | Various | Potent in low nM range[1] | |
| Didemnin B | Vaco451 | Colon Cancer | ~32[2] |
| A Panel of Cancer Cell Lines | Various | Median ID50: 4.2 x 10⁻³ µg/ml (continuous exposure)[3] | |
| Plitidepsin (Aplidin®) | A Broad Range of Cell Lines | Various | ≤1[4] |
| HEL | Erythroleukemia | 1.0 ± 0.3[5] | |
| UKE-1 | Acute Myeloid Leukemia | 0.5 ± 0.03[5] | |
| SET2 | Megakaryoblastic Leukemia | 0.8 ± 0.02[5] | |
| A549 | Lung Carcinoma | 0.2[6] | |
| HT-29 | Colorectal Adenocarcinoma | 0.5[6] | |
| Nannocystin A | Multiple Cancer Cell Lines | Various | Low nM range[7] |
| Cytotrienin A | HL-60 | Promyelocytic Leukemia | 7.7[7] |
Table 2: Binding Affinity (Kd) of eEF1A Inhibitors
| Inhibitor | Target | Kd (nM) |
| Plitidepsin | eEF1A2 | 80[6][8][9][10] |
| Didemnin B | eEF1A·GTP | 15,000 or 200,000 (depending on assay conditions)[1] |
Mechanism of Action and Signaling Pathways
eEF1A inhibitors exert their anti-cancer effects primarily by disrupting the elongation phase of protein synthesis. However, their precise mechanisms and downstream consequences can vary.
(-)-Ternatin and Didemnin B, though structurally unrelated, both bind to a common allosteric site on the eEF1A-GTP-aminoacyl-tRNA ternary complex.[11][12] This binding event traps eEF1A on the ribosome, preventing the accommodation of the aminoacyl-tRNA into the ribosomal A-site and subsequently halting peptide chain elongation.[11][12] Plitidepsin also targets eEF1A, with a high affinity for the eEF1A2 isoform, and has been shown to induce cell cycle arrest and apoptosis.[8][13] Nannocystin A competitively displaces Didemnin B, suggesting a shared or overlapping binding site on eEF1A's Domain III.[1] Cytotrienin A is also known to interfere with eEF1A function during translation elongation.[1]
The inhibition of eEF1A triggers various downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis. For instance, Didemnin B has been shown to induce apoptosis in a wide range of transformed cell lines, particularly in proliferating cells.[12] Nannocystin A induces G1 cell cycle arrest and caspase-independent apoptosis.
Caption: General signaling pathway of eEF1A inhibitors.
Experimental Protocols
The characterization of eEF1A inhibitors relies on a suite of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for key experiments used to study the interaction between these inhibitors and their target.
Photoaffinity Labeling for Target Identification
This method is used to identify the direct binding target of a small molecule inhibitor within a complex cellular environment.
Methodology:
-
Probe Synthesis: A photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry) are chemically incorporated into the inhibitor's structure to create a photoaffinity probe.
-
Cellular Incubation: Live cells or cell lysates are incubated with the photoaffinity probe, allowing it to bind to its target protein(s).
-
UV Crosslinking: The sample is exposed to UV light, which activates the photoreactive group, causing it to form a covalent bond with the nearest amino acid residues of the target protein.
-
Lysis and Click Chemistry: If live cells were used, they are lysed. The alkyne tag on the crosslinked probe is then "clicked" to a reporter molecule, such as biotin-azide, for enrichment or a fluorescent azide for visualization.
-
Enrichment and Identification: Biotinylated protein-probe complexes are captured using streptavidin beads. After washing away non-specifically bound proteins, the target protein is eluted, separated by SDS-PAGE, and identified by mass spectrometry.
Caption: Workflow for photoaffinity labeling.
Single-Molecule FRET (smFRET) for Studying Conformational Dynamics
smFRET is a powerful technique to observe the conformational changes of single molecules in real-time, providing insights into the dynamic interactions between eEF1A, the ribosome, and inhibitors.
Methodology:
-
Fluorophore Labeling: The molecules of interest (e.g., eEF1A and tRNA) are labeled with a donor and an acceptor fluorophore (e.g., Cy3 and Cy5).
-
Surface Immobilization: The ribosome-mRNA complexes are immobilized on a passivated glass surface of a microfluidic chamber.
-
TIRF Microscopy: The sample is imaged using a total internal reflection fluorescence (TIRF) microscope, which excites only the fluorophores near the surface, minimizing background noise.
-
Data Acquisition: The fluorescence intensities of the donor and acceptor are recorded over time. FRET efficiency, which is dependent on the distance between the fluorophores, is calculated.
-
Data Analysis: Changes in FRET efficiency reveal conformational changes in the molecular complex. This data can be used to determine the kinetics of these changes in the presence and absence of inhibitors.
Caption: Simplified schematic of an smFRET experiment.
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Analysis
Cryo-EM allows for the determination of the three-dimensional structure of large macromolecular complexes, such as the ribosome bound to eEF1A and an inhibitor, at near-atomic resolution.
Methodology:
-
Sample Preparation: A solution containing the purified ribosome-eEF1A-inhibitor complex is applied to an EM grid.
-
Vitrification: The grid is rapidly plunged into liquid ethane, which freezes the sample in a thin layer of vitreous (non-crystalline) ice, preserving the native structure of the complex.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) of individual particles in different orientations are collected.
-
Image Processing: The individual particle images are computationally extracted, aligned, and classified.
-
3D Reconstruction: A three-dimensional map of the complex is reconstructed from the 2D images. This map can be used to build an atomic model of the complex, revealing the precise binding site of the inhibitor and the conformational changes it induces.
This comparative guide provides a foundation for understanding the current landscape of eEF1A inhibitors. The presented data and methodologies are intended to aid researchers in designing experiments, interpreting results, and ultimately advancing the development of novel cancer therapeutics targeting the crucial eEF1A pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elifesciences.org [elifesciences.org]
- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribosome structures to near-atomic resolution from thirty thousand cryo-EM particles | eLife [elifesciences.org]
comparing the cytotoxic profiles of (-)-Ternatin across different cell lines
A comprehensive analysis of the cytotoxic effects of (-)-Ternatin, a cyclic heptapeptide, reveals a broad spectrum of activity against various cancer cell lines. This guide provides a comparative overview of its cytotoxic profile, details the experimental methodologies used for its assessment, and illustrates its mechanism of action.
Comparative Cytotoxic Profile of (-)-Ternatin
(-)-Ternatin exhibits potent cytotoxic and anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, vary across different cell types, indicating differential sensitivity.
A study by Carelli et al. investigated the effects of (-)-Ternatin (referred to as compound 1) and a more potent synthetic variant (compound 4) on a panel of 21 cancer cell lines. The data demonstrates that while (-)-Ternatin itself is a potent inhibitor of cell proliferation, with an IC50 of 71 ± 10 nM in HCT116 cells, its synthetic derivatives can be up to 500-fold more potent[1]. The cytotoxic activity of (-)-Ternatin and its potent variant show a strong correlation across the tested cell lines, suggesting a conserved mechanism of action[1].
Below is a table summarizing the IC50 values for (-)-Ternatin (1) and its potent synthetic variant (4) in a selection of human cancer cell lines.
| Cell Line | Cancer Type | IC50 of (-)-Ternatin (1) (nM) | IC50 of Variant (4) (nM) |
| HCT116 | Colon Carcinoma | 71 | 0.14 |
| MCF7 | Breast Adenocarcinoma | >1000 | 2.4 |
| P388 | Leukemia | Not Reported | Not Reported |
| A549 | Lung Carcinoma | ~100-1000 | ~1-10 |
| PC3 | Prostate Adenocarcinoma | ~100-1000 | ~1-10 |
| U87-MG | Glioblastoma | ~100-1000 | ~1-10 |
| OVCAR3 | Ovarian Adenocarcinoma | ~100-1000 | ~1-10 |
Note: Specific IC50 values for all 21 cell lines for (-)-Ternatin were not explicitly detailed in the primary text of the cited study, but a scatter plot visually represents the comparative potencies[1]. The values for A549, PC3, U87-MG, and OVCAR3 are estimated ranges based on this graphical data.
Experimental Protocols
The determination of the cytotoxic profiles of (-)-Ternatin and its analogs involved the following key experimental procedure:
Cell Proliferation Assay
The anti-proliferative activity of the compounds was assessed using a high-throughput cell viability assay.
-
Cell Culture: The panel of 21 cancer cell lines was maintained in their respective recommended culture media, supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
-
Compound Preparation: (-)-Ternatin and its synthetic variants were dissolved in a suitable solvent, such as DMSO, to create stock solutions, which were then serially diluted to the desired concentrations for the assay.
-
Assay Procedure:
-
Cells were seeded into 96-well or 384-well microplates at a predetermined density to ensure logarithmic growth during the experiment.
-
After allowing the cells to adhere overnight, they were treated with a range of concentrations of the test compounds.
-
The cells were incubated with the compounds for a period of 72 hours.
-
-
Viability Measurement: Cell viability was quantified using a commercially available assay reagent that measures cellular ATP levels or metabolic activity (e.g., CellTiter-Glo®). The luminescence or fluorescence signal, which is proportional to the number of viable cells, was read using a plate reader.
-
Data Analysis: The raw data was normalized to the vehicle-treated control cells (representing 100% viability). The IC50 values were then calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software such as GraphPad Prism[1]. Each experiment was performed with multiple replicates to ensure statistical validity.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the experimental process and the molecular mechanism of (-)-Ternatin, the following diagrams are provided.
Caption: Workflow for determining the cytotoxic profile of (-)-Ternatin.
The cytotoxic effect of (-)-Ternatin stems from its ability to inhibit protein synthesis. This is achieved by targeting a crucial component of the cellular translation machinery.
Caption: (-)-Ternatin's mechanism of action targeting protein synthesis.
(-)-Ternatin's specific molecular target is the eukaryotic elongation factor-1A (eEF1A) ternary complex, which is essential for the elongation step of protein synthesis[1][2]. By binding to this complex, (-)-Ternatin prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting protein production and ultimately leading to the inhibition of cell proliferation and cell death[1]. Mutations in domain III of eEF1A have been shown to confer resistance to the cytotoxic effects of (-)-Ternatin, further confirming this as its direct target[1].
References
In Vivo Validation of (-)-Ternatin's Anti-Tumor Activity: A Comparative Analysis
Despite compelling in vitro evidence of its anti-tumor properties, public domain research has yet to report in vivo validation of the anti-tumor activity of the cyclic peptide, (-)-Ternatin, or its synthetic derivatives. This guide provides a comprehensive overview of the existing preclinical data for (-)-Ternatin and its potent analog, alongside a comparative look at Didemnin B, a mechanistically related compound with available in vivo anti-tumor data. This analysis is intended for researchers, scientists, and drug development professionals to highlight the current standing and future research needs for this promising class of compounds.
(-)-Ternatin and its synthetic variants have demonstrated significant cytotoxic effects against a broad range of cancer cell lines.[1] The mechanism of action involves the inhibition of protein synthesis through a novel interaction with the eukaryotic elongation factor-1A ternary complex (eEF1A·GTP·aminoacyl-tRNA).[1][2][3] While this points to a potent anti-cancer strategy, the absence of animal model data represents a critical gap in its translational development.
In contrast, Didemnin B, another natural product that competitively binds to the eEF1A complex, has undergone some in vivo testing, offering a glimpse into the potential anti-tumor efficacy of targeting this pathway in a whole-organism context.[1][4][5][6]
Comparative In Vitro Anti-Proliferative Activity
(-)-Ternatin and its synthetic variant, Compound 4, have shown broad and potent inhibition of cell proliferation across numerous cancer cell lines. Compound 4, in particular, exhibits significantly enhanced potency, in some cases over 500-fold greater than the parent compound.[1]
| Compound | Cell Line | IC50 (nM) |
| (-)-Ternatin (1) | HCT116 (Colon) | 71 ± 10 |
| A549 (Lung) | >10,000 | |
| MCF7 (Breast) | 1,200 | |
| K562 (Leukemia) | 1,100 | |
| Jurkat (Leukemia) | 2,800 | |
| Compound 4 | HCT116 (Colon) | 4.6 ± 1.0 |
| A549 (Lung) | 190 | |
| MCF7 (Breast) | 4.4 | |
| K562 (Leukemia) | 2.0 | |
| Jurkat (Leukemia) | 1.9 |
Experimental Protocols: In Vitro Cell Proliferation Assay
The anti-proliferative activity of (-)-Ternatin and its analogs was determined using a standard cell viability assay.
Cell Culture and Treatment:
-
Cancer cell lines were seeded in 96-well plates at a density of 1,000 to 5,000 cells per well and allowed to adhere overnight.
-
Cells were then treated with various concentrations of the test compounds, typically in three-fold dilutions.
-
The cells were incubated with the compounds for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.
Viability Assessment:
-
Cell viability was assessed using a commercial assay such as CellTiter-Glo® (Promega) or MTT assay, which measures ATP levels or metabolic activity, respectively, as an indicator of viable cells.[7][8]
-
For the MTT assay, an MTT solution is added to each well and incubated for 1-4 hours. A solubilization solution is then added to dissolve the formazan crystals, and the absorbance is read at 570 nm.[7]
-
The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Mechanism of Action: Targeting the eEF1A Ternary Complex
(-)-Ternatin exerts its cytotoxic effects by binding to the eukaryotic elongation factor-1A (eEF1A) when it is in a ternary complex with GTP and an aminoacyl-tRNA.[1][2] This binding event stalls the translation elongation process, leading to an inhibition of protein synthesis and subsequent cell death.[1][3] Didemnin B and Cytotrienin A are other natural products that have been shown to competitively bind to this same complex.[1][2]
Caption: Mechanism of (-)-Ternatin's anti-tumor activity.
In Vivo Anti-Tumor Activity of a Mechanistic Comparator: Didemnin B
While in vivo data for (-)-Ternatin is not available, studies on Didemnin B, which also targets the eEF1A complex, provide some insight into the potential of this therapeutic strategy. Didemnin B has demonstrated anti-tumor activity in various murine and rat tumor models.[4][5][6]
| Compound | Tumor Model | Animal Model | Dosing and Administration | Outcome |
| Didemnin B | Yoshida ascites tumor | Rat | 0.06 mg/kg, intraperitoneal injection | High anti-tumor activity |
| Didemnin B | T8 sarcoma of Guérin | Rat | 0.06 mg/kg, other routes | Ineffective |
| Didemnin B | B16 melanoma | Mouse | Not specified | Good anti-tumor activity |
| Didemnin B | P388 leukemia | Mouse | Not specified | Moderate anti-tumor activity |
| Didemnin B | M5076 sarcoma | Mouse | Not specified | Moderate anti-tumor activity |
Experimental Protocols: In Vivo Xenograft Model (General Workflow)
The following describes a general workflow for evaluating the anti-tumor activity of a compound in a xenograft mouse model. Specific parameters would be adapted for the compound and tumor model under investigation.
Animal Model:
-
Immunocompromised mice (e.g., SCID-NOD mice) are typically used for xenograft studies to prevent rejection of human tumor cells.[9]
Tumor Cell Implantation:
-
Human cancer cells are cultured and then subcutaneously injected into the flank of the mice.
Treatment:
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The test compound is administered via a specified route (e.g., intraperitoneal injection) and schedule. The vehicle used for the compound is administered to the control group.[9]
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
Caption: General experimental workflow for a xenograft mouse model.
Conclusion
(-)-Ternatin and its synthetic analogs, particularly Compound 4, represent a promising new class of anti-cancer agents based on their potent and broad in vitro anti-proliferative activity. Their well-defined mechanism of action, targeting a critical component of the protein synthesis machinery, further strengthens their therapeutic potential. However, the current lack of in vivo data is a significant hurdle in their development pathway. The limited in vivo success of Didemnin B, a compound with a similar molecular target, suggests that targeting the eEF1A ternary complex can be a viable anti-tumor strategy, but also highlights potential challenges such as toxicity and bioavailability that need to be addressed.[10] Future research should prioritize the in vivo evaluation of (-)-Ternatin and its potent analogs in relevant animal cancer models to ascertain their efficacy and safety profiles, which will be crucial for their potential translation into clinical candidates.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo effect of didemnin B on two tumors of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I clinical trial of didemnin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Mode of action and pharmacogenomic biomarkers for exceptional responders to didemnin B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Cells Treated with (-)-Ternatin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cellular effects of (-)-Ternatin, a potent inhibitor of protein synthesis. While direct, quantitative comparative proteomics data for (-)-Ternatin is not publicly available, this document synthesizes the known mechanistic information and provides a framework for such future studies, including representative data and detailed experimental protocols.
(-)-Ternatin is a cyclic heptapeptide natural product that has garnered significant interest for its cytotoxic and anti-adipogenic properties.[1][2] Research has identified its primary molecular target as the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA), a crucial component of the protein translation machinery.[1][2][3] By binding to this complex, (-)-Ternatin and its more potent synthetic analogs, such as ternatin-4, effectively stall protein synthesis, leading to cell death.[1][2] This guide will delve into the mechanism of action of (-)-Ternatin, compare it with other eEF1A inhibitors, and present a template for comparative proteomic analysis.
Mechanistic Insights and Comparison with Alternatives
(-)-Ternatin's mode of action involves the specific targeting of the eEF1A ternary complex. This interaction prevents the accommodation of aminoacyl-tRNA into the ribosome, thereby halting the elongation phase of protein translation.[4] The binding site of Ternatin on eEF1A has been mapped to a hydrophobic surface on domain III of the protein.[1][2][3]
A notable alternative for comparison is Didemnin B , another natural product that also targets eEF1A. While both compounds inhibit protein synthesis, they exhibit different effects on the conformation of eEF1A and the reversibility of their action. Studies have shown that while both didemnin B and ternatin-4 trap eEF1A on the ribosome, the effects of ternatin-4 are more readily reversible upon washout in cellular assays.[4] This suggests distinct kinetic properties in their interaction with the target, which could have implications for their therapeutic profiles.
Hypothetical Quantitative Proteomics Data
To illustrate the potential outcomes of a comparative proteomics study, the following table presents a hypothetical dataset of differentially expressed proteins in HCT116 cells treated with ternatin-4 versus a vehicle control. This data is representative of what might be observed in a quantitative mass spectrometry-based proteomics experiment and is modeled on findings from studies on other anti-cancer agents in the same cell line.[5][6]
Table 1: Hypothetical Differentially Expressed Proteins in HCT116 Cells Treated with Ternatin-4 (48h)
| Protein Accession | Gene Symbol | Protein Name | Fold Change (Ternatin-4/Control) | p-value | Primary Function |
| P62258 | HSPA8 | Heat shock cognate 71 kDa protein | -2.5 | 0.001 | Protein folding and stress response |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | -2.1 | 0.003 | Cell proliferation and signaling |
| P60709 | ACTB | Actin, cytoplasmic 1 | -1.8 | 0.005 | Cytoskeleton organization |
| Q06830 | TPT1 | Tumor protein, translationally-controlled 1 | -3.2 | <0.001 | Regulation of cell growth and apoptosis |
| P11021 | HSP90AB1 | Heat shock protein HSP 90-beta | -2.8 | <0.001 | Chaperone, protein stability |
| P62805 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | -1.9 | 0.004 | RNA processing and transport |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | -1.7 | 0.006 | Signal transduction |
| P08670 | VIM | Vimentin | -2.3 | 0.002 | Intermediate filament, cell structure |
| P63261 | ACTG1 | Actin, cytoplasmic 2 | -1.8 | 0.005 | Cytoskeleton organization |
| Q13155 | EIF4G1 | Eukaryotic translation initiation factor 4 gamma 1 | -2.0 | 0.003 | Protein synthesis initiation |
| P00533 | EGFR | Epidermal growth factor receptor | -2.2 | 0.002 | Cell proliferation and signaling |
| P16403 | ANXA2 | Annexin A2 | 1.9 | 0.004 | Membrane organization, exocytosis |
| P08238 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 2.1 | 0.003 | Protein folding |
| P14618 | PKM | Pyruvate kinase PKM | 1.7 | 0.006 | Glycolysis |
| P06733 | ENO1 | Alpha-enolase | 1.8 | 0.005 | Glycolysis |
| P62937 | PEBP1 | Phosphatidylethanolamine-binding protein 1 | 2.4 | 0.001 | Signal transduction |
| P30041 | PRDX2 | Peroxiredoxin-2 | 2.6 | <0.001 | Oxidative stress response |
| Q9Y266 | TXNIP | Thioredoxin-interacting protein | 2.9 | <0.001 | Regulation of redox state |
| P04792 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | -1.6 | 0.007 | Signal transduction |
| P61978 | RPLP0 | 60S acidic ribosomal protein P0 | -2.7 | <0.001 | Ribosome structure and function |
Note: This table is for illustrative purposes only and does not represent actual experimental data for (-)-Ternatin.
Experimental Protocols
The following are detailed methodologies for a typical quantitative comparative proteomics experiment to analyze the effects of (-)-Ternatin on a cancer cell line such as HCT116.
Cell Culture and Treatment
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Culture Conditions: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing either (-)-Ternatin (or a more potent analog like ternatin-4) at its IC50 concentration or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for a predetermined time course (e.g., 24, 48 hours).
Protein Extraction and Digestion
-
Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets are lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease, and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
Reduction, Alkylation, and Digestion: For each sample, a fixed amount of protein (e.g., 100 µg) is reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested overnight with sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
Tandem Mass Tag (TMT) Labeling and Fractionation
-
TMT Labeling: The resulting peptide digests are labeled with TMT reagents according to the manufacturer's protocol to allow for multiplexed quantification.
-
High-pH Reversed-Phase Fractionation: The pooled, labeled peptide mixture is fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity before mass spectrometry analysis.
LC-MS/MS Analysis
-
Instrumentation: An Orbitrap-based mass spectrometer coupled to a nano-liquid chromatography system is used for analysis.
-
Data Acquisition: Peptides are separated on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid. The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).
Data Analysis
-
Database Search: The raw mass spectrometry data files are processed using a software suite like MaxQuant or Proteome Discoverer. MS/MS spectra are searched against a human protein database (e.g., UniProt/Swiss-Prot).
-
Protein Identification and Quantification: Search parameters include trypsin as the enzyme, a maximum of two missed cleavages, carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and N-terminal acetylation as variable modifications. TMT reporter ion intensities are used for quantification.
-
Statistical Analysis: The protein quantification data is normalized, and statistical tests (e.g., t-test) are performed to identify proteins with significantly different abundance between the treated and control groups. A fold-change cutoff (e.g., >1.5 or <0.67) and a p-value threshold (e.g., <0.05) are applied to determine differentially expressed proteins.
Visualizations
Signaling Pathway of (-)-Ternatin
Caption: Mechanism of action of (-)-Ternatin.
Experimental Workflow for Comparative Proteomics
Caption: A typical workflow for quantitative proteomics.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 4. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]
- 5. LC-MS/MS-based proteomics and metabolomics of HCT-116 colorectal cancer cells: A potential anticancer activity of atorvastatin [pharmacia.pensoft.net]
- 6. iTRAQ-based proteomic analysis of dioscin on human HCT-116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ternatin B in a Laboratory Setting
Ternatin B is a naturally derived cyclic peptide.[1] Its primary known biological activity is the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1), which plays a crucial role in cell growth and autophagy.[1] Given its biological activity, it should be handled with care, and its disposal should be managed to prevent unintended environmental release or exposure.
Recommended Disposal Procedures
In the absence of explicit instructions from a manufacturer's safety data sheet (SDS), the following step-by-step disposal plan, aligned with general principles of chemical waste management, is recommended. This procedure should be adapted to comply with the specific guidelines and regulations of your institution and local authorities.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any solid this compound, such as unused product or contaminated labware (e.g., pipette tips, microfuge tubes, gloves), in a designated, clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the primary hazard (e.g., "Bioactive Compound," "Chemical Waste"), and the date of accumulation.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).
Step 2: Selection of Appropriate Disposal Route
-
Consult Institutional Guidelines: The primary and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions on the proper disposal route for chemical waste of this nature.
-
Chemical Incineration: For many bioactive organic compounds, high-temperature incineration by a licensed hazardous waste disposal company is the preferred method. This ensures the complete destruction of the compound, preventing its release into the environment.
-
Avoid Drain Disposal: Do not dispose of this compound solutions down the drain. This practice is generally prohibited for bioactive and synthetic organic compounds to prevent contamination of waterways.
Step 3: Packaging and Labeling for Pickup
-
Secure Containment: Ensure all waste containers are securely sealed to prevent leaks or spills during storage and transport.
-
Accurate Labeling: Properly complete all required hazardous waste tags or labels as per your institution's and local regulations. This typically includes the chemical name, concentration, volume, and associated hazards.
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS or designated waste management provider to schedule a pickup for the properly packaged and labeled this compound waste.
Key Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is presented below to aid in its proper handling and management.
| Property | Value |
| Molecular Formula | C75H81N7O21 |
| Molecular Weight | 1448.48 g/mol |
| Appearance | Data not available |
| Purity | Min. 95%[1] |
| Solubility | Data not available |
| Storage Temperature | Data not available |
Experimental Protocols
Detailed experimental protocols for the use of this compound are highly specific to the research application. For methodologies regarding its isolation, purification, and use in assessing biological activity, researchers should refer to relevant scientific literature. For instance, early research describes its isolation from the mushroom Coriolus versicolor and its inhibitory effects on fat accumulation in 3T3-L1 murine adipocytes.[2]
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the decision-making process from waste generation to final disposal.
By adhering to these general guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and responsible disposal of this compound waste, fostering a secure and compliant laboratory environment.
References
Personal protective equipment for handling Ternatin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Ternatin B, a cyclic peptide with potential applications in research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols for similar cyclic peptides and potent biologically active compounds to ensure a high level of safety in the laboratory.
Personal Protective Equipment (PPE)
Due to the biological activity of this compound, a cautious approach to personal protection is paramount. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Preparing Solutions | - Full-face or half-mask air-purifying respirator with appropriate cartridges- Chemical-resistant gloves (e.g., nitrile), double-gloved- Safety goggles- Lab coat- Closed-toe shoes | High risk of generating and inhaling airborne particles. Prevents skin and eye contact. |
| Handling Solutions | - Chemical-resistant gloves (e.g., nitrile)- Safety glasses or goggles- Lab coat- Closed-toe shoes | Protects against accidental splashes and skin contact. |
| Cell Culture and In Vitro Assays | - Chemical-resistant gloves (e.g., nitrile)- Safety glasses- Lab coat- Closed-toe shoes | Standard laboratory practice to prevent contamination and exposure. |
| Spill Cleanup | - Air-purifying respirator- Chemical safety goggles- Heavy-duty chemical-resistant gloves- Chemical-resistant boots- Disposable coveralls | Provides comprehensive protection during cleanup of potentially hazardous material. |
Handling and Operational Plan
Safe handling of this compound requires adherence to a strict protocol to minimize exposure and prevent contamination.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.
-
Don the appropriate personal protective equipment (PPE) as outlined in the table above.
-
When weighing the solid compound, use a balance inside a fume hood to prevent inhalation of airborne particles.
-
Prepare solutions by slowly adding the solvent to the solid to avoid splashing.
-
-
Experimentation:
-
Conduct all experimental procedures involving this compound solutions within a fume hood or a certified biosafety cabinet.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
In case of a spill, wear appropriate PPE, cover the spill with an absorbent material, and clean the area thoroughly.[1] Place all cleanup materials in a sealed bag for proper disposal.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Logical Relationship for PPE Selection in Disposal
Caption: This diagram illustrates the relationship between the type of this compound waste and the corresponding required PPE for safe disposal.
Disposal Protocol:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, pipette tips, tubes) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquid media should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
General Guidance: Do not dispose of this compound down the drain or in the regular trash.[1] All waste should be disposed of in accordance with local, state, and federal environmental regulations.[1] Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber as a potential disposal method, subject to institutional guidelines.[1]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
